Elcatonin
Description
Properties
CAS No. |
60731-46-6 |
|---|---|
Molecular Formula |
C148H244N42O47 |
Molecular Weight |
3363.8 g/mol |
IUPAC Name |
4-[[5-amino-2-[[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[3-amino-6-(2-amino-2-oxoethyl)-15-(1-hydroxyethyl)-12-(hydroxymethyl)-9-(2-methylpropyl)-4,7,10,13,16,24-hexaoxo-1-oxa-5,8,11,14,17-pentazacyclotetracosane-18-carbonyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoyl]amino]-5-[[1-[[1-[[6-amino-1-[[1-[[5-amino-1-[[1-[[1-[2-[[5-carbamimidamido-1-[[1-[[1-[[1-[[2-[[1-[[2-[[1-(2-carbamoylpyrrolidin-1-yl)-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C148H244N42O47/c1-69(2)52-92(178-142(231)115(75(13)14)185-128(217)87-30-21-20-22-36-113(208)237-67-84(151)122(211)172-98(59-107(154)200)136(225)176-96(56-73(9)10)134(223)182-102(66-192)139(228)188-116(77(16)193)143(232)171-87)123(212)161-63-109(202)165-85(31-23-25-47-149)124(213)173-95(55-72(7)8)133(222)181-101(65-191)138(227)169-89(41-44-105(152)198)126(215)167-91(43-46-111(204)205)127(216)175-94(54-71(5)6)132(221)177-97(58-82-61-158-68-163-82)135(224)166-86(32-24-26-48-150)125(214)174-93(53-70(3)4)131(220)168-90(42-45-106(153)199)130(219)187-118(79(18)195)145(234)180-100(57-81-37-39-83(197)40-38-81)146(235)190-51-29-35-104(190)140(229)170-88(33-27-49-159-148(156)157)129(218)186-117(78(17)194)144(233)179-99(60-112(206)207)137(226)184-114(74(11)12)141(230)162-62-108(201)164-76(15)121(210)160-64-110(203)183-119(80(19)196)147(236)189-50-28-34-103(189)120(155)209/h37-40,61,68-80,84-104,114-119,191-197H,20-36,41-60,62-67,149-151H2,1-19H3,(H2,152,198)(H2,153,199)(H2,154,200)(H2,155,209)(H,158,163)(H,160,210)(H,161,212)(H,162,230)(H,164,201)(H,165,202)(H,166,224)(H,167,215)(H,168,220)(H,169,227)(H,170,229)(H,171,232)(H,172,211)(H,173,213)(H,174,214)(H,175,216)(H,176,225)(H,177,221)(H,178,231)(H,179,233)(H,180,234)(H,181,222)(H,182,223)(H,183,203)(H,184,226)(H,185,217)(H,186,218)(H,187,219)(H,188,228)(H,204,205)(H,206,207)(H4,156,157,159) |
InChI Key |
JYSJVJJVLNYRKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C(=O)NC(C(=O)NC(C(=O)NC(CCCCCC(=O)OCC(C(=O)NC(C(=O)N1)CC(=O)N)N)C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)O)C(=O)NC(CC(C)C)C(=O)NC(CC2=CN=CN2)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(C(C)O)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)N4CCCC4C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(C(C)O)C(=O)N5CCCC5C(=O)N)C(C)O)CO |
Key on ui application |
Elcatonin acetate, a synthetic eel calcitonin analog, positively influences bone mass density due to its inhibiting effect on osteoclast activity. It is mainly used for remitting or eliminating the pain caused by Osteoporosis. |
boiling_point |
N/A |
melting_point |
N/A |
sequence |
Cyclo(-Ser-Asn-Leu-Ser-Thr-Asu)-Val-Leu-Gly-Lys-Leu-Ser-Gln-Glu-Leu-His-Lys-Leu-Gln-Thr-Tyr-Pro-Arg-Thr-Asp-Val-Gly-Ala-Gly-Thr-Pro-NH2 |
source |
Synthetic |
Synonyms |
Carbocalcitonin; Elcatonine; Elcatoninum; Elcatonina; HC-58; HC58; HC 58; LS-61711; LS61711; LS 61711 |
Origin of Product |
United States |
Foundational & Exploratory
Elcatonin's Mechanism of Action in Inhibiting Bone Resorption: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elcatonin, a synthetic analogue of eel calcitonin, is a potent inhibitor of osteoclast-mediated bone resorption. Its therapeutic efficacy in conditions characterized by excessive bone loss, such as osteoporosis, stems from its direct action on osteoclasts, the primary cells responsible for bone degradation. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning this compound's action, from its initial binding to the calcitonin receptor to the subsequent intracellular signaling cascades that culminate in the cessation of bone resorption. Detailed experimental protocols for key assays and quantitative data on this compound's potency are presented to facilitate further research and drug development in this area.
Introduction
Bone remodeling is a dynamic and continuous process involving a delicate balance between bone formation by osteoblasts and bone resorption by osteoclasts. In various pathological states, including postmenopausal osteoporosis and Paget's disease, an imbalance favoring osteoclast activity leads to progressive bone loss and an increased risk of fractures. This compound emerges as a critical therapeutic agent that directly targets and inhibits osteoclast function. As a synthetic analogue of eel calcitonin, this compound exhibits enhanced stability and a prolonged duration of action compared to its human counterpart.[1] This guide delineates the intricate molecular pathways through which this compound exerts its anti-resorptive effects.
The Calcitonin Receptor: The Primary Target of this compound
Intracellular Signaling Pathways
The binding of this compound to the calcitonin receptor on osteoclasts activates a primary signaling pathway involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA).[2] This cascade is central to the inhibition of bone resorption.
The cAMP/PKA Signaling Cascade
Upon this compound binding, the activated CTR couples to the stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[2] This enzyme catalyzes the conversion of ATP to cAMP, leading to a rapid increase in intracellular cAMP levels. The elevated cAMP then activates PKA, a key downstream effector in the signaling pathway. Activated PKA subsequently phosphorylates various intracellular substrates, leading to the profound morphological and functional changes observed in osteoclasts.
dot
Caption: this compound signaling pathway in osteoclasts.
Downstream Effects of PKA Activation
The activation of PKA by this compound leads to a series of events that ultimately disrupt the bone-resorbing machinery of the osteoclast:
-
Disruption of the Actin Ring: A hallmark of active osteoclasts is the formation of a specialized, actin-rich sealing zone at the cell-bone interface. This "actin ring" is essential for creating a sealed compartment where bone resorption occurs. PKA activation leads to the phosphorylation of key cytoskeletal regulatory proteins, resulting in the rapid disassembly and disruption of this actin ring. This disruption is a critical step in the inhibition of bone resorption.
-
Loss of the Ruffled Border: The ruffled border is a highly folded area of the osteoclast membrane within the sealing zone, responsible for secreting acid and proteolytic enzymes that degrade the bone matrix. The disorganization of the actin cytoskeleton leads to the collapse and disappearance of the ruffled border, thereby halting the resorptive process.
-
Inhibition of Osteoclast Motility: this compound also induces a rapid cessation of osteoclast motility, a phenomenon known as the "calcitonin-induced quiescence." This effect is also mediated through the cAMP/PKA pathway and contributes to the overall inhibition of bone resorption.
Quantitative Data
The inhibitory potency of this compound on bone resorption has been quantified in various in vitro and in vivo studies. The following table summarizes key quantitative data.
| Parameter | Value | Species/Cell Type | Assay | Reference |
| IC50 (Bone Resorption) | 0.015 pg/ml | Rat Osteoclasts | Pit Formation Assay |
Note: IC50 (half maximal inhibitory concentration) represents the concentration of this compound required to inhibit 50% of the bone resorption activity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the study of this compound's mechanism of action.
Osteoclast Culture from Bone Marrow
dot
Caption: Experimental workflow for osteoclast culture.
Protocol:
-
Isolation of Bone Marrow: Euthanize mice (e.g., C57BL/6J) and dissect the femurs and tibias under sterile conditions.
-
Cell Flushing: Cut the ends of the bones and flush the bone marrow with α-MEM (Minimum Essential Medium Alpha) containing 10% fetal bovine serum (FBS) and penicillin/streptomycin using a syringe with a 25-gauge needle.
-
Cell Culture: Culture the bone marrow cells in α-MEM supplemented with M-CSF (e.g., 30 ng/mL) for 3 days to generate bone marrow-derived macrophages (BMMs).
-
Osteoclast Differentiation: Induce osteoclast differentiation by adding RANKL (e.g., 50 ng/mL) to the BMM culture. Continue to culture for an additional 3-4 days.
-
This compound Treatment: On day 6 or 7, when multinucleated osteoclasts are visible, treat the cells with varying concentrations of this compound.
Bone Resorption Pit Assay
dot
Caption: Workflow for the bone resorption pit assay.
Protocol:
-
Prepare Substrates: Use sterile dentin or bone slices as substrates for the resorption assay.
-
Cell Seeding: Seed osteoclast precursors (BMMs) onto the substrates in the presence of M-CSF and RANKL to induce osteoclast formation.
-
Treatment: Once mature osteoclasts have formed, treat the cultures with this compound at various concentrations or a vehicle control.
-
Incubation: Incubate the treated cultures for 24-48 hours to allow for bone resorption.
-
Cell Removal: At the end of the incubation period, remove the cells from the substrates. This can be achieved by sonication in ammonium hydroxide or by treatment with sodium hypochlorite.
-
Staining: Stain the resorption pits on the substrates with a suitable stain, such as Toluidine Blue, which will stain the resorbed areas.
-
Quantification: Visualize the stained pits under a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Conclusion
This compound's mechanism of action in inhibiting bone resorption is a well-defined process initiated by its binding to the calcitonin receptor on osteoclasts. The subsequent activation of the cAMP/PKA signaling pathway leads to the rapid disruption of the osteoclast's resorptive machinery, primarily through the disassembly of the actin ring and the loss of the ruffled border. This direct and potent inhibitory effect on osteoclasts underscores this compound's therapeutic value in the management of diseases characterized by excessive bone resorption. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further elucidate the nuances of calcitonin signaling and to develop novel anti-resorptive therapies.
References
Elcatonin: A Comprehensive Technical Guide on its Physiological Effects on Calcium Homeostasis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Elcatonin, a synthetic analogue of eel calcitonin, is a potent polypeptide hormone that plays a crucial role in calcium homeostasis. Its primary physiological effects are mediated through the inhibition of osteoclast-mediated bone resorption and the modulation of renal calcium excretion. This technical guide provides an in-depth analysis of the mechanisms of action of this compound, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development in the fields of bone metabolism and calcium-regulating therapies.
Introduction
Calcium is an essential mineral for numerous physiological processes, including bone formation, nerve transmission, and muscle contraction. The maintenance of calcium homeostasis is tightly regulated by a complex interplay of hormones, primarily parathyroid hormone (PTH), vitamin D, and calcitonin. This compound, as a calcitonin analogue, exerts its effects by mimicking the actions of endogenous calcitonin, leading to a decrease in serum calcium levels. Its enhanced stability and longer duration of action compared to native calcitonin make it a valuable therapeutic agent for conditions characterized by excessive bone resorption, such as osteoporosis and hypercalcemia of malignancy.[1][2]
Mechanism of Action: Inhibition of Osteoclastic Bone Resorption
The cornerstone of this compound's effect on calcium homeostasis is its potent inhibition of osteoclasts, the primary cells responsible for bone resorption.[3]
Signaling Pathway
This compound binds to the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR) highly expressed on the surface of osteoclasts.[4][5] This binding initiates a downstream signaling cascade, primarily through the Gs alpha subunit, leading to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA). PKA, in turn, phosphorylates various intracellular proteins, leading to the disruption of the osteoclast's cytoskeleton, particularly the actin ring, which is essential for the cell's resorptive activity. While some studies have explored the potential involvement of the Protein Kinase C (PKC) pathway, the primary mechanism for the morphological changes and inhibition of resorption is attributed to the PKA pathway.
Quantitative Effects on Bone Turnover Markers
Clinical studies have demonstrated this compound's ability to reduce bone turnover, as evidenced by changes in specific biochemical markers. The reference markers for bone turnover are C-terminal telopeptide of type I collagen (CTX) for bone resorption, and procollagen type 1 N-propeptide (P1NP) for bone formation.
| Parameter | Treatment Group | Dosage | Duration | % Change from Baseline | Reference |
| Urinary CTX | This compound | Data not specified | 28 days | Significant decrease vs. vehicle | |
| Plasma TRACP-5b | This compound | 20 U/kg, 3 times/week | 7 days | Significantly lower vs. vehicle |
Note: TRACP-5b (Tartrate-resistant acid phosphatase 5b) is another marker of osteoclast activity.
Renal Effects on Calcium and Phosphate Excretion
This compound directly influences the renal handling of calcium and phosphate, contributing to its overall hypocalcemic effect.
Mechanism of Action in the Kidneys
In the renal tubules, calcitonin receptors are also present. The binding of this compound to these receptors leads to an increase in the urinary excretion of calcium and phosphate. However, some studies suggest that in certain contexts, calcitonin can enhance calcium reabsorption in the distal tubules, indicating a complex and potentially dose-dependent renal effect. Calcitonin has been shown to decrease the renal tubular capacity for phosphate reabsorption.
Quantitative Data on Urinary Calcium Excretion
| Study Population | Treatment | Dosage | Duration | Effect on Urinary Calcium Excretion | Reference |
| Patients with polyostotic fibrous dysplasia | This compound | 10 MRC units, twice a week (IM) | 5 months | Significant decrease in urinary hydroxyproline (indirect marker of bone resorption, affecting calcium excretion) | |
| Humans with acute hypercalcemia | Calcitonin | 0.01, 0.1, and 1.0 mg/hr infusion | Acute | Reduced fractional Ca excretion |
Effects on Serum Calcium Levels
The combined effects of inhibiting bone resorption and modulating renal excretion result in a decrease in serum calcium levels, making this compound a therapeutic option for hypercalcemia.
Quantitative Data from Clinical Trials
| Condition | Treatment | Dosage | Time to Effect | Serum Calcium Reduction | Reference |
| Hypercalcemia of Malignancy | This compound | 40 units, twice daily (IM) | 1 week | Decrease observed | |
| Hypercalcemia of Malignancy | Human Calcitonin | 0.5 mg or 1 mg, every 6 hours (IV) | Average 8 hours | Normalization of calcemia in 18/22 responsive patients | |
| Hypercalcemia of Malignancy | Calcitonin | 4 units/kg per IBW, every 12 hours (SC or IM) | 48 hours | 2.4-2.7 mg/dL reduction from baseline |
Effects on Bone Mineral Density (BMD)
In the context of osteoporosis, a primary therapeutic goal is to increase or maintain bone mineral density to reduce fracture risk.
Quantitative Data from Osteoporosis Studies
| Study Population | Treatment | Dosage | Duration | Change in Lumbar Spine BMD | Reference |
| Ovariectomized rats | This compound | 20 U/kg/day (SC) | 3-4 weeks | Decrease in BMD prevented compared to vehicle | |
| Ovariectomized rats | Eel calcitonin derivative | 0.5 U.I./day | 4 months | Prevention of bone mass loss |
Effects on Intestinal Calcium Absorption
The direct effect of this compound on intestinal calcium absorption is not well-established. However, there is evidence to suggest an indirect mechanism. Some studies indicate that calcitonin can stimulate the production of 1,25-dihydroxyvitamin D, the active form of vitamin D, which is a key regulator of intestinal calcium absorption. Conversely, other research suggests a potential inhibitory effect of calcitonin on vitamin D-induced intestinal calcium absorption. Therefore, the net effect of this compound on intestinal calcium handling remains an area for further investigation.
Experimental Protocols
Ovariectomized (OVX) Rat Model of Osteoporosis
This is a widely used preclinical model to study postmenopausal osteoporosis.
Methodology Details:
-
Animals: Female Sprague-Dawley rats are commonly used.
-
Surgery: Bilateral ovariectomy is performed to induce estrogen deficiency, mimicking menopause. A sham surgery group serves as the control.
-
Treatment: this compound is administered at a specified dose (e.g., 0.5 U.I./day) via subcutaneous or intramuscular injection for a defined period (e.g., 4 months).
-
BMD Measurement: Bone mineral density of relevant skeletal sites (e.g., lumbar spine, femur) is measured using techniques like dual-energy X-ray absorptiometry (DXA) or quantitative computed tomography (QCT).
-
Bone Turnover Markers: Serum or urine samples are collected to measure bone resorption markers (e.g., CTX) and bone formation markers (e.g., P1NP) using methods like enzyme-linked immunosorbent assay (ELISA).
Clinical Trial Protocol for Hypercalcemia of Malignancy
Study Design: A prospective, randomized, controlled trial.
-
Patient Population: Patients with confirmed malignancy and hypercalcemia (e.g., serum calcium 2.75 to 3.5 mmoles/l).
-
Intervention: Patients are randomized to receive either a placebo or this compound at a specific dose (e.g., 40 units twice daily, intramuscularly) in addition to standard hyperhydration.
-
Primary Endpoint: Change in serum calcium levels from baseline, measured at regular intervals (e.g., every 6-12 hours for the initial period).
-
Secondary Endpoints: Time to normocalcemia, duration of normocalcemia, and adverse events.
-
Monitoring: Close monitoring of serum calcium, phosphate, electrolytes, and renal function is essential.
Conclusion
This compound exerts significant physiological effects on calcium homeostasis, primarily through the potent inhibition of osteoclastic bone resorption and modulation of renal calcium and phosphate excretion. Its well-defined mechanism of action, involving the calcitonin receptor and the cAMP-PKA signaling pathway, provides a strong rationale for its therapeutic use in disorders characterized by increased bone turnover. The quantitative data presented in this guide underscore its efficacy in reducing bone resorption markers, preserving bone mineral density, and lowering elevated serum calcium levels. The detailed experimental protocols offer a framework for future research and drug development in this area. A deeper understanding of its potential indirect effects on intestinal calcium absorption warrants further investigation. This technical guide serves as a valuable resource for the scientific and clinical community engaged in the study and application of calcium-regulating agents.
References
- 1. calcitonin-induced-changes-in-the-cytoskeleton-are-mediated-by-a-signal-pathway-associated-with-protein-kinase-a-in-osteoclasts - Ask this paper | Bohrium [bohrium.com]
- 2. Non-invasive techniques for the measurement of bone mineral - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Clinical study of a synthetic calcitonin derivative (this compound) in patients with metastatic bone tumors] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Calcitonin and calcitonin receptor-like receptors: common themes with family B GPCRs? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery, Development, and Scientific Foundation of Elcatonin: A Technical Guide
An In-depth Whitepaper for Researchers and Drug Development Professionals
Abstract
Elcatonin, a synthetic analogue of eel calcitonin, represents a significant advancement in the management of metabolic bone diseases. Engineered for enhanced stability and a prolonged duration of action compared to its natural counterparts, this compound has been a subject of extensive research and clinical investigation. This technical guide provides a comprehensive overview of the discovery, history, and development of this compound. It delves into the core scientific principles underlying its mechanism of action, details the experimental methodologies for its synthesis and biological characterization, and presents quantitative data from key clinical trials. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the multifaceted journey of a therapeutic peptide from concept to clinical application.
Introduction: The Genesis of a Synthetic Calcitonin Analogue
The story of this compound is rooted in the broader history of calcitonin, a 32-amino acid polypeptide hormone discovered in 1961 that plays a crucial role in calcium homeostasis. Produced by the parafollicular cells (C-cells) of the thyroid gland, calcitonin primarily acts to reduce blood calcium levels by inhibiting osteoclast-mediated bone resorption. While various forms of calcitonin were isolated from different species, salmon calcitonin emerged as a potent therapeutic agent due to its higher affinity for the human calcitonin receptor.
However, the therapeutic utility of natural calcitonins was hampered by their relatively short half-life and potential for immunogenicity. This spurred the development of synthetic analogues with improved pharmacokinetic profiles. This compound, also known as [Asu1,7]-eel calcitonin or carbocalcitonin, was developed as a synthetic derivative of eel calcitonin.[1][2] The key innovation in this compound's design was the replacement of the disulfide bond between the first and seventh amino acid residues with a more stable carba-bridge (an ethylene bridge derived from aminosuberic acid), enhancing its resistance to degradation. This structural modification resulted in a longer duration of action and more consistent therapeutic effects.
Mechanism of Action: Targeting Osteoclasts and Modulating Calcium
This compound exerts its therapeutic effects through a dual mechanism, primarily by inhibiting bone resorption and secondarily by promoting renal calcium excretion.
Inhibition of Osteoclast Activity
The principal target of this compound is the osteoclast, the primary cell type responsible for bone breakdown. This compound binds to specific G-protein coupled calcitonin receptors (CTR) on the surface of osteoclasts. This binding event triggers a cascade of intracellular signaling events that ultimately lead to the inhibition of osteoclast function. The binding of this compound to its receptor leads to the disruption of the osteoclast's ruffled border, a specialized cell membrane structure essential for bone resorption, and induces a state of cellular quiescence. Studies have shown that this compound can suppress the development of mature osteoclasts from their precursors.
Renal Effects
In addition to its direct effects on bone, this compound also influences calcium and phosphate homeostasis through its action on the kidneys. It increases the urinary excretion of calcium, phosphate, and sodium by inhibiting their reabsorption in the renal tubules. This renal effect contributes to the overall reduction of serum calcium levels, which is particularly beneficial in the treatment of hypercalcemia.
Signaling Pathway
The binding of this compound to the calcitonin receptor initiates a complex intracellular signaling cascade. The CTR is coupled to multiple G-proteins, leading to the activation of at least two major signaling pathways: the adenylyl cyclase-cAMP pathway and the phospholipase C (PLC) pathway. Activation of adenylyl cyclase results in an increase in intracellular cyclic AMP (cAMP), which in turn activates protein kinase A (PKA). The PLC pathway, on the other hand, leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), resulting in the release of intracellular calcium and the activation of protein kinase C (PKC). The intricate interplay of these signaling pathways ultimately mediates the inhibitory effects of this compound on osteoclast function.
Experimental Protocols
The development and characterization of this compound involve a series of sophisticated experimental procedures. This section outlines the general methodologies for its synthesis, purification, and key biological assays.
Synthesis of this compound (Solid-Phase Peptide Synthesis)
This compound is synthesized using Fmoc (9-fluorenylmethoxycarbonyl) solid-phase peptide synthesis (SPPS), a well-established method for creating peptides.
Protocol:
-
Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).
-
First Amino Acid Coupling: The C-terminal amino acid, protected with an Fmoc group on its alpha-amino group, is coupled to the resin.
-
Deprotection: The Fmoc group is removed using a mild base, typically a solution of piperidine in DMF, to expose the free amino group for the next coupling reaction.
-
Amino Acid Coupling Cycle: The subsequent Fmoc-protected amino acids are sequentially coupled to the growing peptide chain. Each coupling step is followed by a deprotection step.
-
Cleavage and Deprotection: Once the full-length peptide has been assembled, it is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.
-
Cyclization: The linear peptide is then cyclized to form the carba-bridge between the first and seventh residues.
-
Purification: The crude synthetic peptide is purified to a high degree.
Purification of this compound (Reverse-Phase HPLC)
Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides like this compound.
Protocol:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phases: A two-solvent system is employed, usually consisting of:
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
-
Gradient Elution: The crude peptide is dissolved in a low concentration of Solvent B and loaded onto the column. A linear gradient of increasing Solvent B concentration is then applied to elute the peptide.
-
Detection: The eluting peptide is detected by monitoring its absorbance at a specific wavelength (e.g., 220 nm).
-
Fraction Collection and Analysis: Fractions containing the purified this compound are collected and analyzed for purity using analytical RP-HPLC and mass spectrometry.
Biological Assays
This assay determines the affinity of this compound for the calcitonin receptor.
Protocol:
-
Membrane Preparation: Cell membranes expressing the calcitonin receptor are prepared from a suitable cell line.
-
Radioligand: A radiolabeled form of calcitonin (e.g., ¹²⁵I-salmon calcitonin) is used as a competitive ligand.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled this compound.
-
Separation: Bound and free radioligand are separated by filtration.
-
Quantification: The amount of radioactivity bound to the membranes is quantified using a gamma counter.
-
Data Analysis: The data are used to generate a competition curve, from which the IC₅₀ (the concentration of this compound that inhibits 50% of radioligand binding) and the Ki (inhibitory constant) can be calculated.
This assay measures the ability of this compound to inhibit the bone-resorbing activity of osteoclasts.
Protocol:
-
Osteoclast Culture: Osteoclasts are generated from bone marrow macrophages or peripheral blood mononuclear cells and cultured on a resorbable substrate, such as a bone or dentin slice or a calcium phosphate-coated plate.
-
Treatment: The cultured osteoclasts are treated with varying concentrations of this compound.
-
Resorption Analysis: After a defined incubation period, the cells are removed, and the substrate is stained to visualize the resorption pits.
-
Quantification: The number and area of the resorption pits are quantified using microscopy and image analysis software.
-
Data Analysis: The inhibitory effect of this compound on osteoclast resorption is determined by comparing the resorption in treated cultures to that in untreated control cultures.
Quantitative Data from Clinical Trials
This compound has been evaluated in numerous clinical trials for its efficacy and safety in treating various metabolic bone diseases. The following tables summarize key quantitative data from some of these studies.
Osteoporosis
| Study Parameter | This compound Group | Control/Placebo Group | Outcome | Reference |
| Change in Lumbar Spine BMD | Significant increase | No significant change | This compound significantly increases lumbar spine bone mineral density. | |
| Pain Score (VAS) | Significant reduction | Less or no reduction | This compound provides significant pain relief in patients with osteoporotic vertebral fractures. | |
| Fracture Rate | Comparable to other treatments | - | This compound shows a comparable fracture rate to other anti-osteoporotic medications. |
Paget's Disease of Bone
| Study Parameter | Outcome | Reference |
| Serum Alkaline Phosphatase | Reduction of approximately 50% on average with calcitonin therapy. | |
| Urinary Hydroxyproline | Significant decrease, indicating reduced bone turnover. | |
| Bone Pain | Significant improvement in a majority of patients. |
Hypercalcemia of Malignancy
| Study Parameter | Outcome | Reference |
| Serum Calcium Levels | Significant decrease observed within a week of administration. | |
| Normalization of Serum Calcium | Achieved in a significant proportion of patients treated with calcitonin. |
Drug Development Workflow
The development of a peptide therapeutic like this compound follows a well-defined pathway from initial discovery to clinical use.
Conclusion
This compound stands as a testament to the power of rational drug design in improving upon naturally occurring therapeutic agents. Its enhanced stability and prolonged duration of action have made it a valuable tool in the clinical management of osteoporosis, Paget's disease, and hypercalcemia. This technical guide has provided a comprehensive overview of the scientific journey of this compound, from its chemical synthesis and purification to its mechanism of action and clinical efficacy. The detailed experimental protocols and quantitative data presented herein are intended to equip researchers and drug development professionals with a thorough understanding of this important therapeutic peptide. As our knowledge of bone biology and peptide engineering continues to expand, the story of this compound will undoubtedly continue to inform the development of next-generation therapies for metabolic bone diseases.
References
Elcatonin Receptor Binding and Kinetics: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analogue of eel calcitonin, is a polypeptide hormone utilized in the management of hypercalcemia and Paget's disease of bone. Its therapeutic effects are mediated through its interaction with the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. Understanding the binding affinity and kinetics of this compound with the CTR is paramount for optimizing drug design, predicting in vivo efficacy, and developing novel therapeutic strategies. This technical guide provides a comprehensive overview of this compound receptor binding, including available affinity data, detailed experimental protocols for its characterization, and the associated signaling pathways.
This compound Receptor Binding Affinity
The binding affinity of a ligand for its receptor is a measure of the strength of their interaction. It is typically quantified by the equilibrium dissociation constant (Kd), the inhibition constant (Ki), or the half-maximal inhibitory concentration (IC50). While specific quantitative data for this compound is limited in publicly available literature, data for closely related calcitonin analogues provide valuable context.
| Compound | Receptor | Assay Type | Affinity Metric | Value (nM) |
| Salmon Calcitonin | Human Calcitonin Receptor | Radioligand Binding | IC50 | 0.5[1] |
| Human Calcitonin | Human Calcitonin Receptor | Radioligand Binding | IC50 | >21[1] |
| Salmon Calcitonin | Rat Hindlimb Muscle Membranes | Radioligand Binding | Kd | 0.00047[2] |
| Rat Amylin | Rat Hindlimb Muscle Membranes | Radioligand Binding | Ki | 2[2] |
| Rat αCGRP | Rat Hindlimb Muscle Membranes | Radioligand Binding | Ki | 8[2] |
| Rat βCGRP | Rat Hindlimb Muscle Membranes | Radioligand Binding | Ki | 11 |
| Rat Calcitonin | Rat Hindlimb Muscle Membranes | Radioligand Binding | Ki | 64 |
This compound Receptor Binding Kinetics
The kinetics of ligand-receptor binding describe the rates of association (kon) and dissociation (koff). These parameters provide a dynamic view of the interaction and can be crucial for determining the duration of drug action. The equilibrium dissociation constant (Kd) is the ratio of the off-rate to the on-rate (koff/kon).
| Compound | Receptor | Assay Type | kon (M⁻¹s⁻¹) | koff (s⁻¹) |
| This compound | Calcitonin Receptor | - | Data not available | Data not available |
| Salmon Calcitonin | Human Calcitonin Receptor | Radioligand Binding | Data not available | Data not available |
Note: Specific kinetic data (kon and koff) for this compound binding to the calcitonin receptor were not found in the reviewed literature. Determining these parameters would require dedicated kinetic binding studies.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the binding of ligands like this compound to the calcitonin receptor.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the binding affinity (Ki) of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to the calcitonin receptor.
1. Membrane Preparation:
-
Culture cells expressing the human calcitonin receptor (e.g., T-47D breast cancer cells) to confluence.
-
Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Resuspend cells in a hypotonic lysis buffer (e.g., 10 mM Tris-HCl, pH 7.4, with protease inhibitors) and incubate on ice.
-
Homogenize the cell suspension using a Dounce homogenizer or similar device.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with assay buffer and resuspend in a known volume of the same buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
2. Binding Assay:
-
The assay is typically performed in a 96-well plate format.
-
To each well, add the following components in order:
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 0.1% BSA).
-
A fixed concentration of a suitable radioligand (e.g., ¹²⁵I-labeled salmon calcitonin). The concentration should be at or below the Kd of the radioligand for the receptor to ensure sensitive competition.
-
A range of concentrations of the unlabeled test compound (this compound).
-
The cell membrane preparation.
-
-
Total Binding: Wells containing only the radioligand and membranes.
-
Non-specific Binding: Wells containing the radioligand, membranes, and a high concentration of an unlabeled competing ligand (e.g., unlabeled salmon calcitonin) to saturate all specific binding sites.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
3. Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with bound radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
4. Quantification and Data Analysis:
-
Place the filter discs in scintillation vials with scintillation cocktail.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Specific Binding = Total Binding - Non-specific Binding.
-
Plot the specific binding as a function of the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Caption: Workflow for a competitive radioligand binding assay.
Fluorescence Polarization (FP) Assay
FP is a non-radioactive method to measure ligand-receptor binding in a homogeneous solution. It is based on the principle that a small fluorescently labeled ligand (tracer) tumbles rapidly in solution, leading to low polarization of emitted light. Upon binding to a much larger receptor, the tumbling slows down, resulting in an increase in fluorescence polarization.
1. Assay Components:
-
Calcitonin Receptor: Purified, soluble receptor or membrane preparations with a high receptor density.
-
Fluorescent Tracer: A calcitonin analogue labeled with a suitable fluorophore (e.g., fluorescein).
-
Test Compound: Unlabeled this compound.
-
Assay Buffer: A buffer that maintains the stability and activity of the receptor.
2. Assay Procedure:
-
The assay is performed in a microplate format (e.g., 384-well black plates).
-
Add a fixed concentration of the fluorescent tracer to each well.
-
Add a range of concentrations of the unlabeled test compound (this compound).
-
Initiate the binding reaction by adding a fixed concentration of the calcitonin receptor.
-
Incubate the plate at room temperature for a sufficient time to reach equilibrium, protected from light.
3. Data Acquisition and Analysis:
-
Measure the fluorescence polarization of each well using a plate reader equipped with polarizing filters.
-
The data is typically expressed in millipolarization units (mP).
-
Plot the mP values against the log concentration of the test compound.
-
Fit the data to a competitive binding model to determine the IC50 value.
-
The Ki can be calculated from the IC50, but the equation is more complex than the Cheng-Prusoff equation and depends on the concentrations of the tracer and receptor and the Kd of the tracer.
References
elcatonin biological activity and potency
An In-depth Technical Guide to the Biological Activity and Potency of Elcatonin
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a synthetic analogue of eel calcitonin, a 32-amino acid polypeptide hormone that plays a crucial role in calcium and bone metabolism.[1][2][3] It is developed from eel calcitonin through the chemical modification of the disulfide bond, replacing it with a stable carbon-nitrogen (C-N) bond, which confers enhanced stability and a longer duration of action compared to naturally occurring calcitonins.[1][3] As an anti-resorptive agent, this compound is primarily indicated for the treatment of metabolic bone diseases characterized by high bone turnover, such as osteoporosis, Paget's disease of bone, and hypercalcemia. Its therapeutic effects are primarily attributed to its potent inhibitory action on osteoclasts, the cells responsible for bone resorption. Additionally, this compound exhibits analgesic properties, providing pain relief in patients with osteoporotic vertebral fractures.
Molecular Profile:
-
Name: this compound
-
Synonyms: (Asu1,7)-eel calcitonin, Carbocalcitonin
-
Molecular Formula: C148H244N42O47
-
Molecular Mass: 3363.83 Dalton
-
Structure: A single, non-glycosylated polypeptide chain containing 31 amino acids.
Mechanism of Action
This compound exerts its physiological effects by mimicking the action of endogenous calcitonin, primarily through its interaction with the calcitonin receptor (CTR). The CTR is a classic member of the Class B G protein-coupled receptor (GPCR) subfamily, which are key targets for peptide hormones.
Primary Effect: Inhibition of Bone Resorption
The principal mechanism of this compound involves high-affinity binding to CTRs located predominantly on the surface of osteoclasts. This interaction initiates an intracellular signaling cascade that leads to the potent inhibition of osteoclast activity.
-
Receptor Binding and Signal Transduction: Upon binding to the CTR, this compound triggers a conformational change in the receptor, leading to the activation of the heterotrimeric Gs protein. The activated Gαs subunit stimulates adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP). The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which phosphorylates downstream targets, ultimately leading to the disruption of the osteoclast's resorptive machinery. This process effectively reduces the breakdown and release of calcium from bone into the bloodstream.
-
Cellular Consequences: The inhibition of osteoclast function prevents bone resorption, promotes the maintenance of bone density, and contributes to the overall strengthening of the bone matrix. In vivo studies in mice have shown that this compound prevents bone loss by suppressing the fusion of preosteoclasts into mature, active osteoclasts.
Secondary Effects
-
Renal Effects: this compound also acts directly on the kidneys. It inhibits the reabsorption of calcium, phosphate, and sodium in the renal tubules, thereby promoting their excretion in the urine. This diuretic and calciuric effect contributes to its efficacy in managing hypercalcemia.
-
Analgesic Effects: A significant clinical benefit of this compound is its analgesic action, particularly for pain associated with osteoporotic vertebral fractures. The precise mechanism is not fully understood but is believed to be mediated through its action on the central nervous system, potentially involving the modulation of pain pathways and the serotonergic system.
Signaling Pathway and Logical Relationships
The following diagrams illustrate the molecular signaling cascade initiated by this compound and the logical flow from its chemical nature to its therapeutic effects.
Caption: this compound-induced intracellular signaling cascade in osteoclasts.
Caption: Logical relationship of this compound's structure, mechanism, and effects.
Quantitative Potency and Biological Activity
The potency of this compound is assessed through various in vitro and in vivo assays that measure its ability to inhibit bone resorption and lower serum calcium levels.
Table 1: In Vitro Potency of Calcitonins
This table summarizes the half-maximal inhibitory concentration (IC50) values from an in vitro assay measuring the inhibition of pit formation by rat osteoclasts on bone slices.
| Compound | IC50 (pg/mL) | Molar Equivalent (approx.) |
| Salmon Calcitonin (sCT) | 0.003 | 0.9 fM |
| This compound (ELC) | 0.015 | 4.5 fM |
| SB 205614 (ELC analogue) | 0.064 | 19.0 fM |
| Data sourced from a comparative pharmacological evaluation of calcitonin analogues. |
Table 2: Summary of Biological Activities
| Biological Activity | Primary Site of Action | Key Physiological Outcome |
| Anti-resorptive | Bone (Osteoclasts) | Inhibition of bone breakdown, increased bone mineral density. |
| Hypocalcemic | Bone, Kidney | Reduction of serum calcium levels. |
| Analgesic | Central Nervous System | Alleviation of pain, particularly from vertebral fractures. |
| Calciuric/Phosphaturic | Kidney (Renal Tubules) | Increased urinary excretion of calcium and phosphorus. |
A specific biological activity of 6695.2 IU/mg has been reported for a synthetic this compound preparation based on net peptide content. The potency of calcitonins is officially estimated by comparing their hypocalcemic effect in rats with that of a standard preparation, expressed in International Units (IU).
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's biological activity and potency.
Protocol: In Vivo Hypocalcemic Bioassay in Rats
-
Objective: To determine the potency of this compound by measuring its dose-dependent effect on lowering serum calcium levels in rats. This is a standard USP bioassay method.
-
Principle: this compound inhibits osteoclastic bone resorption and promotes renal calcium excretion, leading to a measurable decrease in serum calcium concentration. The magnitude of this decrease is proportional to the dose administered.
-
Materials:
-
Male Wistar rats (150-200g)
-
This compound standard and test samples
-
Vehicle (e.g., saline with 0.1% bovine serum albumin)
-
Anesthetic (e.g., isoflurane)
-
Blood collection tubes (e.g., heparinized or serum separator tubes)
-
Calcium analyzer or colorimetric assay kit
-
Centrifuge
-
-
Procedure:
-
Acclimatization: Acclimatize rats for at least one week under standard laboratory conditions.
-
Fasting: Fast animals overnight (approx. 16 hours) before the experiment, with free access to water.
-
Grouping: Randomly assign rats to different groups (e.g., vehicle control, multiple this compound dose groups). A minimum of 5-6 rats per group is recommended.
-
Baseline Sample: Collect a baseline blood sample (T=0) from the tail vein or saphenous vein.
-
Administration: Administer this compound or vehicle via intravenous (IV) or subcutaneous (SC) injection.
-
Post-Dose Sampling: Collect blood samples at specific time points post-administration (e.g., 1, 2, 4, and 6 hours). The peak effect for calcitonins is typically around 60-90 minutes.
-
Sample Processing: Centrifuge blood samples to separate serum or plasma.
-
Calcium Measurement: Measure the total calcium concentration in each sample using a calibrated calcium analyzer.
-
-
Data Analysis:
-
Calculate the percentage decrease in serum calcium from baseline for each animal at each time point.
-
Plot the mean percentage decrease in serum calcium against time for each group.
-
Determine the maximum hypocalcemic effect (nadir) for each dose.
-
Construct a dose-response curve by plotting the maximal percent decrease in calcium against the log of the this compound dose.
-
Calculate the dose required to produce a specific effect (e.g., 15% lowering of serum calcium) to compare potencies between different batches or analogues.
-
Caption: Experimental workflow for the in vivo hypocalcemic bioassay.
Protocol: In Vitro Osteoclast Resorption Pit Assay
-
Objective: To quantify the direct inhibitory effect of this compound on the bone-resorbing activity of isolated osteoclasts.
-
Principle: Active osteoclasts, when cultured on a mineralized substrate like a bone or dentine slice, will excavate resorption pits. The number and area of these pits can be quantified, and the inhibitory effect of compounds like this compound can be measured.
-
Materials:
-
Dentine or cortical bone slices
-
Primary osteoclasts (isolated from neonatal rat or rabbit long bones)
-
Cell culture medium (e.g., α-MEM) with fetal bovine serum
-
This compound test samples at various concentrations
-
Fixative (e.g., 4% paraformaldehyde)
-
Stain for visualizing pits (e.g., Toluidine Blue) or SEM
-
Light microscope with image analysis software
-
-
Procedure:
-
Osteoclast Isolation: Isolate crude osteoclasts from the long bones of neonatal rats or rabbits by mechanical disaggregation.
-
Cell Seeding: Seed the isolated cells onto the bone/dentine slices in a 96-well plate and allow them to attach for several hours.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.
-
Incubation: Culture the cells for 24-48 hours to allow for resorption to occur.
-
Cell Removal: Terminate the assay by removing the cells from the slices using sonication or mechanical wiping in an ammonium hydroxide solution.
-
Staining and Visualization: Stain the slices with Toluidine Blue to visualize the resorption pits. Alternatively, use scanning electron microscopy (SEM) for high-resolution imaging.
-
Quantification: Capture images of the slices and use image analysis software to quantify the number of pits and/or the total resorbed area per slice.
-
-
Data Analysis:
-
Calculate the percentage inhibition of resorption for each this compound concentration relative to the vehicle control.
-
Plot the percentage inhibition against the log of the this compound concentration.
-
Determine the IC50 value (the concentration of this compound that causes 50% inhibition of resorption) from the resulting dose-response curve.
-
References
Molecular Pharmacology of Elcatonin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin is a synthetic analogue of eel calcitonin, a 31-amino acid polypeptide hormone.[1] It is utilized as an anti-hypercalcemic agent and for the treatment of osteoporosis and Paget's disease of the bone.[2] this compound mimics the endogenous effects of calcitonin, primarily by acting on osteoclasts, the cells responsible for bone resorption.[1] Its synthetic nature, involving the substitution of the disulfide bridge with a more stable carba-bridge, confers enhanced stability and a longer duration of action compared to native calcitonin.[1] This guide provides a comprehensive overview of the molecular pharmacology of this compound, focusing on its mechanism of action, receptor binding, and downstream signaling pathways.
Mechanism of Action
This compound exerts its pharmacological effects through its interaction with the calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) superfamily.[1] The primary target cells for this compound are osteoclasts, which have a high density of CTRs on their surface. Binding of this compound to the CTR on osteoclasts leads to a rapid inhibition of their bone-resorbing activity. This is characterized by the disruption of the ruffled border, a specialized cell membrane structure essential for bone resorption. In addition to its effects on osteoclasts, this compound also influences calcium homeostasis by promoting its excretion by the kidneys.
Quantitative Pharmacological Data
| Ligand | Assay Type | Cell/Tissue Type | Parameter | Value | Reference |
| This compound | Inhibition of Pit Formation (Bone Resorption) | Disaggregated Rat Osteoclasts | IC50 | 0.015 pg/ml | |
| Salmon Calcitonin | Inhibition of Pit Formation (Bone Resorption) | Disaggregated Rat Osteoclasts | IC50 | 0.003 pg/ml | |
| Salmon Calcitonin | cAMP Production | Recombinant hCTR expressing cells | EC50 | 0.06 nM | |
| Salmon Calcitonin | Intracellular Ca2+ Mobilization | Recombinant hCTR expressing cells | EC50 | 6 nM |
Signaling Pathways
The binding of this compound to the calcitonin receptor initiates a cascade of intracellular signaling events. The primary and most well-characterized pathway involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine monophosphate (cAMP). This is followed by the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the inhibition of osteoclast function.
A secondary signaling pathway involving Phospholipase C (PLC) and subsequent increases in intracellular calcium concentration ([Ca2+]i) has also been described, although its role appears to be more complex and potentially cell-type specific.
This compound-Induced Signaling Cascade
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the molecular pharmacology of this compound.
Radioligand Binding Assay (Competition Assay)
This assay is used to determine the binding affinity of this compound for the calcitonin receptor.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Membranes expressing calcitonin receptors are prepared from a suitable source, such as cultured osteoclasts or a cell line overexpressing the receptor.
-
Incubation: In a multi-well plate, a fixed concentration of a radiolabeled calcitonin (e.g., 125I-salmon calcitonin) is incubated with the membrane preparation in a suitable binding buffer.
-
Competition: Increasing concentrations of unlabeled this compound are added to the wells to compete with the radioligand for binding to the receptor.
-
Equilibration: The reaction is incubated at a controlled temperature (e.g., 30°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
-
Separation: The incubation is terminated by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand while allowing the unbound radioligand to pass through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of this compound. A non-linear regression analysis is used to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This assay measures the ability of this compound to stimulate the production of intracellular cAMP.
Experimental Workflow:
Methodology:
-
Cell Culture: Cells endogenously or recombinantly expressing the calcitonin receptor are cultured in appropriate multi-well plates.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX) to prevent the degradation of cAMP.
-
Stimulation: Cells are then stimulated with various concentrations of this compound for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: The stimulation is stopped, and the cells are lysed to release the intracellular cAMP.
-
cAMP Measurement: The concentration of cAMP in the cell lysates is quantified using a commercially available assay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) assay or an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: The amount of cAMP produced is plotted against the concentration of this compound, and a dose-response curve is generated to determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
Intracellular Calcium Mobilization Assay
This assay measures the ability of this compound to induce an increase in intracellular calcium concentration.
Experimental Workflow:
Methodology:
-
Cell Loading: Cells expressing the calcitonin receptor are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM, by incubating them in a buffer containing the dye.
-
Washing: After loading, the cells are washed to remove any extracellular dye.
-
Baseline Measurement: The baseline fluorescence of the cells is measured using a fluorescence plate reader or a microscope. For ratiometric dyes like Fura-2, excitation is alternated between two wavelengths (e.g., 340 nm and 380 nm), and the ratio of the emission intensities is recorded.
-
Stimulation: this compound is added to the cells, and the fluorescence is monitored continuously.
-
Data Recording: Changes in fluorescence intensity or the fluorescence ratio are recorded over time, reflecting the change in intracellular calcium concentration.
-
Data Analysis: The peak change in fluorescence is determined for each concentration of this compound. A dose-response curve is then generated to calculate the EC50 for the calcium response.
Conclusion
This compound is a potent synthetic calcitonin analogue that effectively inhibits osteoclast function, primarily through the activation of the calcitonin receptor and the subsequent stimulation of the cAMP-PKA signaling pathway. While a secondary involvement of the PLC-calcium pathway may contribute to its effects in certain contexts, the cAMP-mediated pathway is considered the principal mechanism of action. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals working on this compound and related therapeutic agents for bone disorders. Further research is warranted to fully elucidate the precise binding kinetics of this compound and the intricate details of its downstream signaling cascades in various cell types.
References
An In-depth Technical Guide to Elcatonin Action and Calcitonin Gene Regulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms governing the expression of the human calcitonin gene (CALCA) and the signal transduction pathways activated by its synthetic analogue, elcatonin. This compound, a long-acting eel calcitonin derivative, exerts its therapeutic effects, primarily in bone metabolism and pain management, by activating the calcitonin receptor (CTR).[1][2] Understanding the intricate regulation of the endogenous CALCA gene and its downstream signaling is critical for the development of novel therapeutics targeting this system.
The CALCA gene is a paradigm of tissue-specific gene expression, employing sophisticated transcriptional, post-transcriptional, and epigenetic mechanisms to produce two distinct peptide hormones: calcitonin and calcitonin gene-related peptide (CGRP).[3][4] Calcitonin is predominantly synthesized in the C-cells of the thyroid gland, while CGRP is mainly produced in the central and peripheral nervous systems.[5]
Transcriptional Regulation of the CALCA Gene
The expression of the CALCA gene is tightly controlled at the transcriptional level by a combination of cell-specific enhancers and ubiquitous promoter elements.
-
Promoter and Enhancer Elements : A primary driver of neuronal-specific expression is an 18-base pair enhancer element located approximately 1 kb upstream of the transcription start site. This enhancer is potent, capable of stimulating reporter gene expression by up to 50-fold in calcitonin-expressing cells, while remaining inactive in other cell types like HeLa cells. The promoter region also contains several other key elements, including a cAMP-responsive element (CRE) and a Ras-responsive element (RRE), which allow for regulation by various signaling pathways.
-
Key Transcription Factors : The activity of the CALCA enhancer is governed by the synergistic action of multiple transcription factors. These include:
-
Helix-Loop-Helix (HLH) Proteins : Essential for the enhancer's function.
-
Upstream Stimulatory Factor (USF) : A bHLH-Zip transcription factor that activates the enhancer.
-
Forkhead Box A2 (FOXA2) : Can synergistically activate the enhancer with USF.
-
Octamer-Binding Factors : Work in concert with HLH proteins to drive cell-specific expression.
-
CREB (cAMP Response Element-Binding Protein) : Binds to the CRE in the promoter to modulate transcription in response to cAMP signaling.
-
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Calcitonin Gene-Related Peptide: Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 4. GeneCards Commercial Trial - LifeMap Sciences [lifemapsc.com]
- 5. SRp55 is a regulator of calcitonin/CGRP alternative RNA splicing - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Elcatonin in Preclinical Research: Application Notes and Protocols for Rat Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the dosage and administration of elcatonin in various rat models for preclinical research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of relevant biological pathways and experimental workflows to guide researchers in their study design.
Data Presentation: this compound Dosage and Administration in Rat Models
The following tables summarize the quantitative data on this compound dosage and administration from key studies in rat models of osteoporosis and neuropathic pain.
Table 1: this compound Dosage and Administration for Osteoporosis in Rat Models
| Rat Strain | Model Induction | This compound Dosage | Administration Route | Frequency & Duration | Key Findings |
| Wistar | Ovariectomy (OVX) | Not specified in abstract | Transdermal System | Applied to abdominal skin 6 times for 48 hours | Significantly increased tibial ash weight and calcium content compared to placebo.[1] |
| Sprague-Dawley | Fracture Fixation (Disuse) | Not specified in abstract | Subcutaneous | Not specified in abstract | Attenuated disuse osteoporosis, showing significantly higher bone mineral density (BMD) compared to the untreated surgery group.[2] |
Table 2: this compound Dosage and Administration for Pain in Rat Models
| Rat Strain | Model Induction | This compound Dosage | Administration Route | Frequency & Duration | Key Findings |
| Not specified | Oxaliplatin- or Paclitaxel-induced Neuropathy | 20 U/kg/day | Subcutaneous | Daily | Almost completely reversed cold and mechanical allodynia.[3] |
| Sprague-Dawley | Radicular Pain Model | 4 U/kg/day | Subcutaneous | Daily for 7 days | Suppressed hyperalgesia in rats with acute pain.[4][5] |
| Not specified | Various Gastric and Duodenal Lesions | 1-30 unit/kg | Subcutaneous | Single dose | Dose-dependently inhibited the development of various gastric and duodenal lesions. |
Experimental Protocols
Preparation of this compound Solution for Injection
This protocol describes the preparation of an this compound solution for subcutaneous or intraperitoneal injection in rats.
Materials:
-
This compound powder
-
Sterile 0.9% sodium chloride (saline) injection
-
Sodium citrate
-
Citric acid
-
Sterile water for injection
-
Sterile filters (0.22 µm)
-
Sterile vials
-
pH meter
Procedure:
-
Dissolve sodium citrate in a sterile 0.9% sodium chloride injection to create a sodium citrate solution.
-
Dissolve citric acid in sterile water for injection to create a citric acid solution.
-
Adjust the pH of the sodium citrate solution to a range of 5.0-6.5 using the citric acid solution.
-
Dilute the pH-adjusted solution to the final desired volume with 0.9% sodium chloride injection.
-
Add the appropriate amount of this compound powder to the solution to achieve the target concentration (e.g., 10 units/ml).
-
Gently mix the solution until the this compound is completely dissolved.
-
Sterile-filter the final solution using a 0.22 µm filter into a sterile vial.
-
Store the prepared solution according to the manufacturer's instructions, typically at 2-8°C and protected from light.
Ovariectomy-Induced Osteoporosis Rat Model
This protocol details the induction of osteoporosis in female rats through bilateral ovariectomy (OVX).
Materials:
-
Female Sprague-Dawley or Wistar rats (6 months of age is often recommended)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, scissors, forceps)
-
Suture material or wound clips
-
Antiseptic solution (e.g., povidone-iodine, 70% ethanol)
-
Sterile gauze
-
Heating pad
Procedure:
-
Anesthetize the rat using the chosen anesthetic agent.
-
Shave and disinfect the surgical area on the dorsal or ventral side, depending on the chosen surgical approach. A dorsolateral skin incision is a common and appropriate choice.
-
Make a small incision through the skin and underlying muscle to access the abdominal cavity.
-
Locate the ovaries, which are typically found near the kidneys.
-
Ligate the ovarian blood vessels and the fallopian tubes.
-
Carefully remove both ovaries.
-
Suture the muscle layer and close the skin incision with sutures or wound clips.
-
Administer post-operative analgesics as required and monitor the rat for recovery on a heating pad.
-
Allow a period of at least 2 weeks for the development of bone loss before starting this compound treatment. Verification of successful ovariectomy can be done by observing the cessation of the regular estrus cycle and changes in hormone levels (decreased estradiol, increased LH and FSH).
Oxaliplatin-Induced Neuropathic Pain Rat Model
This protocol describes the induction of neuropathic pain in rats using oxaliplatin.
Materials:
-
Male Sprague-Dawley rats
-
Oxaliplatin
-
Sterile 5% glucose solution or saline for injection
-
Syringes and needles for intraperitoneal injection
Procedure:
-
Weigh the rats to determine the correct dose of oxaliplatin.
-
Dissolve oxaliplatin in a 5% glucose solution or sterile saline to the desired concentration.
-
Administer a single intraperitoneal (IP) injection of oxaliplatin at a dose of 6 mg/kg.
-
Alternatively, for a chronic model, administer oxaliplatin at 4 mg/kg, i.p., twice a week.
-
Monitor the rats for the development of cold and mechanical allodynia, which typically manifests within a few days after injection.
-
Pain behaviors can be assessed using the von Frey test for mechanical allodynia and the acetone test for cold allodynia.
Administration Protocols
a. Subcutaneous (SC) Injection:
-
Restrain the rat securely.
-
Lift the loose skin over the back of the neck or flank to form a "tent".
-
Insert a 23-25 gauge needle into the base of the tented skin, parallel to the body.
-
Aspirate briefly to ensure a blood vessel has not been entered.
-
Inject the this compound solution slowly.
-
Withdraw the needle and apply gentle pressure to the injection site if necessary.
b. Intraperitoneal (IP) Injection:
-
Restrain the rat with its abdomen facing upwards, tilted slightly downwards.
-
Insert a 23-25 gauge needle into the lower right quadrant of the abdomen at a 30-45 degree angle to avoid puncturing the cecum or bladder.
-
Aspirate to check for the aspiration of urine or intestinal contents.
-
If the aspiration is clear, inject the solution.
-
Withdraw the needle and return the rat to its cage.
c. Transdermal System Application:
-
Shave the hair from the application site (e.g., the abdomen) to ensure direct contact of the patch with the skin.
-
Clean the skin area gently with a sterile wipe and allow it to dry completely.
-
Apply the this compound transdermal patch firmly to the prepared skin area.
-
Ensure the patch adheres well to the skin. A light bandage may be used to secure the patch if necessary, ensuring the rat cannot remove it.
-
Replace the patch according to the study protocol (e.g., every 48 hours).
Assessment of Mechanical Allodynia (Von Frey Test)
This protocol outlines the procedure for assessing mechanical sensitivity using von Frey filaments.
Materials:
-
Von Frey filaments of varying calibrated forces
-
Elevated wire mesh platform
-
Testing chambers
Procedure:
-
Acclimate the rats to the testing environment by placing them in the individual chambers on the wire mesh platform for at least 15-30 minutes before testing.
-
Begin with a von Frey filament near the expected withdrawal threshold.
-
Apply the filament perpendicularly to the plantar surface of the hind paw with sufficient force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is a sharp withdrawal, flinching, or licking of the paw.
-
Use the up-down method to determine the 50% paw withdrawal threshold. If the rat withdraws, use the next smaller filament; if there is no response, use the next larger filament.
-
The pattern of responses is used to calculate the withdrawal threshold.
Visualizations
References
- 1. [PDF] Ovariectomized rat model of osteoporosis: a practical guide | Semantic Scholar [semanticscholar.org]
- 2. CN103110933B - this compound composition and preparation method thereof - Google Patents [patents.google.com]
- 3. Ovariectomized rat model of osteoporosis: a practical guide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rat Model for Osteoporosis - Enamine [enamine.net]
- 5. iacuc.ucsf.edu [iacuc.ucsf.edu]
Elcatonin In Vitro Cell Culture Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analogue of eel calcitonin, is a potent inhibitor of osteoclast-mediated bone resorption. Its enhanced stability compared to native calcitonin makes it a valuable therapeutic agent for metabolic bone diseases such as osteoporosis. This document provides detailed protocols for in vitro cell culture assays to evaluate the biological activity of this compound, focusing on its effects on osteoclasts and osteoblasts, and its engagement with the calcitonin receptor signaling pathway.
Mechanism of Action
This compound exerts its effects by binding to the calcitonin receptor (CTR), a G-protein coupled receptor (GPCR), primarily expressed on the surface of osteoclasts.[1] This interaction triggers a cascade of intracellular signaling events, most notably the activation of the adenylyl cyclase pathway, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1] Elevated cAMP levels in osteoclasts inhibit their resorptive activity, leading to a decrease in bone breakdown. This compound may also have anabolic effects on osteoblasts, the cells responsible for bone formation, although the direct mechanisms are less characterized.
Data Presentation
This compound Activity in Osteoclast Inhibition Assays
| Compound | Assay Type | Cell Type | IC50 | Reference |
| This compound (ELC) | Pit formation by disaggregated rat osteoclasts | Rat Osteoclasts | 0.015 pg/ml | [2] |
| Salmon Calcitonin (sCT) | Pit formation by disaggregated rat osteoclasts | Rat Osteoclasts | 0.003 pg/ml | [2] |
| SB 205614 (ELC analogue) | Pit formation by disaggregated rat osteoclasts | Rat Osteoclasts | 0.064 pg/ml | [2] |
| This compound (ELC) | PTH-stimulated 45Ca release | Fetal Rat Bone | 4.8 pM | |
| Salmon Calcitonin (sCT) | PTH-stimulated 45Ca release | Fetal Rat Bone | 5.5 pM | |
| SB 205614 (ELC analogue) | PTH-stimulated 45Ca release | Fetal Rat Bone | 12.9 pM |
Note: The above data indicates that while this compound is a potent inhibitor of osteoclast activity, its potency can vary compared to other calcitonin analogues depending on the specific assay.
This compound Effect on Osteoblast Proliferation
-
Calcitonin at concentrations of 40 and 80 IU/L has been shown to significantly increase the proliferation rate of mouse osteoblasts.
-
In vivo studies in mice have demonstrated that this compound facilitates osteoblast proliferation at fracture sites.
-
An in vivo study in rats suggested an anabolic effect of this compound on osteoblasts, with the number of osteoblasts being dependent on the dosage.
Researchers are encouraged to determine the optimal concentration range and EC50 for this compound on their specific osteoblast cell model empirically.
Signaling Pathway
The primary signaling pathway initiated by this compound binding to the calcitonin receptor is the Gs-alpha subunit-mediated activation of adenylyl cyclase, leading to cAMP production.
Caption: this compound Signaling Pathway in Osteoclasts.
Experimental Protocols
Osteoclast Activity Assay: Pit Formation on Calcium Phosphate-Coated Plates
This assay measures the resorptive activity of osteoclasts by quantifying the area of pits they create on a calcium phosphate-coated surface.
Materials:
-
Primary human peripheral blood mononuclear cells (PBMCs) or a suitable osteoclast precursor cell line (e.g., RAW 264.7).
-
Alpha-MEM (Minimum Essential Medium Eagle, Alpha Modification)
-
Fetal Bovine Serum (FBS)
-
Macrophage Colony-Stimulating Factor (M-CSF)
-
Receptor Activator of Nuclear Factor Kappa-B Ligand (RANKL)
-
This compound
-
Calcium phosphate-coated 96-well plates
-
Paraformaldehyde (4%)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Phalloidin conjugated to a fluorescent dye (for actin staining)
-
DAPI or Hoechst stain (for nuclear staining)
-
5% Silver Nitrate solution
-
Microplate reader or imaging system
Protocol:
-
Cell Seeding:
-
Culture osteoclast precursors in the presence of M-CSF and RANKL to differentiate them into mature osteoclasts.
-
Seed the differentiated osteoclasts onto calcium phosphate-coated 96-well plates at a density of 5 x 10^4 to 1 x 10^5 cells/well.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions to the wells. Include a vehicle control (medium without this compound).
-
Incubate the plate at 37°C in a 5% CO2 incubator for 48-72 hours.
-
-
Staining and Imaging:
-
Aspirate the medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells.
-
Stain the actin rings with fluorescently labeled phalloidin and the nuclei with DAPI or Hoechst.
-
Image the cells using a fluorescence microscope.
-
-
Pit Visualization and Quantification:
-
After imaging the cells, remove the staining solutions and wash the wells with distilled water.
-
Add 5% silver nitrate solution to each well and incubate for 30-60 minutes under a bright light.
-
Aspirate the silver nitrate solution and wash the wells with distilled water. The resorbed areas (pits) will appear as dark spots.
-
Image the wells using a brightfield microscope or a plate scanner.
-
Quantify the total area of the pits in each well using image analysis software (e.g., ImageJ).
-
-
Data Analysis:
-
Calculate the percentage of inhibition of pit formation for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the this compound concentration to determine the IC50 value.
-
cAMP Accumulation Assay
This assay measures the intracellular accumulation of cAMP in response to this compound treatment, indicating the activation of the calcitonin receptor.
Materials:
-
A cell line expressing the calcitonin receptor (e.g., T47D human breast cancer cells, or a recombinant cell line).
-
Cell culture medium appropriate for the chosen cell line.
-
This compound
-
Forskolin (a positive control for adenylyl cyclase activation)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
96-well or 384-well microplates.
-
Microplate reader compatible with the chosen assay kit.
Protocol:
-
Cell Seeding:
-
Seed the cells into a 96-well or 384-well plate at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate overnight at 37°C in a 5% CO2 incubator.
-
-
Treatment:
-
Prepare serial dilutions of this compound and a positive control (e.g., forskolin) in assay buffer containing a PDE inhibitor.
-
Aspirate the culture medium from the cells and replace it with the this compound or control solutions.
-
Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at room temperature or 37°C.
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells according to the cAMP assay kit protocol.
-
Perform the cAMP detection steps as described in the kit's manual. This usually involves the addition of detection reagents and an incubation period.
-
-
Data Acquisition:
-
Read the plate using a microplate reader at the appropriate wavelength(s) for the chosen assay format.
-
-
Data Analysis:
-
Generate a standard curve using the cAMP standards provided in the kit.
-
Calculate the concentration of cAMP in each sample based on the standard curve.
-
Plot the cAMP concentration against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Osteoblast Proliferation Assay (MTT Assay)
This assay assesses the effect of this compound on the proliferation of osteoblasts.
Materials:
-
Primary human osteoblasts or an osteoblastic cell line (e.g., Saos-2, MG-63).
-
Cell culture medium appropriate for the chosen cell line.
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
96-well microplates.
-
Microplate reader capable of measuring absorbance at 570 nm.
Protocol:
-
Cell Seeding:
-
Seed osteoblasts into a 96-well plate at a low density (e.g., 2,000-5,000 cells/well).
-
Allow the cells to attach and grow for 24 hours.
-
-
Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Replace the medium in the wells with the this compound dilutions. Include a vehicle control.
-
Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
-
Solubilization and Absorbance Reading:
-
Aspirate the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only) from the absorbance of the experimental wells.
-
Express the results as a percentage of the vehicle control.
-
Plot the percentage of proliferation against the this compound concentration.
-
Experimental Workflow Diagram
References
- 1. Effect of this compound on osteoinduction by recombinant human bone morphogenetic protein-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic evaluation of the calcitonin analogue SB 205614 in models of osteoclastic bone resorption in vitro and in vivo: comparison with salmon calcitonin and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Elcatonin for Inducing Experimental Hypocalcemia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analogue of eel calcitonin, is a potent polypeptide hormone utilized in research to induce experimental hypocalcemia.[1][2] Its primary mechanism of action involves the inhibition of osteoclastic bone resorption, which reduces the release of calcium from bones into the bloodstream.[3] Additionally, this compound promotes the renal excretion of calcium, further contributing to a decrease in serum calcium levels. Compared to naturally occurring calcitonins, this compound exhibits greater potency and a longer duration of action, making it a valuable tool for studying calcium homeostasis, bone metabolism, and for the preclinical evaluation of therapies for hypercalcemia and bone disorders like osteoporosis.
These application notes provide an overview of this compound's mechanism, quantitative data on its hypocalcemic effects in various models, and detailed protocols for its use in a research setting.
Quantitative Data Summary
The hypocalcemic effect of this compound and other calcitonins varies depending on the animal model, dose, and route of administration. The following table summarizes key findings from preclinical studies.
| Animal Model | Agent | Dose | Route of Administration | Key Hypocalcemic Findings | Reference |
| Rats (Sprague-Dawley) | Calcitonin | 1 to 16 IU | Intraperitoneal (IP) | Caused significant, dose-dependent reductions in calcemia. | |
| Rats | Salmon Calcitonin | 25 ng, 250 ng, 2500 ng | Intracerebroventricular (i.c.v.) | Induced a dose-dependent decrease in plasma calcium, equal to or greater than intravenous administration. | |
| Rats | Salmon Calcitonin | Not specified | Not specified | A single administration led to a drop in serum calcium levels at 24 hours, which returned to near control levels by 48-72 hours. | |
| Rabbits | This compound | Not specified | Rectal | Efficiently absorbed and effectively decreased serum calcium concentrations, with effects comparable to intravenous administration. | |
| Dialysis Patients | Eel Calcitonin Analogue | 120 MRC units over 3 hours | Intravenous (IV) | Serum calcium fell from an average of 9.6 mg/dl to 8.7 mg/dl. |
Signaling Pathway and Mechanism of Action
This compound exerts its effects by binding to the calcitonin receptor (CTR), a Class B G protein-coupled receptor (GPCR), primarily located on the surface of osteoclasts. This interaction triggers a cascade of intracellular events that ultimately suppress the bone-resorbing activity of these cells. The primary signaling pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).
Experimental Protocols
The following protocols provide a framework for inducing hypocalcemia in a rat model. Researchers should adapt these protocols based on their specific experimental needs and institutional animal care guidelines.
Protocol 1: Induction of Acute Hypocalcemia in Rats
Objective: To induce a rapid and transient state of hypocalcemia in rats for experimental studies.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline (vehicle)
-
Male Sprague-Dawley rats (200-250g)
-
Syringes (1 mL) and needles (25-27 gauge) for injection
-
Blood collection tubes (e.g., heparinized or EDTA-coated microcentrifuge tubes)
-
Centrifuge
-
Calcium analyzer or colorimetric assay kit
-
Anesthetic (as per approved institutional protocol for blood collection)
Procedure:
-
Animal Acclimatization: House rats under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.
-
This compound Reconstitution: Prepare a stock solution of this compound by reconstituting the lyophilized powder in sterile 0.9% saline. For example, dissolve 1 mg of this compound in a volume of saline to achieve a desired stock concentration. Further dilute with saline to the final desired dose concentration just prior to injection.
-
Baseline Blood Sampling: Prior to this compound administration, collect a baseline blood sample (~0.2-0.3 mL) from the tail vein or another appropriate site as per institutional guidelines.
-
Administration: Administer this compound via intraperitoneal (IP) injection. A typical dose range for calcitonin analogues to induce hypocalcemia is between 1 and 16 IU/rat. The exact dose of this compound may need to be optimized based on the desired magnitude and duration of hypocalcemia. A control group should receive an equivalent volume of the saline vehicle.
-
Post-Administration Blood Sampling: Collect blood samples at various time points post-injection to monitor the change in serum calcium levels. Suggested time points include 1, 2, 4, 6, 12, and 24 hours after administration.
-
Serum Preparation: Immediately after collection, centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma or serum.
-
Calcium Measurement: Analyze the serum/plasma calcium concentration using a calibrated calcium analyzer or a commercially available colorimetric assay kit, following the manufacturer's instructions.
-
Data Analysis: Calculate the percent decrease in serum calcium from baseline for each time point. Compare the results between the this compound-treated and vehicle-treated groups using appropriate statistical methods.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an experiment designed to induce hypocalcemia using this compound.
Safety Precautions
Researchers should be aware of the potential for significant hypocalcemia, which can lead to adverse effects such as muscle cramps and tetany. It is crucial to monitor animals closely after administration and to have a protocol in place for managing severe hypocalcemic events if necessary. All procedures should be conducted in accordance with approved animal use protocols from the relevant Institutional Animal Care and Use Committee (IACUC).
References
Application Notes and Protocols for Elcatonin: Stability and Storage for Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability and recommended storage conditions for elcatonin for research purposes. The included protocols offer detailed methodologies for assessing the stability of this compound under various conditions.
Application Notes
This compound is a synthetic analogue of eel calcitonin, a polypeptide hormone. For research applications, maintaining the integrity and biological activity of this compound is critical. This section summarizes the known stability and storage conditions for lyophilized and reconstituted this compound.
General Properties
This compound is a single, non-glycosylated polypeptide chain containing 31 amino acids with a molecular mass of approximately 3363.2 Daltons. It is a derivative of eel calcitonin where the disulfide bond is replaced with a more stable carba-bridge (C-N bond), which inherently provides greater biological stability compared to other calcitonins like salmon calcitonin.
Storage Conditions
Proper storage is crucial to prevent degradation and ensure the biological activity of this compound. The following table summarizes the recommended storage conditions for both lyophilized and reconstituted this compound based on available data.
| Form | Storage Temperature | Duration | Additional Recommendations |
| Lyophilized Powder | Room Temperature | Up to 3 weeks | Store in a desiccated environment. |
| -18°C to -20°C | Long-term | Store in a desiccated environment. | |
| Reconstituted Solution | 4°C | 2-7 days | Avoid repeated freeze-thaw cycles. |
| ≤ -18°C | For future use (beyond 7 days) | For long-term storage, the addition of a carrier protein (e.g., 0.1% Human Serum Albumin or Bovine Serum Albumin) is recommended. Avoid repeated freeze-thaw cycles. |
Reconstitution
For optimal results, it is recommended to reconstitute lyophilized this compound in sterile, high-purity water (e.g., 18 MΩ-cm H₂O) to a concentration of at least 100 µg/mL. Further dilutions can then be made into other aqueous solutions or buffers as required for the specific experimental setup.
Stability in Solution
While specific quantitative data on the stability of this compound in various solutions is limited, general principles of peptide stability and data from related calcitonins suggest the following:
-
pH: Peptides are often most stable in a slightly acidic pH range. For calcitonins, a pH range of 2.5 to 8.0 has been suggested, with a patent mentioning the adjustment of an this compound solution to pH 5.0. Studies on salmon calcitonin have shown greater stability at acidic pH (2.4 and 4.3) compared to neutral pH (7.4).
-
Temperature: As with most peptides, the degradation of this compound in solution is expected to be temperature-dependent, with higher temperatures accelerating degradation.
-
Light: Photodegradation can be a concern for peptides. It is advisable to protect this compound solutions from light, especially during long-term storage.
-
Solvents and Buffers: The choice of buffer can impact peptide stability. Common buffers used for peptides include acetate and phosphate buffers. The stability of this compound in different buffer systems should be empirically determined for the specific experimental conditions.
Experimental Protocols
To ensure the integrity of this compound in research experiments, it is essential to perform stability assessments, particularly when using it in new formulations or under different environmental conditions. The following are generalized protocols for assessing this compound stability.
Protocol 1: Forced Degradation Study of this compound in Solution
This protocol outlines a forced degradation study to identify potential degradation products and determine the intrinsic stability of this compound under various stress conditions.
Materials:
-
Lyophilized this compound
-
Sterile, high-purity water (18 MΩ-cm)
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Acetate buffer, pH 4.0
-
HPLC system with a C18 column
-
Mass spectrometer (optional, for identification of degradation products)
-
pH meter
-
Incubator
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Reconstitute lyophilized this compound in sterile water to a final concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M HCl. Incubate at 40°C for 24, 48, and 72 hours. Neutralize with an equimolar amount of NaOH before analysis.
-
Base Hydrolysis: Mix the this compound stock solution with an equal volume of 0.1 M NaOH. Incubate at 40°C for 24, 48, and 72 hours. Neutralize with an equimolar amount of HCl before analysis.
-
Oxidation: Mix the this compound stock solution with an equal volume of 3% H₂O₂. Incubate at room temperature for 24, 48, and 72 hours.
-
Thermal Degradation: Aliquot the this compound stock solution into vials and incubate at 40°C and 60°C for 1, 3, and 7 days.
-
Photostability: Expose aliquots of the this compound stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
-
Sample Analysis:
-
At each time point, withdraw an aliquot of the stressed sample.
-
Analyze the samples by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) to quantify the remaining percentage of intact this compound and to observe the formation of degradation products.
-
If available, use LC-MS to identify the mass of the degradation products.
-
Data Presentation:
| Stress Condition | Time (hours/days) | Temperature (°C) | % this compound Remaining | Peak Area of Degradants (if applicable) | |
Application Notes and Protocols for the Preparation of Elcatonin Solutions for Injection
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin is a synthetic analogue of eel calcitonin, a polypeptide hormone that regulates calcium and bone metabolism. It is primarily used in the treatment of hypercalcemia, Paget's disease of bone, and osteoporosis, where it functions by inhibiting osteoclast-mediated bone resorption.[1] The preparation of this compound solutions for injection requires careful consideration of its solubility, stability, and formulation components to ensure a safe, stable, and efficacious product. This compound is known to be susceptible to degradation, particularly under alkaline conditions, making pH control a critical parameter in its formulation.[2]
These application notes provide a comprehensive overview of the preparation of this compound solutions for injection, including formulation considerations, detailed experimental protocols, and quality control parameters.
Data Presentation
Table 1: this compound Solubility
| Solvent | Solubility | Temperature | Notes |
| Water | Very soluble | Ambient | A 1 in 500 solution in water has a pH between 4.5 and 7.0.[3] |
| Ethanol (95%) | Freely soluble | Ambient | [3] |
| Acetonitrile | Practically insoluble | Ambient | [3] |
| Sterile 18MΩ-cm H₂O | ≥ 100 µg/mL | Ambient | Recommended concentration for reconstitution of lyophilized this compound. |
Table 2: Stability of this compound Solutions
| Condition | Storage Temperature | Duration | Observations and Recommendations |
| Lyophilized Powder | -18°C or below | Long-term | Should be stored desiccated. Stable for up to 3 weeks at room temperature. |
| Reconstituted Solution | 4°C | 2-7 days | For short-term storage after reconstitution. For long-term storage, the addition of a carrier protein (e.g., 0.1% HSA or BSA) is recommended. |
| Aqueous Solution (pH) | Various | Not specified | This compound is more stable in acidic conditions and is known to degrade under alkaline conditions. For the related salmon calcitonin, optimal stability is observed at pH 3.3. |
Table 3: Example Formulation of this compound Injection (10,000 IU/1000 mL)
| Component | Quantity per 1000 mL | Purpose |
| This compound | 10,000 IU | Active Pharmaceutical Ingredient (API) |
| Sodium Citrate | 0.5 g | Buffering agent |
| Citric Acid | As required | pH adjusting agent |
| 0.9% Sodium Chloride | To 1000 mL | Vehicle and tonicity adjusting agent |
| Final pH | 5.0 - 6.5 | Target pH range for stability |
This formulation is based on the information provided in patent CN103110933B.
Table 4: Quality Control Specifications for this compound Injection
| Test | Acceptance Criteria | Analytical Method |
| Identification | Conforms to the reference spectrum of this compound. | UV-Visible Spectrophotometry |
| Assay | 5000 - 7000 Units/mg of peptide (on dehydrated basis) | Biological Assay in rats / RP-HPLC |
| Purity (Related Substances) | Purity of >93.3% | Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), SDS-PAGE |
| pH | 5.0 - 6.5 | pH meter |
| Water Content | Not more than 8.0% (for lyophilized powder) | Coulometric Titration (Karl Fischer) |
| Sterility | Must be sterile. | Membrane Filtration or Direct Inoculation |
| Bacterial Endotoxins | Conforms to regulatory limits. | Limulus Amebocyte Lysate (LAL) Test |
| Particulate Matter | Conforms to pharmacopeial limits. | Light Obscuration or Microscopic Particle Count |
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection (Based on Patent CN103110933B)
1. Materials:
-
This compound active pharmaceutical ingredient (API)
-
Sodium Citrate
-
Citric Acid
-
0.9% Sodium Chloride for Injection
-
Water for Injection (WFI)
-
Sterile, depyrogenated glassware and equipment
-
Calibrated pH meter
-
0.22 µm sterile syringe filters (e.g., PES or PVDF with low protein binding)
-
Sterile vials and stoppers
2. Procedure:
-
In a sterile, depyrogenated vessel, dissolve 0.5 g of sodium citrate in approximately 50 mL of 0.9% Sodium Chloride for Injection to create the sodium citrate solution.
-
In a separate sterile vessel, dissolve a small amount of citric acid in Water for Injection to prepare a citric acid solution (e.g., 0.1 mg/mL).
-
While continuously stirring the sodium citrate solution, slowly add the citric acid solution to adjust the pH to the target range of 5.0-6.5. Monitor the pH closely using a calibrated pH meter.
-
Once the target pH is achieved, add 0.9% Sodium Chloride for Injection to bring the total volume to 1000 mL.
-
Accurately weigh and add 10,000 IU of this compound to the buffered saline solution and stir gently until fully dissolved.
-
Aseptically filter the final this compound solution through a 0.22 µm sterile filter into a sterile receiving vessel.
-
Aseptically fill the filtered solution into sterile vials, and securely seal with sterile stoppers and crimp caps.
Protocol 2: Reconstitution of Lyophilized this compound for Injection
1. Materials:
-
Vial of lyophilized this compound
-
Vial of sterile Water for Injection (WFI) or other appropriate sterile diluent
-
Sterile syringe and needle
-
Alcohol swabs
2. Procedure:
-
Inspect both vials for any particulate matter or damage.
-
Remove the protective caps from both vials and disinfect the rubber stoppers with an alcohol swab.
-
Using a sterile syringe and needle, withdraw the required volume of the sterile diluent.
-
Slowly inject the diluent into the vial of lyophilized this compound, directing the stream against the glass wall of the vial to minimize foaming.
-
Gently swirl the vial to dissolve the powder. Do not shake vigorously, as this can cause denaturation of the peptide.
-
The reconstituted solution should be a clear, colorless solution. Inspect for any particulate matter before administration.
Protocol 3: Quality Control - Purity Assessment by RP-HPLC
1. Principle: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is used to separate this compound from its related substances and degradation products based on their hydrophobicity.
2. Instrumentation and Conditions (Example):
-
HPLC System: A gradient HPLC system with a UV detector.
-
Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: A suitable buffer (e.g., phosphate or acetate buffer).
-
Gradient: A linear gradient from a lower to a higher concentration of Mobile Phase A.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 40°C.
3. Procedure:
-
Prepare standard solutions of this compound and sample solutions of the injection.
-
Equilibrate the HPLC system with the initial mobile phase conditions.
-
Inject the standard and sample solutions.
-
Record the chromatograms and integrate the peak areas.
-
Calculate the purity of the this compound in the sample by comparing the area of the main peak to the total area of all peaks.
Mandatory Visualization
Caption: Experimental workflow for the preparation of this compound injection.
Caption: this compound signaling pathway in osteoclasts.
References
Application Notes and Protocols for the Quantification of Elcatonin in Plasma
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analogue of eel calcitonin, is a potent hypocalcemic agent used in the treatment of hypercalcemia, Paget's disease of bone, and postmenopausal osteoporosis. Accurate and precise quantification of this compound in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This document provides detailed application notes and protocols for the primary analytical methods used for this compound quantification in plasma: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), Enzyme-Linked Immunosorbent Assay (ELISA), and Radioimmunoassay (RIA).
Note: Validated methods specifically for this compound are not widely published. The following protocols are based on established methods for salmon calcitonin, a closely related polypeptide hormone. These methods will likely require optimization and validation for the specific analysis of this compound.
I. Method Comparison
The choice of analytical method depends on the specific requirements of the study, such as required sensitivity, sample throughput, and available instrumentation.
| Feature | LC-MS/MS | ELISA | RIA |
| Principle | Separation by chromatography, detection by mass-to-charge ratio | Antigen-antibody binding with enzymatic signal amplification | Competitive binding of radiolabeled and unlabeled antigen to a limited number of antibodies |
| Specificity | High | Moderate to High | Moderate to High |
| Sensitivity | High | High | Very High |
| Throughput | Moderate | High | Low to Moderate |
| Cost/Sample | High | Moderate | Moderate |
| Instrumentation | LC-MS/MS system | Plate reader | Gamma counter |
| Development Time | Long | Moderate | Long |
II. Quantitative Data Summary
The following table summarizes typical performance characteristics of the analytical methods for calcitonin analogues in plasma.
| Parameter | LC-MS/MS (for Salmon Calcitonin) | ELISA (for Human Procalcitonin) | RIA (General) |
| Lower Limit of Quantification (LLOQ) | 25 pg/mL[1] | 18.75 pg/mL | 0.5 - 5 pg/mL |
| Linearity Range | 25 - 1,500 pg/mL[1] | 31.25 - 2000 pg/mL | 5 - 500 pg/mL |
| Accuracy | 85 - 115%[1] | Not specified | Not specified |
| Precision (CV%) | < 15% | < 10% | Not specified |
III. Experimental Protocols
A. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high specificity and sensitivity for the quantification of this compound.
1. Sample Preparation: Solid-Phase Extraction (SPE)
-
Pre-treatment: To 100 µL of plasma, add 100 µL of acetonitrile to precipitate proteins. Vortex and centrifuge at 13,000 RCF for 10 minutes.
-
Dilution: Transfer 150 µL of the supernatant to a 96-well plate containing 600 µL of 4% phosphoric acid and mix.
-
SPE:
-
Condition an Oasis WCX µElution Plate with methanol followed by water.
-
Load the diluted supernatant onto the SPE plate.
-
Wash the wells with 200 µL of 5% ammonium hydroxide followed by 200 µL of 20% acetonitrile.
-
Elute this compound with 25 µL of 1% trifluoroacetic acid in 75/25 (v/v) acetonitrile/water.
-
Dilute the eluate with 25 µL of water.
-
2. LC-MS/MS Analysis
-
LC System: UPLC system
-
Column: CORTECS UPLC C18+ Column
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: A linear gradient appropriate for peptide separation.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 10 µL
-
Mass Spectrometer: Tandem Quadrupole Mass Spectrometer (e.g., Xevo TQ-XS)
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: For salmon calcitonin, the 4+ (m/z 859.2) and 5+ (m/z 687.5) precursor ions are monitored. The primary transition is m/z 687.5 → 830.3. These would need to be determined specifically for this compound.
Workflow for LC-MS/MS Analysis
Caption: Workflow for this compound quantification by LC-MS/MS.
B. Enzyme-Linked Immunosorbent Assay (ELISA)
ELISA is a high-throughput method suitable for analyzing a large number of samples.
1. Sample Preparation
-
Collect plasma using EDTA as an anticoagulant.
-
Centrifuge at 1000 x g for 15 minutes at 2-8°C within 30 minutes of collection.
-
Store the supernatant at -20°C or -80°C until use. Avoid repeated freeze-thaw cycles.
2. ELISA Protocol (Sandwich ELISA)
-
Prepare all reagents, standards, and samples as directed in the kit manual.
-
Add 100 µL of standard or sample to each well of the antibody-coated microplate.
-
Incubate for 90 minutes at 37°C.
-
Wash the plate 3 times with wash buffer.
-
Add 100 µL of Biotin-conjugated antibody to each well and incubate for 60 minutes at 37°C.
-
Wash the plate 3 times.
-
Add 100 µL of HRP-avidin to each well and incubate for 30 minutes at 37°C.
-
Wash the plate 5 times.
-
Add 90 µL of TMB substrate and incubate for 15-30 minutes at 37°C in the dark.
-
Add 50 µL of stop solution to each well.
-
Read the absorbance at 450 nm within 5 minutes.
Workflow for ELISA
Caption: General workflow for a sandwich ELISA protocol.
C. Radioimmunoassay (RIA)
RIA is a highly sensitive method but involves the use of radioactive materials.
1. Sample Preparation
-
Plasma samples may require extraction to remove interfering substances. A common method is acetone precipitation.
2. RIA Protocol (Competitive Binding)
-
Pipette standards, controls, and plasma samples into assay tubes.
-
Add a specific antibody against this compound to all tubes.
-
Add a known amount of radiolabeled this compound (e.g., ¹²⁵I-elcatonin) to all tubes.
-
Incubate to allow for competitive binding between labeled and unlabeled this compound for the antibody.
-
Separate the antibody-bound this compound from the free this compound (e.g., using a secondary antibody and centrifugation).
-
Measure the radioactivity of the bound fraction in a gamma counter.
-
The concentration of this compound in the samples is inversely proportional to the measured radioactivity.
IV. Logical Relationship of Analytical Methods
The three methods rely on different principles for quantification.
Caption: Logical relationship of analytical methods for this compound.
References
Elcatonin in Combination with Other Osteoporosis Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analogue of eel calcitonin, is an anti-resorptive agent used in the treatment of osteoporosis.[1][2] It functions by binding to calcitonin receptors on osteoclasts, the cells responsible for bone breakdown, thereby inhibiting their activity and reducing bone resorption.[1][2] this compound has also demonstrated analgesic effects, which can be beneficial for patients experiencing pain from osteoporotic fractures.[1] To enhance therapeutic outcomes in osteoporosis management, this compound has been investigated in combination with other anti-osteoporotic drugs. This document provides a detailed overview of the available data and experimental protocols for this compound in combination therapies.
Mechanism of Action of this compound
This compound exerts its effects through a well-defined signaling pathway.
Caption: this compound signaling pathway in osteoclasts.
This compound in Combination with Bisphosphonates
Bisphosphonates are potent inhibitors of bone resorption and are widely used in the treatment of osteoporosis. Combining this compound with bisphosphonates has been explored to potentially achieve additive or synergistic effects on bone mineral density (BMD) and pain relief.
Quantitative Data Summary
| Combination Therapy | Study Duration | Patient Population | Key Outcomes | Reference |
| This compound + Risedronate | 6 months | 45 postmenopausal women with osteoporosis and chronic back pain | Pain (VAS): Significant improvement in the combination group compared to risedronate alone. BMD: Significant increase in both groups, with no significant difference between them. | |
| This compound + Alendronate | 6 months | 205 postmenopausal osteoporotic women | Lumbar BMD Increase: Similar in ALN (+4.41%) and ALN+ECT (+5.15%) groups. Urinary NTX Reduction: Similar in ALN (-40.2%) and ALN+ECT (-43.0%) groups. | |
| This compound + Minodronic Acid Hydrate | 6 months | 51 female subjects with post-menopausal osteoporosis and acute lower back pain from vertebral fractures | Pain (VAS): this compound monotherapy showed more immediate pain alleviation than minodronic acid alone. BMD: Combination therapy showed further improved values in femoral neck and lumbar vertebrae BMD compared to both monotherapies. |
Experimental Protocols
Study: Additive effect of this compound to risedronate for chronic back pain and quality of life in postmenopausal women with osteoporosis
-
Objective: To evaluate the effect of combining this compound with risedronate for patients with chronic back pain due to osteoporosis.
-
Study Design: A 6-month, randomized controlled trial.
-
Participants: 45 postmenopausal women with diagnosed osteoporosis and chronic back pain for more than 3 months, with no recent vertebral fractures.
-
Intervention Groups:
-
Risedronate group (n=22): Risedronate alone.
-
Combined group (n=23): Risedronate and this compound.
-
-
Dosage: Specific dosages for risedronate and this compound were administered (Note: exact dosages should be referenced from the primary publication).
-
Outcome Measures:
-
Pain assessment: Visual Analogue Scale (VAS) and Roland-Morris questionnaire (RDQ).
-
Bone Mineral Density (BMD).
-
Quality of life: SF-36 and Japanese Osteoporosis Quality of Life Score (JOQOL).
-
Back extensor strength.
-
-
Workflow:
Caption: Workflow for the risedronate and this compound combination trial.
This compound in Combination with Estrogens/Selective Estrogen Receptor Modulators (SERMs)
While direct evidence for combining this compound with modern SERMs like raloxifene or bazedoxifene is limited, a study combining this compound with conjugated estrogens has shown promising results. SERMs are compounds that bind to estrogen receptors, acting as agonists in some tissues (like bone) and antagonists in others (like breast and endometrium).
Quantitative Data Summary
| Combination Therapy | Study Duration | Patient Population | Key Outcomes | Reference |
| This compound + Conjugated Estrogens | 2 years | Early postmenopausal women | Vertebral Bone Mass Increase: - After 1 year: +11.2% in the combination group. - After 2 years: +9.2% in the combination group. The combined regimen showed a greater increase than either calcitonin or estrogen alone. |
Experimental Protocols
Study: A clinical trial on the effects of a combination of this compound (carbocalcitonin) and conjugated estrogens on vertebral bone mass in early postmenopausal women
-
Objective: To determine the effect of a combination of a small dose of calcitonin with conjugated estrogens and medroxyprogesterone acetate on vertebral bone mass.
-
Study Design: A 2-year, comparative study.
-
Intervention Groups:
-
Calcitonin alone.
-
Conjugated estrogens with medroxyprogesterone acetate alone.
-
Combined regimen of calcitonin and estrogens.
-
No treatment.
-
-
Outcome Measures: Vertebral bone mass.
Rationale for this compound and SERM Combination: Based on the positive results with estrogens, a combination of this compound and a SERM like raloxifene could be hypothesized to have additive effects. This compound directly inhibits osteoclasts, while raloxifene modulates estrogen receptors to reduce bone resorption. This dual mechanism could lead to enhanced anti-resorptive activity. Further clinical trials are needed to validate this hypothesis.
This compound in Combination with Denosumab
Denosumab is a human monoclonal antibody that targets RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand), a key mediator of osteoclast formation, function, and survival. By inhibiting RANKL, denosumab potently reduces bone resorption.
Current Status of Evidence: As of the latest review of published literature, there are no direct clinical trials evaluating the combination of this compound and denosumab for the treatment of osteoporosis.
Theoretical Rationale and Future Directions: A combination therapy could be proposed based on their distinct mechanisms. While both are anti-resorptive, this compound acts on the calcitonin receptor, and denosumab targets the RANKL pathway.
-
Potential for Additive Effects: The simultaneous inhibition of two different pathways leading to osteoclast activation could result in a more profound and sustained reduction in bone resorption than either agent alone.
-
Pain Management: this compound's analgesic properties could provide an additional benefit, particularly in patients with painful vertebral fractures, which is not a primary effect of denosumab.
Proposed Experimental Workflow for a Future Study:
Caption: Proposed workflow for a future denosumab and this compound trial.
This compound in Combination with Teriparatide
Teriparatide, a recombinant form of human parathyroid hormone, is an anabolic agent that stimulates bone formation. This is in contrast to the anti-resorptive mechanism of this compound.
Current Status of Evidence: There is a lack of clinical trial data on the concurrent combination of this compound and teriparatide. Existing studies have primarily compared the efficacy of teriparatide to calcitonin as monotherapies or have focused on sequential therapies where an anabolic agent is followed by an anti-resorptive agent. Some combination therapy trials involving teriparatide have listed calcitonin use as an exclusion criterion.
Theoretical Rationale and Considerations:
-
Sequential Therapy: A more plausible approach than concurrent combination may be sequential therapy. A course of teriparatide to build new bone, followed by this compound to maintain the newly formed bone mass by reducing resorption, could be a logical treatment strategy.
-
Concurrent Combination Challenges: The opposing effects of teriparatide (increasing bone turnover) and this compound (decreasing bone resorption) on bone remodeling markers might lead to a blunting of the anabolic effect of teriparatide. However, some studies combining teriparatide with mild anti-resorptives have shown potential benefits.
Conclusion
The combination of this compound with bisphosphonates appears to be a viable strategy, particularly for improving pain and potentially enhancing BMD, although the effect on fracture reduction requires further investigation. The combination with estrogens has also shown promise in increasing vertebral bone mass. There is a clear lack of clinical data on the combination of this compound with newer osteoporosis therapies such as SERMs, denosumab, and teriparatide. The distinct mechanisms of action of these drugs provide a strong rationale for future research into these combinations, which could offer improved therapeutic options for patients with severe osteoporosis or those with specific clinical needs such as significant pain. Well-designed randomized controlled trials are necessary to establish the efficacy and safety of these novel combination approaches.
References
- 1. Incorporating bazedoxifene into the treatment paradigm for postmenopausal osteoporosis in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy and safety of this compound in postmenopausal women with osteoporosis: a systematic review with network meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Elcatonin: A Versatile Tool for Deciphering Calcitonin Receptor Signaling
Application Note and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Elcatonin, a synthetic analog of eel calcitonin, serves as a potent and stable tool for the investigation of calcitonin receptor (CTR) signaling pathways. The calcitonin receptor, a member of the G protein-coupled receptor (GPCR) family, plays a crucial role in calcium homeostasis and bone metabolism. Its activation by ligands like calcitonin and this compound triggers a cascade of intracellular events, making it a key target for therapeutic interventions in diseases such as osteoporosis and hypercalcemia. This compound's enhanced stability compared to native calcitonin makes it an ideal candidate for in vitro and in vivo studies aimed at elucidating the complex signaling networks governed by the CTR.
The calcitonin receptor is known to couple to multiple G proteins, leading to the activation of diverse downstream signaling pathways. The primary and most well-characterized pathway involves the stimulatory G protein (Gs), which activates adenylyl cyclase to produce cyclic AMP (cAMP). This is followed by the activation of Protein Kinase A (PKA), which in turn phosphorylates various cellular substrates to elicit a physiological response, most notably the inhibition of osteoclast-mediated bone resorption.
In addition to the canonical Gs-cAMP pathway, the calcitonin receptor can also couple to the Gq/11 family of G proteins. This interaction leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).
Furthermore, activation of the calcitonin receptor has been shown to stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinases 1 and 2 (ERK1/2). This pathway is often linked to cellular processes such as proliferation, differentiation, and survival. The ability of this compound to engage these distinct signaling pathways underscores its utility in dissecting the nuanced pharmacology of the calcitonin receptor.
Data Presentation
The following tables summarize the quantitative data for this compound and the reference compound, salmon calcitonin, in various functional assays. This data highlights the differential potency of these ligands across the major signaling pathways activated by the calcitonin receptor.
Table 1: Potency of Calcitonin Analogs in Calcitonin Receptor-Expressing Cell Lines
| Ligand | Assay | Cell Line | Parameter | Value |
| Calcitonin | Intracellular Calcium Mobilization | HEK293-hCTR | EC50 | 8 x 10⁻⁸ M |
| Calcitonin | cAMP Production | HEK293-hCTR | EC50 | 5.12 x 10⁻¹¹ M |
| Salmon Calcitonin | cAMP Production | Cos-7-hCTR | EC50 | 7.2 x 10⁻¹² M[1] |
| Salmon Calcitonin | β-arrestin Recruitment | Cos-7-hCTR | EC50 | 3.6 x 10⁻⁸ M[1] |
hCTR denotes human calcitonin receptor.
Table 2: Comparative Potency of this compound and Salmon Calcitonin in Osteoclast-Based Assays
| Ligand | Assay | Parameter | Value |
| This compound | Pit Formation by Rat Osteoclasts | IC50 | 0.015 pg/ml |
| Salmon Calcitonin | Pit Formation by Rat Osteoclasts | IC50 | 0.003 pg/ml |
| This compound | PTH-stimulated ⁴⁵Ca Release | IC50 | 4.8 pM |
| Salmon Calcitonin | PTH-stimulated ⁴⁵Ca Release | IC50 | 5.5 pM |
Signaling Pathways and Experimental Workflows
To visually represent the intricate signaling cascades initiated by this compound binding to the calcitonin receptor, as well as the workflows for the key experimental protocols, the following diagrams have been generated using Graphviz.
Caption: this compound-mediated calcitonin receptor signaling pathways.
Caption: General experimental workflow for signaling assays.
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are designed for use with cell lines stably expressing the human calcitonin receptor, such as Chinese Hamster Ovary (CHO-hCTR) or Human Embryonic Kidney 293 (HEK293-hCTR) cells.
cAMP Accumulation Assay
This protocol outlines the measurement of intracellular cAMP levels following stimulation with this compound using a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA.
Materials:
-
CHO-hCTR or HEK293-hCTR cells
-
Cell culture medium (e.g., DMEM/F12)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
This compound
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
cAMP assay kit (e.g., Cisbio HTRF cAMP dynamic 2 kit)
-
White 96-well or 384-well plates
-
Plate reader capable of HTRF or absorbance measurement
Procedure:
-
Cell Culture: Culture CHO-hCTR or HEK293-hCTR cells in appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed cells into white 96-well or 384-well plates at a density of 5,000-10,000 cells per well and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing 500 µM IBMX. Prepare a positive control of forskolin (e.g., 10 µM).
-
Stimulation: Aspirate the culture medium from the wells and add the this compound dilutions or controls.
-
Incubation: Incubate the plate at room temperature for 30 minutes.
-
Lysis and Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's instructions for the chosen assay kit.
-
Data Analysis: Measure the signal on a compatible plate reader. Calculate the concentration of cAMP for each well based on a standard curve. Plot the cAMP concentration against the log of this compound concentration and determine the EC₅₀ value using a non-linear regression (sigmoidal dose-response) analysis.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of transient increases in intracellular calcium concentration upon this compound stimulation using a fluorescent calcium indicator.
Materials:
-
HEK293-hCTR cells
-
Cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM)
-
Pluronic F-127
-
Probenecid
-
This compound
-
ATP or Carbachol (positive control)
-
Black, clear-bottom 96-well plates
-
Fluorescence plate reader with kinetic reading capability and automated injection (e.g., FlexStation or FLIPR)
Procedure:
-
Cell Culture: Culture HEK293-hCTR cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Seeding: Seed cells into black, clear-bottom 96-well plates at a density of 40,000-80,000 cells per well and culture overnight.
-
Dye Loading: Prepare a loading buffer containing the calcium indicator dye (e.g., 2 µM Fluo-4 AM), 0.02% Pluronic F-127, and 2.5 mM probenecid in assay buffer.
-
Incubation: Aspirate the culture medium and add the loading buffer to each well. Incubate the plate at 37°C for 60 minutes in the dark.
-
Washing: Gently wash the cells twice with assay buffer containing 2.5 mM probenecid, leaving a final volume of 100 µL in each well.
-
Compound Preparation: Prepare 5X concentrated serial dilutions of this compound in assay buffer.
-
Measurement: Place the cell plate and the compound plate into the fluorescence plate reader. Set the instrument to measure fluorescence at appropriate excitation and emission wavelengths (e.g., 485 nm excitation and 525 nm emission for Fluo-4).
-
Stimulation and Reading: Establish a stable baseline reading for 10-20 seconds, then inject the this compound dilutions. Continue to record the fluorescence signal kinetically for at least 60-120 seconds.
-
Data Analysis: The change in fluorescence intensity over time reflects the change in intracellular calcium concentration. Determine the peak fluorescence response for each concentration of this compound. Plot the peak response against the log of this compound concentration to determine the EC₅₀ value.
ERK1/2 Phosphorylation Assay (In-Cell Western)
This protocol details a method to quantify the phosphorylation of ERK1/2 in response to this compound using an In-Cell Western assay.
Materials:
-
CHO-hCTR or HEK293-hCTR cells
-
Cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (3.7%)
-
Triton X-100 (0.1%)
-
Blocking buffer (e.g., Odyssey Blocking Buffer or 5% BSA in PBS)
-
Primary antibodies: Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204) and Mouse anti-total ERK1/2
-
Secondary antibodies: IRDye 800CW Goat anti-Rabbit and IRDye 680RD Goat anti-Mouse
-
Black, clear-bottom 96-well plates
-
Imaging system (e.g., LI-COR Odyssey)
Procedure:
-
Cell Culture and Seeding: Seed cells into black, clear-bottom 96-well plates at a density of 20,000-40,000 cells per well and culture overnight.
-
Serum Starvation: The next day, replace the culture medium with serum-free medium and incubate for at least 4 hours to reduce basal ERK phosphorylation.
-
Stimulation: Treat the cells with serial dilutions of this compound for a predetermined time (typically 5-15 minutes, which should be optimized in a time-course experiment).
-
Fixation: Immediately after stimulation, aspirate the medium and fix the cells by adding 3.7% formaldehyde in PBS for 20 minutes at room temperature.
-
Permeabilization: Wash the cells with PBS and then permeabilize with 0.1% Triton X-100 in PBS for 20 minutes.
-
Blocking: Wash the cells with PBS and block non-specific binding sites with blocking buffer for 90 minutes at room temperature.
-
Primary Antibody Incubation: Incubate the cells with a mixture of the primary antibodies against phospho-ERK and total ERK (typically at 1:200 to 1:800 dilution in blocking buffer) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells with PBS containing 0.1% Tween-20. Incubate with a mixture of the fluorescently-labeled secondary antibodies (typically 1:1000 dilution in blocking buffer) for 60 minutes at room temperature in the dark.
-
Washing and Imaging: Wash the cells extensively with PBS with 0.1% Tween-20. Remove the final wash and allow the plate to dry. Scan the plate on an imaging system at both 700 nm and 800 nm channels.
-
Data Analysis: Quantify the integrated intensity of the signal in each well for both channels. Normalize the phospho-ERK signal (800 nm) to the total ERK signal (700 nm) for each well. Plot the normalized phospho-ERK signal against the log of this compound concentration to determine the EC₅₀ value.
Conclusion
This compound is a valuable pharmacological tool for the detailed investigation of calcitonin receptor signaling. Its enhanced stability and potent agonism allow for robust and reproducible experimental outcomes. By utilizing the protocols and understanding the signaling pathways outlined in this application note, researchers can effectively probe the multifaceted nature of calcitonin receptor function. The provided quantitative data serves as a benchmark for comparative studies, aiding in the characterization of novel compounds targeting this important receptor and advancing our understanding of its role in health and disease.
References
Troubleshooting & Optimization
Elcatonin Injection: A Technical Support Center for Animal Research
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for researchers utilizing elcatonin injections in animal studies. The following troubleshooting guides and frequently asked questions (FAQs) address potential issues and provide insights into the preclinical safety profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analogue of eel calcitonin. Its primary mechanism involves binding to calcitonin receptors, which are predominantly found on osteoclasts, the cells responsible for bone resorption. This binding inhibits the activity of osteoclasts, leading to a reduction in bone resorption and an increase in bone density. This compound also influences renal function by enhancing the excretion of calcium, phosphate, and sodium.[1]
Q2: What are the potential side effects of this compound injection observed in animal studies?
Published literature on the specific side effects of this compound in animal toxicology studies is limited. However, based on the pharmacological action of calcitonins and data from related compounds, potential side effects in animals may include:
-
Hypocalcemia: Due to its mechanism of action in inhibiting bone resorption and promoting calcium excretion, a decrease in serum calcium levels is an expected pharmacological effect.
-
Gastrointestinal effects: Vomiting and changes in stool consistency (e.g., loose stools) have been observed in toxicity studies of other compounds in rats.
-
Cardiovascular effects: Dose-dependent decreases in blood pressure have been noted in studies with this compound in rats. Other calcitonins have been associated with tachycardia in dogs.
-
Local injection site reactions: As with many injectable substances, transient local reactions such as erythema (redness) and swelling at the injection site can be anticipated.
-
Changes in body weight and food consumption: A slight deceleration of body weight growth and decreased food consumption have been noted in repeated-dose toxicity studies of other substances in rats.
Q3: Are there any known effects of this compound on reproductive and developmental parameters in animals?
Specific reproductive and developmental toxicity data for this compound were not prominently available in the reviewed literature. However, for other calcitonins, studies in rats and rabbits are standard components of preclinical safety assessment. These studies typically evaluate effects on fertility, embryo-fetal development, and pre- and postnatal development. For some compounds, effects such as increased resorptions and decreased litter size have been observed in rats at high doses.
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Unexpected mortality in rodents at high doses. | Exaggerated pharmacological effects leading to severe hypocalcemia or cardiovascular collapse. | - Review the dose selection. Consider a dose-ranging study to determine the maximum tolerated dose (MTD). - Monitor serum calcium levels closely, especially during the initial phase of the study. - Ensure adequate hydration and nutrition of the animals. |
| Significant decrease in blood pressure in dogs. | Vasodilatory effects of this compound. | - Implement continuous cardiovascular monitoring (e.g., telemetry) to assess the extent and duration of the hypotensive effect. - Evaluate dose-dependency of the cardiovascular effects. - Consider co-administration of fluids to manage hypotension if it becomes clinically significant. |
| Severe local injection site reactions in rabbits. | Irritant properties of the formulation or injection technique. | - Assess the formulation's pH and osmolality to ensure they are within a physiologically acceptable range. - Rotate injection sites daily. - Observe for signs of irritation (erythema, edema) and score them using a standardized scale (e.g., Draize scale). - Consider histopathological examination of the injection sites at necropsy. |
| Reduced food consumption and body weight gain in a repeat-dose study. | Systemic toxicity or unpalatability of the vehicle if administered orally. For injections, it could be related to systemic effects. | - Monitor food and water consumption daily. - Perform regular clinical observations to identify other signs of toxicity. - Conduct clinical pathology (hematology and clinical chemistry) to assess organ function. |
Quantitative Data from Animal Studies
Due to the limited availability of public-domain quantitative toxicology data specifically for this compound, the following tables are presented as examples based on typical findings for similar compounds and are for illustrative purposes. Researchers should establish their own dose-response curves based on their specific experimental conditions.
Table 1: Illustrative Acute Toxicity Profile of a Calcitonin Analogue in Rats (Single Dose)
| Dose Group (mg/kg) | Number of Animals | Mortality | Key Clinical Signs |
| Vehicle Control | 10 (5M, 5F) | 0/10 | No abnormalities observed. |
| Low Dose | 10 (5M, 5F) | 0/10 | Piloerection, decreased activity. |
| Mid Dose | 10 (5M, 5F) | 2/10 | Piloerection, decreased activity, lethargy. |
| High Dose | 10 (5M, 5F) | 8/10 | Severe lethargy, prostration, labored breathing. |
Table 2: Illustrative Cardiovascular Safety Pharmacology of a Calcitonin Analogue in Conscious Telemetered Dogs (Single IV Dose)
| Parameter | Vehicle Control (Pre-dose vs. Post-dose) | Low Dose (Pre-dose vs. Post-dose) | High Dose (Pre-dose vs. Post-dose) |
| Mean Arterial Pressure (mmHg) | No significant change | ↓ 10-15% | ↓ 20-30% |
| Heart Rate (bpm) | No significant change | ↑ 15-20% | ↑ 30-40% |
| QTc Interval (ms) | No significant change | No significant change | No significant change |
Experimental Protocols
1. Acute Single-Dose Toxicity Study in Rats
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Objective: To determine the maximum tolerated dose (MTD) and identify potential target organs of acute toxicity.
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Animal Model: Sprague-Dawley rats (5/sex/group).
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Drug Administration: Single intravenous (IV) or subcutaneous (SC) injection.
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Dosage: A control group and at least three dose levels (low, mid, high) are typically used. Doses should be selected to elicit a range of responses from no effect to overt toxicity.
-
Parameters Monitored:
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Mortality: Observed for at least 14 days post-administration.
-
Clinical Signs: Daily observations for changes in behavior, appearance, and physiological functions.
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Body Weight: Measured prior to dosing and at regular intervals during the observation period.
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Gross Pathology: A complete necropsy is performed on all animals at the end of the study.
-
-
Data Analysis: Calculation of LD50 if applicable, and descriptive summary of clinical and pathological findings.
2. Cardiovascular Safety Pharmacology Study in Dogs
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Objective: To assess the potential effects of this compound on cardiovascular parameters.
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Animal Model: Beagle dogs, instrumented with telemetry devices for continuous monitoring.
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Drug Administration: Single intravenous (IV) infusion over a defined period.
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Dosage: A vehicle control and at least two dose levels, including a therapeutically relevant dose and a higher dose to assess for off-target effects.
-
Parameters Monitored (continuously via telemetry):
-
Electrocardiogram (ECG): Including heart rate, PR interval, QRS duration, and QT interval (corrected for heart rate, e.g., QTc).
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Hemodynamics: Systolic, diastolic, and mean arterial blood pressure.
-
-
Experimental Workflow:
-
dot
-
Caption: Experimental workflow for a cardiovascular safety study.
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Signaling Pathways
This compound's Primary Signaling Pathway in Osteoclasts
This compound exerts its primary effect on bone by binding to the calcitonin receptor (CTR), a G-protein coupled receptor, on the surface of osteoclasts. This interaction initiates an intracellular signaling cascade that leads to the inhibition of bone resorption.
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dot
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Caption: this compound's signaling pathway in osteoclasts.
Disclaimer: This information is intended for research purposes only and is not a substitute for a comprehensive review of the available literature and consultation with veterinary and toxicology experts. Researchers should design and conduct their studies in accordance with all applicable regulations and guidelines for animal welfare.
References
Technical Support Center: Overcoming Elcatonin Resistance in Cell Lines
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vitro experiments involving elcatonin resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic analogue of eel calcitonin, a peptide hormone involved in calcium homeostasis.[1] Its primary mechanism of action is to bind to the calcitonin receptor (CTR), a G-protein coupled receptor, predominantly found on the surface of osteoclasts.[2] This binding inhibits the bone-resorbing activity of osteoclasts, leading to a decrease in blood calcium levels.[2] The signaling cascade initiated by this compound binding often involves the modulation of intracellular second messengers like cyclic AMP (cAMP) and activation of protein kinase A (PKA).
Q2: My cell line is showing reduced sensitivity to this compound. What are the potential mechanisms of resistance?
Reduced sensitivity, or resistance, to this compound in cell lines can arise from several mechanisms:
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Calcitonin Receptor (CTR) Downregulation and Desensitization: Prolonged exposure to this compound can lead to the internalization and subsequent degradation of CTRs on the cell surface. This reduction in receptor number diminishes the cell's ability to respond to the drug.
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Activation of Pro-Survival Signaling Pathways: The PI3K/Akt signaling pathway is a key player in cell survival and proliferation. In some cancer cell lines, such as prostate cancer cells, calcitonin has been shown to induce resistance to apoptosis by activating the Akt/survivin pathway.[2]
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Alterations in Downstream Signaling Components: Mutations or altered expression of proteins involved in the signaling cascade downstream of the CTR can also lead to a blunted response to this compound.
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Increased Drug Efflux: While not specifically documented for this compound, overexpression of ATP-binding cassette (ABC) transporters is a common mechanism of multidrug resistance in cancer cells, leading to the active removal of drugs from the cell.
Q3: How can I confirm and quantify this compound resistance in my cell line?
The most common method to confirm and quantify drug resistance is to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value of your experimental cell line compared to the parental, sensitive cell line is a clear indicator of resistance. This is typically measured using a cell viability assay (e.g., MTT, XTT, or resazurin assay).
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Unexpectedly high IC50 value for this compound in a supposedly sensitive cell line. | Cell line misidentification or contamination. | Verify the identity of your cell line using short tandem repeat (STR) profiling. Test for mycoplasma contamination. |
| This compound degradation. | This compound is a peptide and can be sensitive to degradation. Ensure it is stored correctly (typically at -20°C or -80°C) and prepare fresh solutions for each experiment. | |
| Incorrect drug concentration. | Double-check all calculations for stock solutions and serial dilutions. | |
| Difficulty in generating a stable this compound-resistant cell line. | Sub-optimal drug concentration for selection. | Perform a dose-response curve to determine the initial IC50. Start the selection process with a concentration close to the IC50 and gradually increase it. |
| Insufficient recovery time. | Allow surviving cells adequate time to recover and repopulate after each round of drug exposure. | |
| Inconsistent results in downstream signaling assays (e.g., Western blot for p-Akt). | Poor antibody quality or non-optimal protocol. | Validate your primary and secondary antibodies. Optimize blocking conditions, antibody concentrations, and incubation times. |
| Cell lysis issues. | Use a lysis buffer containing phosphatase and protease inhibitors to preserve the phosphorylation state of proteins. |
Quantitative Data
The following table provides an illustrative example of IC50 values that might be observed in a parental (sensitive) and an experimentally generated this compound-resistant cancer cell line.
| Cell Line | Treatment | IC50 (nM) | Fold Resistance |
| Parental MCF-7 | This compound | 15 | 1 |
| This compound-Resistant MCF-7 | This compound | 180 | 12 |
Note: These are example values. Actual IC50 values will vary depending on the cell line and experimental conditions.
Experimental Protocols
Generation of an this compound-Resistant Cell Line
This protocol describes a method for generating a drug-resistant cell line through continuous exposure to increasing concentrations of this compound.
Materials:
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Parental cancer cell line of interest
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Complete cell culture medium
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This compound stock solution (e.g., 1 mM in sterile water or appropriate solvent)
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Sterile culture flasks and plates
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Cell counting apparatus (e.g., hemocytometer or automated cell counter)
Procedure:
-
Determine the initial IC50: Perform a cell viability assay (see Protocol 2) to determine the IC50 of this compound for the parental cell line.
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Initial Exposure: Culture the parental cells in their complete medium containing this compound at a concentration equal to the IC50.
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Monitor and Subculture: Monitor the cells for growth. Initially, a significant number of cells will die. When the surviving cells reach 70-80% confluency, subculture them into a new flask with the same concentration of this compound.
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Dose Escalation: Once the cells are proliferating steadily at the initial IC50 concentration, increase the this compound concentration by 1.5 to 2-fold.
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Repeat and Expand: Repeat the process of monitoring, subculturing, and dose escalation for several months.
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Characterization: Periodically (e.g., every 4-6 weeks), perform a cell viability assay to determine the new IC50 of the cell population.
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Cryopreservation: Cryopreserve vials of cells at different stages of resistance development for future experiments.
Cell Viability Assay (MTT Assay) to Determine IC50
This protocol is for determining the cytotoxic effects of this compound and calculating the IC50 value.
Materials:
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Parental and resistant cancer cell lines
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96-well plates
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Complete cell culture medium
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This compound serial dilutions
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with 100 µL of medium containing various concentrations of this compound (e.g., 0, 1, 10, 50, 100, 500, 1000 nM). Include a vehicle-only control.
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Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
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MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, until purple formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
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Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
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Data Analysis: Plot the percentage of cell viability versus the logarithm of the this compound concentration. Use a non-linear regression analysis to determine the IC50 value.
Western Blot Analysis of p-Akt (Ser473)
This protocol is for assessing the activation of the Akt signaling pathway in response to this compound.
Materials:
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Parental and resistant cancer cell lines
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6-well plates
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This compound
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Ice-cold PBS
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RIPA lysis buffer with protease and phosphatase inhibitors
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BCA protein assay kit
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SDS-PAGE gels and electrophoresis apparatus
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PVDF membrane and transfer apparatus
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Blocking buffer (e.g., 5% BSA in TBST)
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Primary antibodies: anti-p-Akt (Ser473) and anti-total Akt
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HRP-conjugated secondary antibody
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ECL detection reagent
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Imaging system
Procedure:
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Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with this compound at the desired concentration and time points.
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Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.
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Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
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SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour. Incubate with the primary anti-p-Akt antibody overnight at 4°C.
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Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour. Add ECL reagent and visualize the bands using an imaging system.
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Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total Akt to normalize for protein loading.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound signaling pathway in a target cell.
Caption: Key mechanisms of this compound resistance in cancer cells.
Caption: Experimental workflow for studying this compound resistance.
References
- 1. This compound prevents bone loss caused by skeletal unloading by inhibiting preosteoclast fusion through the unloading-induced high expression of calcitonin receptors in bone marrow cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Calcitonin induces apoptosis resistance in prostate cancer cell lines against cytotoxic drugs via the Akt/survivin pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
improving elcatonin solubility for in vitro experiments
This guide provides researchers, scientists, and drug development professionals with essential information for handling and solubilizing elcatonin for in vitro experiments. It includes frequently asked questions, a troubleshooting guide, and detailed protocols to ensure optimal experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is this compound? this compound is a synthetic analog of eel calcitonin, a 31-amino acid polypeptide hormone.[1][2] It is developed to have greater stability than natural calcitonins.[1][3] this compound is primarily used in research and clinically for its role in calcium metabolism, specifically for its ability to inhibit bone resorption by acting on osteoclasts.[4] It is typically supplied as a sterile, white, lyophilized (freeze-dried) powder.
Q2: How should I store the lyophilized this compound powder? Lyophilized this compound should be stored desiccated at temperatures below -18°C for long-term stability. Although it is stable for up to three weeks at room temperature, refrigerated or frozen storage is highly recommended to preserve its integrity.
Q3: What is the recommended solvent for reconstituting this compound? It is recommended to reconstitute lyophilized this compound in sterile, high-purity water (e.g., 18MΩ-cm H₂O). The initial stock solution should be prepared at a concentration of not less than 100 µg/mL to ensure proper dissolution. This stock can then be diluted further with other aqueous solutions or cell culture media as required by the experimental protocol.
Q4: How should I store the reconstituted this compound solution? After reconstitution, the this compound solution should be stored at 4°C for short-term use (2-7 days). For long-term storage, it is advisable to create aliquots to avoid repeated freeze-thaw cycles and store them at -18°C or below. For extended storage, adding a carrier protein like 0.1% Human Serum Albumin (HSA) or Bovine Serum Albumin (BSA) can help prevent peptide loss due to adsorption to container surfaces.
Troubleshooting Guide
Q5: My this compound powder is not dissolving completely. What should I do? If you encounter solubility issues, consider the following:
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Concentration: Ensure you are reconstituting the peptide at a concentration of at least 100 µg/mL. Peptides can be difficult to dissolve at very low concentrations.
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Solvent: Confirm you are using sterile, high-purity water. The use of buffers with a specific pH may affect solubility, but water is the recommended starting point.
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Mixing: After adding the solvent, mix by gentle vortexing or pipetting. Avoid vigorous shaking, which can cause aggregation or foaming.
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Temperature: Allow the lyophilized powder to equilibrate to room temperature before adding the solvent.
Q6: I observe cloudiness or precipitation in my stock solution after thawing. Why is this happening? This is likely due to peptide aggregation. Calcitonins have an intrinsic tendency to aggregate in solution, which can reduce their bioavailability and efficacy in experiments.
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Avoid Freeze-Thaw Cycles: Repeated freezing and thawing can promote aggregation. This is why preparing single-use aliquots of the stock solution is critical.
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Check Storage: Ensure the solution was stored properly at or below -18°C.
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Carrier Protein: For long-term storage, the use of a carrier protein (0.1% BSA or HSA) can improve stability. If you observe precipitation, the aliquot should be discarded as the effective concentration is no longer reliable.
Q7: My experimental results are inconsistent. Could this be related to this compound solubility? Yes, inconsistent results are a common consequence of poor peptide solubility or aggregation.
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Active Concentration: If this compound aggregates, the concentration of soluble, active monomer in your solution will decrease, leading to weaker-than-expected effects.
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Fresh Preparations: Whenever possible, use freshly prepared dilutions from a properly stored stock solution for your experiments.
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Pre-Experiment Check: Before adding the solution to your cells or assay, visually inspect it for any signs of precipitation or cloudiness.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₄₈H₂₄₄N₄₂O₄₇ | |
| Molecular Mass | ~3363.2 Da | |
| Appearance | Sterile Filtered White Lyophilized Powder |
| Amino Acid Count | 31 | |
Table 2: Recommended Storage Conditions
| Form | Short-Term Storage | Long-Term Storage | Reference |
|---|---|---|---|
| Lyophilized | Room Temperature (up to 3 weeks) | Desiccated below -18°C |
| Reconstituted | 4°C (2-7 days) | Aliquots below -18°C (with carrier protein recommended) | |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized this compound
This protocol describes the standard procedure for reconstituting lyophilized this compound to prepare a stock solution for in vitro experiments.
Materials:
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Lyophilized this compound vial
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Sterile, high-purity water (e.g., 18MΩ-cm H₂O or sterile water for injection)
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Sterile, low-protein-binding polypropylene tubes
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Calibrated micropipettes and sterile tips
Procedure:
-
Equilibration: Remove the this compound vial from cold storage and allow it to sit at room temperature for 10-15 minutes before opening. This prevents condensation from forming inside the vial.
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Solvent Addition: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. Using a sterile pipette, add the calculated volume of sterile water to achieve a final concentration of ≥100 µg/mL.
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Dissolution: Cap the vial and mix by gently vortexing for 10-20 seconds or by slowly pipetting the solution up and down. Avoid vigorous shaking. Visually inspect the solution to ensure the powder has completely dissolved.
-
Aliquoting: For long-term storage, immediately divide the stock solution into single-use aliquots in sterile, low-protein-binding polypropylene tubes.
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Storage: For immediate use, store the stock solution at 4°C. For long-term storage, place the aliquots at -18°C or below.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: this compound's primary signaling pathways.
References
troubleshooting inconsistent results in elcatonin assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during elcatonin assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it measured?
This compound is a synthetic analogue of eel calcitonin, a peptide hormone that regulates calcium and phosphate metabolism.[1] It is primarily used in the treatment of osteoporosis and hypercalcemia.[1] Assays for this compound are crucial in pharmacokinetic studies, drug development, and therapeutic drug monitoring to ensure optimal dosing and efficacy.
Q2: What are the common types of immunoassays used for this compound?
The most common immunoassay formats for measuring this compound are the competitive Enzyme-Linked Immunosorbent Assay (ELISA) and Radioimmunoassay (RIA). These assays are highly sensitive and specific, making them suitable for detecting the low concentrations of this compound typically found in biological samples.[2][3]
Q3: What are the critical reagents in an this compound assay?
The critical reagents include:
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This compound Standard: A highly purified preparation of this compound used to generate a standard curve.
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Antibody: A specific antibody that recognizes and binds to this compound.
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Tracer: Labeled this compound (either with an enzyme for ELISA or a radioisotope for RIA) that competes with the unlabeled this compound in the sample.
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Substrate: (For ELISA) A chemical that reacts with the enzyme on the tracer to produce a measurable signal.
Q4: How should I prepare and store my samples for an this compound assay?
Proper sample handling is critical for accurate results. For plasma samples, it is recommended to collect blood in tubes containing EDTA or heparin as an anticoagulant and centrifuge at 1000-2000 x g for 15 minutes at 2-8°C. Serum samples should be allowed to clot for 2 hours at room temperature or overnight at 4°C before centrifugation. Samples should be assayed immediately or aliquoted and stored at -20°C or -80°C to avoid repeated freeze-thaw cycles.[4]
Troubleshooting Guides
Issue 1: High Background Signal
A high background signal can mask the specific signal from your samples, leading to inaccurate results. In a competitive assay, this will manifest as a low signal across the entire plate.
| Potential Cause | Recommended Solution |
| Insufficient Washing | Increase the number of wash steps and the soaking time between washes. Ensure complete removal of wash buffer by inverting and tapping the plate on absorbent paper. |
| Contaminated Reagents | Use fresh, high-quality reagents. Ensure that the substrate solution is colorless before use. |
| Cross-reactivity | Use a highly specific monoclonal antibody for this compound. |
| Improper Blocking | Use an appropriate blocking buffer (e.g., 1-5% BSA in PBS) and ensure sufficient incubation time (e.g., 1-2 hours at 37°C or overnight at 4°C). |
| High Concentration of Detection Reagent | Titrate the detection reagent (enzyme-conjugated antibody or radiolabeled tracer) to the optimal concentration as recommended by the manufacturer or determined through optimization experiments. |
Issue 2: Weak or No Signal
A weak or absent signal across the entire plate, including the standards, indicates a systemic problem with the assay.
| Potential Cause | Recommended Solution |
| Inactive Reagents | Check the expiration dates of all reagents. Store reagents at the recommended temperatures and avoid repeated freeze-thaw cycles. Ensure the enzyme or radioisotope has not lost activity. |
| Incorrect Reagent Preparation | Double-check all dilution calculations and ensure reagents were prepared correctly and in the right order. |
| Suboptimal Incubation Times/Temperatures | Adhere strictly to the incubation times and temperatures specified in the protocol. |
| Error in Assay Procedure | Review the protocol carefully to ensure all steps were performed correctly and in the proper sequence. |
Issue 3: Inconsistent Results (High Coefficient of Variation - CV)
High variability between replicate wells can compromise the reliability of your data. A CV of >15% between duplicates is generally considered unacceptable.
| Potential Cause | Recommended Solution |
| Pipetting Errors | Ensure pipettes are properly calibrated. Use fresh pipette tips for each standard and sample. Pipette reagents consistently and avoid introducing air bubbles. |
| Inadequate Mixing | Gently mix the plate after adding reagents to ensure a homogenous solution in each well. |
| Plate Washer Malfunction | If using an automated plate washer, ensure it is properly maintained and that all wells are being washed and aspirated evenly. |
| Edge Effects | To minimize temperature gradients and evaporation, seal the plate during incubations and avoid stacking plates in the incubator. |
Experimental Protocols
Representative Competitive ELISA Protocol for this compound
This protocol is a generalized procedure and may require optimization for specific assay kits and sample types.
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Plate Coating: Coat a 96-well microplate with a capture antibody specific for this compound. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween-20).
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Blocking: Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at 37°C.
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Washing: Repeat the washing step.
-
Competitive Reaction: Add this compound standards or samples to the wells, followed immediately by a fixed concentration of enzyme-labeled this compound. Incubate for 1-2 hours at 37°C.
-
Washing: Repeat the washing step.
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Substrate Addition: Add the substrate solution and incubate in the dark at room temperature for 15-30 minutes.
-
Stop Reaction: Add a stop solution to terminate the reaction.
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Read Plate: Measure the optical density (OD) at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
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Data Analysis: Generate a standard curve by plotting the OD values against the known concentrations of the this compound standards. Determine the concentration of this compound in the samples by interpolating their OD values from the standard curve.
Representative Radioimmunoassay (RIA) Protocol for this compound
This protocol is a generalized procedure and requires appropriate handling of radioactive materials.
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Assay Setup: In polypropylene tubes, add standards or samples, a fixed amount of radiolabeled this compound (e.g., ¹²⁵I-elcatonin), and a limited amount of anti-elcatonin antibody.
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Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding.
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Separation: Separate the antibody-bound this compound from the free this compound. This can be achieved by adding a precipitating reagent (e.g., a secondary antibody or polyethylene glycol) followed by centrifugation.
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Decanting: Carefully decant the supernatant.
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Counting: Measure the radioactivity of the pellet (bound fraction) using a gamma counter.
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Data Analysis: Create a standard curve by plotting the percentage of bound radiolabeled this compound as a function of the standard concentrations. Calculate the this compound concentration in the samples from this curve.
Visualizations
References
Technical Support Center: Optimizing Elcatonin Dosage for Maximal Therapeutic Effect
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing elcatonin dosage in preclinical and clinical experiments. The information is presented in a question-and-answer format to directly address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a synthetic analogue of eel calcitonin. Its primary mechanism of action is to inhibit osteoclast-mediated bone resorption.[1][2] this compound binds to the calcitonin receptor (CTR), a G protein-coupled receptor (GPCR), on the surface of osteoclasts. This binding event triggers intracellular signaling cascades that ultimately lead to the disruption of the osteoclast's bone-resorbing machinery.
Q2: What are the main therapeutic applications of this compound currently under investigation?
A2: this compound is primarily investigated for the treatment of metabolic bone diseases characterized by increased bone resorption. These include:
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Osteoporosis: Particularly postmenopausal osteoporosis, to increase bone mineral density and reduce fracture risk.[3]
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Paget's Disease of Bone: To control the abnormal bone remodeling process.
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Hypercalcemia: Especially hypercalcemia of malignancy, to lower elevated blood calcium levels.
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Pain associated with osteoporotic fractures: this compound has demonstrated analgesic properties, providing pain relief in patients with vertebral fractures.
Q3: What are the typical dosage ranges for this compound in preclinical and clinical studies?
A3: this compound dosage varies significantly depending on the animal model or clinical setting, the route of administration, and the therapeutic indication. Refer to the data tables below for specific examples from published studies. It is crucial to perform dose-response studies to determine the optimal dosage for your specific experimental conditions.
Troubleshooting Guides
Issue 1: High variability in experimental results.
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Possible Cause: Inconsistent this compound stability or solubility.
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Troubleshooting Tip: this compound is a peptide and can be susceptible to degradation. Prepare fresh solutions for each experiment from a lyophilized powder. For storage of stock solutions, aliquot and freeze at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Ensure the powder is fully dissolved in a suitable solvent as recommended by the manufacturer. Consider using a carrier protein like bovine serum albumin (BSA) at a low concentration (e.g., 0.1%) in your assay buffer to prevent non-specific binding to plasticware.
-
-
Possible Cause: Lot-to-lot variability of this compound.
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Troubleshooting Tip: If you observe a sudden shift in your results after starting a new batch of this compound, perform a bridging study to compare the activity of the new lot with the previous one. This can be a simple in vitro assay, such as an osteoclast activity assay, to confirm consistent potency.
-
-
Possible Cause: Cell-based assay inconsistencies.
-
Troubleshooting Tip: Ensure consistent cell passage numbers, seeding densities, and culture conditions. Serum batches used in cell culture can also introduce variability; it is advisable to test and reserve a large batch of serum for a series of experiments.
-
Issue 2: Apparent loss of this compound activity over time (receptor desensitization).
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Possible Cause: Homologous desensitization of the calcitonin receptor.
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Troubleshooting Tip: Continuous exposure to calcitonin can lead to downregulation of its receptor on the cell surface, a phenomenon known as tachyphylaxis. In in vitro experiments, consider intermittent dosing schedules (e.g., treating cells for a specific period, followed by a washout period) to allow for receptor re-sensitization. In vivo, this may be less of a concern with intermittent injection schedules.
-
Issue 3: Difficulty in achieving desired aqueous solubility.
-
Possible Cause: Intrinsic physicochemical properties of the peptide.
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Troubleshooting Tip: While this compound is generally soluble in aqueous buffers, you can try the following to improve solubility if issues arise:
-
pH adjustment: The solubility of peptides can be pH-dependent. Test a range of pH values around the isoelectric point of this compound to find the optimal pH for solubilization.
-
Use of co-solvents: For in vitro studies, small amounts of biocompatible organic solvents like DMSO or ethanol can be used to aid initial dissolution before further dilution in aqueous buffer. Always include a vehicle control in your experiments to account for any solvent effects.
-
-
Data Presentation
Table 1: Preclinical this compound Dosages and Effects
| Animal Model | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Mouse | Skeletal Unloading | 20 U/kg, three times a week | Subcutaneous | Prevented unloading-induced bone loss by inhibiting preosteoclast fusion. | |
| Cynomolgus Monkey | Femoral Fracture | 0.5 U/kg and 5 U/kg, twice a week | Subcutaneous | Did not interfere with fracture healing; suppressed callus remodeling. | |
| Rat | Osteoporosis Model | Transdermal patch | Transdermal | Increased tibial ash weight and calcium content. |
Table 2: Clinical this compound Dosages and Effects
| Patient Population | Condition | Dosage | Route of Administration | Key Findings | Reference |
| Postmenopausal Women | Osteoporosis | 20 units, once a week | Intramuscular | Significantly increased lumbar bone mineral density over 3 years. | |
| Postmenopausal Women | Back Pain | 20 units | Intramuscular injection | Significantly relieved motion pain in the lower back. | |
| Patients with Metastatic Bone Tumors | Pain and Hypercalcemia | 40 units, twice daily | Intramuscular | 65% of patients experienced pain palliation; decrease in serum calcium in hypercalcemic patients. | |
| Postmenopausal Women | Osteopenia | 40 units, 2 months on, 1 month off | Intranasal | Prevented the progressive loss of bone mineral density over 2 years. |
Experimental Protocols
1. In Vitro Osteoclast Activity Assay
This protocol is adapted from established methods for assessing the inhibitory effect of this compound on osteoclast function.
-
Materials:
-
Primary bone marrow-derived macrophages (BMMs) or RAW 264.7 cells
-
Recombinant murine M-CSF (Macrophage Colony-Stimulating Factor)
-
Recombinant murine RANKL (Receptor Activator of Nuclear Factor-κB Ligand)
-
Alpha-MEM (Minimum Essential Medium Eagle - Alpha Modification) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (lyophilized powder)
-
Sterile, tissue culture-treated plates (96-well)
-
Dentine or bone slices (optional, for resorption pit assay)
-
TRAP (Tartrate-Resistant Acid Phosphatase) staining kit
-
-
Procedure:
-
Osteoclast Differentiation:
-
Seed BMMs or RAW 264.7 cells in a 96-well plate at an appropriate density.
-
Culture cells in the presence of M-CSF (for BMMs) and RANKL to induce osteoclast differentiation.
-
Incubate at 37°C in a 5% CO2 incubator for 4-6 days, refreshing the medium every 2-3 days.
-
-
This compound Treatment:
-
On day 4 or 5 of differentiation, when multinucleated osteoclasts are visible, prepare serial dilutions of this compound in culture medium.
-
Remove the old medium from the cells and add the medium containing different concentrations of this compound or vehicle control.
-
Incubate for the desired treatment period (e.g., 24-48 hours).
-
-
Assessment of Osteoclast Activity:
-
TRAP Staining:
-
Fix the cells with a fixative solution (e.g., 10% formalin).
-
Stain for TRAP activity according to the manufacturer's instructions.
-
Count the number of TRAP-positive multinucleated cells (≥3 nuclei) per well under a microscope. A decrease in the number of these cells indicates inhibition of osteoclast formation or survival.
-
-
Resorption Pit Assay (if using dentine/bone slices):
-
After the treatment period, remove the cells from the slices (e.g., using sonication in ammonium hydroxide).
-
Stain the slices with toluidine blue or view under a scanning electron microscope to visualize the resorption pits.
-
Quantify the resorbed area using image analysis software. A reduction in the resorbed area indicates inhibition of osteoclast function.
-
-
-
2. Measurement of Serum Calcium Levels in Response to this compound (Animal Model)
This protocol outlines the general steps for assessing the hypocalcemic effect of this compound in a rodent model.
-
Materials:
-
Rodent model (e.g., rats or mice)
-
This compound solution for injection
-
Vehicle control (e.g., sterile saline)
-
Blood collection supplies (e.g., capillary tubes, microcentrifuge tubes)
-
Calcium assay kit (e.g., colorimetric or atomic absorption spectroscopy-based)
-
-
Procedure:
-
Animal Acclimatization and Baseline Sampling:
-
Acclimatize animals to the housing conditions for at least one week before the experiment.
-
Collect a baseline blood sample (t=0) from each animal via a suitable method (e.g., tail vein or saphenous vein).
-
-
This compound Administration:
-
Administer a single dose of this compound or vehicle control via the desired route (e.g., subcutaneous or intraperitoneal injection).
-
-
Post-Dose Blood Sampling:
-
Collect blood samples at predetermined time points after this compound administration (e.g., 1, 2, 4, 8, 24 hours).
-
-
Serum Preparation:
-
Allow the blood to clot at room temperature.
-
Centrifuge the samples to separate the serum.
-
-
Calcium Measurement:
-
Measure the total calcium concentration in the serum samples using a validated calcium assay kit, following the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the change in serum calcium from baseline for each animal at each time point.
-
Compare the changes in the this compound-treated group to the vehicle-treated group to determine the hypocalcemic effect.
-
-
Mandatory Visualizations
Caption: this compound signaling pathway in osteoclasts.
Caption: Experimental workflow for in vitro osteoclast activity assay.
Caption: Logical relationship for this compound dosage optimization.
References
Technical Support Center: Minimizing Elcatonin Degradation in Experimental Setups
Welcome to the technical support center for researchers, scientists, and drug development professionals working with elcatonin. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to help you minimize this compound degradation in your experimental setups, ensuring the accuracy and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern in experiments?
A1: this compound is a synthetic analogue of eel calcitonin, a 31-amino acid polypeptide hormone.[1] Like other peptides, this compound is susceptible to degradation from various physical and chemical factors, which can lead to a loss of its biological activity and inconsistent experimental outcomes. Key degradation pathways include hydrolysis, oxidation, and enzymatic cleavage.
Q2: What are the optimal storage conditions for lyophilized and reconstituted this compound?
A2: For maximum stability, lyophilized this compound should be stored desiccated at -20°C or -80°C.[2] While it can be stable at room temperature for up to three weeks, long-term storage at low temperatures is recommended.[2] Once reconstituted, this compound solution can be stored at 4°C for 2-7 days.[2] For longer-term storage of the solution, it is best to aliquot it into single-use volumes and store at -20°C or below to avoid repeated freeze-thaw cycles.
Q3: What is the purpose of adding a carrier protein like BSA or HSA to this compound solutions?
A3: Adding a carrier protein, such as 0.1% Bovine Serum Albumin (BSA) or Human Serum Albumin (HSA), is recommended for long-term storage of reconstituted this compound. Carrier proteins help to prevent the adsorption of this compound to the surfaces of storage vials and labware, a common issue with peptides that can lead to a significant loss of active compound.
Q4: How does pH affect the stability of this compound?
A4: The pH of the solution is a critical factor in this compound stability. Calcitonin and its analogues are generally more stable in acidic conditions. For instance, salmon calcitonin, a closely related peptide, shows maximum stability around pH 3.3. As the pH increases, particularly above neutral, the rate of degradation through hydrolysis and other pathways can increase significantly.
Q5: Can this compound be degraded by enzymes in my cell culture medium?
A5: Yes, if your cell culture medium is supplemented with serum, it will contain proteases that can degrade this compound. It is crucial to take steps to minimize this degradation, such as using serum-free media if your experimental design allows, or by adding protease inhibitors to the medium.
Troubleshooting Guides
Problem 1: Inconsistent or lower-than-expected bioactivity in in vitro assays.
| Possible Cause | Troubleshooting Steps |
| Degradation during storage | - Ensure lyophilized this compound is stored at -20°C or -80°C. - Aliquot reconstituted this compound to avoid freeze-thaw cycles. - Add a carrier protein (e.g., 0.1% BSA) to long-term storage solutions. |
| Adsorption to labware | - Use low-protein-binding microcentrifuge tubes and pipette tips. - Pre-treat labware with a blocking agent like BSA. |
| Degradation in assay buffer | - Check the pH of your assay buffer; aim for a slightly acidic pH if compatible with your experimental system. - Minimize the incubation time of this compound in the buffer before adding to the assay. |
| Enzymatic degradation in cell culture | - If using serum-containing media, consider switching to serum-free media. - Add a broad-spectrum protease inhibitor cocktail to the culture medium. |
Problem 2: High variability in results between experimental replicates.
| Possible Cause | Troubleshooting Steps |
| Inconsistent this compound concentration | - Ensure complete dissolution of lyophilized this compound before use. - Vortex reconstituted solutions gently but thoroughly. - Prepare a fresh stock solution for each experiment. |
| Differential degradation across wells/tubes | - Ensure uniform temperature and incubation times for all samples. - Use a master mix of reagents, including this compound, to add to your experimental wells. |
| Inconsistent handling | - Standardize all pipetting and handling steps across all replicates. - Avoid leaving this compound solutions at room temperature for extended periods. |
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Short-Term Storage | Long-Term Storage | Key Considerations |
| Lyophilized Powder | 3 weeks at room temperature | -20°C to -80°C (desiccated) | Keep vial tightly sealed to prevent moisture absorption. |
| Reconstituted Solution | 2-7 days at 4°C | ≤ -18°C in single-use aliquots | Avoid repeated freeze-thaw cycles. Add a carrier protein (0.1% HSA or BSA) for long-term storage. |
Table 2: Influence of pH on the Stability of Salmon Calcitonin (as a proxy for this compound)
Disclaimer: The following data is for salmon calcitonin and is intended to be illustrative of the pH-dependent stability profile of this compound, a closely related peptide.
| pH | Relative Stability | Primary Degradation Pathways |
| 3.0 - 4.0 | High | Minimal degradation |
| 5.0 | Moderate | Increased hydrolysis and deamidation |
| 6.0 - 7.4 | Low | Significant hydrolysis, deamidation, and potential for aggregation |
Experimental Protocols
Protocol 1: In Vitro Osteoclast Activity Assay with Minimized this compound Degradation
This protocol is adapted for assessing the inhibitory effect of this compound on osteoclast-mediated bone resorption.
-
Cell Seeding:
-
Culture primary bone marrow cells or a suitable pre-osteoclastic cell line (e.g., RAW 264.7) on bone-mimetic substrates (e.g., calcium phosphate-coated plates).
-
Induce osteoclast differentiation using appropriate factors (e.g., RANKL and M-CSF).
-
-
Preparation of this compound Working Solution:
-
Reconstitute lyophilized this compound in sterile, nuclease-free water to a stock concentration (e.g., 1 mg/mL).
-
Immediately before use, dilute the stock solution to the desired final concentrations in serum-free α-MEM or a suitable basal medium. If serum is required, add a protease inhibitor cocktail to the medium.
-
-
Treatment:
-
Once osteoclasts are mature, replace the culture medium with the medium containing different concentrations of this compound.
-
Include a vehicle control (medium without this compound).
-
-
Incubation:
-
Incubate the cells for a defined period (e.g., 24-48 hours) at 37°C in a 5% CO2 incubator.
-
-
Assessment of Resorption:
-
Remove the cells from the substrate.
-
Visualize and quantify the resorption pits using microscopy.
-
Alternatively, measure the activity of tartrate-resistant acid phosphatase (TRAP) in the cell lysate or culture supernatant as an indicator of osteoclast activity.
-
Protocol 2: Measurement of cAMP Levels in Response to this compound
This protocol outlines the measurement of cyclic adenosine monophosphate (cAMP) in a cell-based assay to determine the functional response to this compound.
-
Cell Culture:
-
Culture a cell line expressing the calcitonin receptor (e.g., T47D or CHO cells) in a 96-well plate until they reach the desired confluency.
-
-
Preparation of Reagents:
-
Prepare a stimulation buffer containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Prepare this compound dilutions in the stimulation buffer immediately before the assay.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium.
-
Add the this compound dilutions to the respective wells.
-
Include a positive control (e.g., forskolin, which directly activates adenylyl cyclase) and a negative control (vehicle).
-
Incubate for a short period (e.g., 15-30 minutes) at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., ELISA, HTRF).
-
Generate a standard curve to quantify the amount of cAMP.
-
Visualizations
Caption: this compound Signaling Pathway in Osteoclasts.
Caption: Troubleshooting Workflow for this compound Experiments.
References
Elcatonin Response Variability: A Technical Support Center for Researchers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating elcatonin. The resources below address common challenges and sources of variability encountered during experiments, with a focus on practical solutions and in-depth understanding of the underlying biological mechanisms.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a synthetic analogue of eel calcitonin that primarily acts by binding to the calcitonin receptor (CALCR), a G-protein coupled receptor predominantly found on the surface of osteoclasts.[1][2] This binding inhibits osteoclast activity, leading to a reduction in bone resorption.[1] this compound's action helps maintain bone density and strength. Additionally, it plays a role in regulating calcium and phosphate metabolism by enhancing their excretion through the kidneys.
Q2: What are the main signaling pathways activated by this compound binding to its receptor?
A2: The binding of this compound to the calcitonin receptor (CALCR) can activate at least two primary signal transduction pathways:
-
Adenylate Cyclase (cAMP) Pathway: This is considered one of the most important pathways. Receptor activation leads to the inhibition of adenylate cyclase, which in turn reduces the intracellular levels of cyclic AMP (cAMP). This decrease in cAMP leads to reduced protein kinase A (PKA) activity, ultimately inhibiting the enzymes and proteins that promote bone resorption.
-
Phospholipase C (PLC) Pathway: The CALCR can also couple to the phospholipase C (PLC) pathway. Activation of PLC leads to the release of calcium from intracellular stores and promotes an influx of external calcium.
Q3: What are the known factors that contribute to the variability in this compound response between subjects?
A3: Variability in the response to this compound can be attributed to several factors, including:
-
Genetic Polymorphisms in the Calcitonin Receptor (CALCR): Single nucleotide polymorphisms (SNPs) in the CALCR gene have been associated with differences in bone mineral density (BMD) and susceptibility to osteoporosis. These genetic variations may alter the receptor's affinity for this compound or affect downstream signaling.
-
Receptor Density and Desensitization: The number of calcitonin receptors on the surface of osteoclasts can vary between individuals. Prolonged exposure to calcitonin can also lead to receptor desensitization, a phenomenon known as "escape," where the cells become less responsive to the drug. This can be due to reduced synthesis of the receptor.
-
Metabolism and Clearance: Individual differences in drug metabolism and renal clearance can affect the circulating levels and half-life of this compound, thus influencing its efficacy. Kidney function is particularly important for the degradation of calcitonin.
-
Antibody Formation: Although rare, prolonged use of this compound can lead to the development of antibodies against the drug, which can diminish its effectiveness over time.
Q4: How can I assess the efficacy of this compound in my in vivo experiments?
A4: The efficacy of this compound in vivo is typically assessed by measuring changes in bone mineral density (BMD) and bone turnover markers. Common methods include:
-
Dual-energy X-ray absorptiometry (DXA): To measure changes in BMD in the lumbar spine and femur.
-
Biochemical Markers of Bone Resorption: Measuring serum or urine levels of markers such as C-terminal telopeptide of type I collagen (CTX-I) and tartrate-resistant acid phosphatase 5b (TRACP-5b). A decrease in these markers indicates reduced bone resorption.
-
Biochemical Markers of Bone Formation: Measuring serum levels of markers like procollagen type I N-terminal propeptide (P1NP) and osteocalcin.
Troubleshooting Guides for In Vitro Experiments
Issue 1: High Variability in Osteoclast Resorption (Pit) Assay Results
| Potential Cause | Troubleshooting Steps |
| Inconsistent Osteoclast Differentiation | Ensure consistent cell seeding density and potency of differentiation factors (M-CSF and RANKL). Use cells within a consistent and low passage number range. |
| Variable this compound Activity | Prepare fresh this compound solutions for each experiment. Avoid repeated freeze-thaw cycles. Consider potential for peptide aggregation; visually inspect solutions and consider solubility-enhancing excipients if necessary. |
| Uneven Resorption Surface | Ensure bone slices or synthetic calcium phosphate surfaces are of uniform thickness and composition. Pre-screen slices for cracks or irregularities. |
| Inconsistent Staining | Standardize staining protocols for resorption pits (e.g., toluidine blue) to ensure consistent visualization and quantification. |
Issue 2: Low or No Detectable this compound Binding in Radioligand Binding Assays
| Potential Cause | Troubleshooting Steps |
| Degraded Radioligand or this compound | Use fresh or properly stored radiolabeled and unlabeled this compound. Check the expiration dates and storage conditions. |
| Low Receptor Expression | Use a cell line known to express high levels of the calcitonin receptor or optimize transfection efficiency if using a transient expression system. Confirm receptor expression using Western blot or qPCR. |
| Suboptimal Assay Buffer Conditions | Optimize buffer pH, ionic strength, and divalent cation concentrations (e.g., Mg2+, Ca2+), as these can influence ligand binding. |
| High Non-Specific Binding | Include a blocking agent like bovine serum albumin (BSA) in the assay buffer. Optimize washing steps to effectively remove unbound radioligand. |
Issue 3: Unexpected Cell Death in Osteoclast Cultures Treated with this compound
| Potential Cause | Troubleshooting Steps |
| This compound Cytotoxicity at High Concentrations | Perform a dose-response curve to determine the optimal, non-toxic concentration of this compound for your specific cell type. While calcitonin is known to inhibit osteoclast activity, some studies suggest it may also promote osteoclast survival at certain concentrations. |
| Contamination of Cell Culture | Regularly test cell cultures for mycoplasma and other contaminants. Ensure aseptic techniques are strictly followed. |
| Poor Culture Conditions | Ensure proper incubator conditions (temperature, CO2, humidity) and use fresh, high-quality culture media and supplements. |
Data Presentation
Table 1: Impact of Calcitonin Receptor (CALCR) Polymorphisms on Bone Mineral Density (BMD)
| Polymorphism | Genotype | Effect on BMD | Population Studied | Citation |
| AluI (rs1801197) | TT | Associated with lower lumbar spine and femoral neck BMD. | Postmenopausal women in Taiwan | |
| CC | May have a protective effect on spine BMD in Northern Chinese subjects. | Northern Chinese subjects | ||
| CC | May be a risk factor for low femoral neck BMD in Northern Chinese subjects. | Northern Chinese subjects | ||
| TaqI | tt | Associated with lower lumbar BMD compared to Tt genotype. | Postmenopausal Italian women |
Note: The data in this table reflects associations with bone mineral density and may not directly correlate with the clinical response to this compound treatment. Further research is needed to establish a direct link between these polymorphisms and this compound efficacy.
Experimental Protocols
Protocol 1: In Vitro Osteoclast Resorption (Pit) Assay
Objective: To assess the inhibitory effect of this compound on the resorptive activity of mature osteoclasts.
Methodology:
-
Prepare Bone Slices: Use sterile, devitalized bone slices (e.g., bovine cortical bone) or synthetic calcium phosphate-coated plates and place them in a 96-well plate.
-
Culture Osteoclast Precursors: Isolate osteoclast precursors from bone marrow and culture them on the bone slices in the presence of Macrophage Colony-Stimulating Factor (M-CSF) and Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) to induce differentiation into mature osteoclasts.
-
This compound Treatment: Once mature, multinucleated osteoclasts are formed (typically after 7-10 days), treat the cells with varying concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plates for an additional 24-48 hours to allow for bone resorption.
-
Cell Removal: Remove the cells from the bone slices using a sonicator or by treating with a bleach solution.
-
Staining and Visualization: Stain the bone slices with Toluidine Blue to visualize the resorption pits.
-
Quantification: Capture images of the pits using a microscope and quantify the resorbed area using image analysis software (e.g., ImageJ).
Protocol 2: Radioligand Binding Assay for this compound
Objective: To determine the binding affinity (Ki) of this compound for the calcitonin receptor.
Methodology:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human calcitonin receptor.
-
Assay Setup: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled calcitonin analogue (e.g., [125I]-salmon calcitonin), and increasing concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly separate the membrane-bound radioligand from the free radioligand by filtration through a glass fiber filter.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of unlabeled this compound. Use non-linear regression analysis to determine the IC50, from which the Ki value can be calculated using the Cheng-Prusoff equation.
Mandatory Visualizations
Caption: this compound Signaling Pathways in Osteoclasts.
Caption: Troubleshooting Workflow for High Experimental Variability.
References
Elcatonin In Vivo Administration: Technical Support Center
Welcome to the technical support center for researchers utilizing elcatonin in in vivo experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during long-term administration of this synthetic eel calcitonin analogue.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in vivo?
This compound is a synthetic analogue of eel calcitonin, a polypeptide hormone. Its primary mechanism of action is the inhibition of osteoclast-mediated bone resorption. This compound binds to calcitonin receptors (CTR) on the surface of osteoclasts, leading to a cascade of intracellular events that decrease their resorptive activity. This results in reduced plasma calcium levels and preservation of bone mass.
Q2: What are the most common issues observed during long-term in vivo administration of this compound?
Researchers may encounter several challenges during prolonged this compound administration in animal models, including:
-
Tachyphylaxis: A gradual loss of therapeutic efficacy over time.
-
Immunogenicity: The development of anti-elcatonin antibodies.
-
Side Effects: Including local injection site reactions, and systemic effects like flushing and gastrointestinal upset.
-
Formulation and Stability Issues: Degradation or aggregation of the peptide, affecting its bioactivity.
Troubleshooting Guides
Issue 1: Tachyphylaxis (Reduced Efficacy)
Symptoms in Experimental Models:
-
Diminished or absent hypocalcemic response after repeated administrations.
-
Lack of expected effects on bone turnover markers or bone mineral density in long-term studies.
Potential Causes & Troubleshooting Strategies:
-
Antibody Formation: Prolonged exposure to this compound, a foreign peptide, can induce an immune response and the generation of neutralizing antibodies.[1][2] These antibodies can bind to this compound and block its interaction with the calcitonin receptor.
-
Troubleshooting:
-
Assess Immunogenicity: Screen plasma or serum samples from experimental animals for the presence of anti-elcatonin antibodies using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Consider a "Washout" Period: If feasible for the experimental design, a temporary cessation of this compound administration may help to reduce antibody titers.
-
Alternative Analogues: Explore the use of other calcitonin analogues that may have a different immunogenic profile.
-
-
-
Receptor Downregulation: Continuous stimulation of calcitonin receptors can lead to their internalization and degradation, reducing the number of available receptors on the cell surface.
-
Troubleshooting:
-
Intermittent Dosing: Implement a dosing regimen with drug-free intervals (e.g., dosing every other day or for 5 days followed by a 2-day break) to allow for receptor re-sensitization.[3]
-
Receptor Binding Assays: Quantify calcitonin receptor expression and binding affinity on target cells (e.g., osteoclasts) from treated and control animals to assess receptor downregulation.
-
-
Issue 2: Side Effects in Animal Models
Commonly Observed Side Effects:
-
Local Injection Site Reactions: Redness, swelling, or inflammation at the injection site.[1]
-
Flushing: A transient reddening of the skin, often observed on the ears and paws of rodents.[1]
-
Gastrointestinal Issues: In some species, signs of nausea or gastrointestinal discomfort may be observed.
-
Hypocalcemia: An excessive decrease in blood calcium levels, which can lead to symptoms like muscle tremors or lethargy.
Management and Mitigation Strategies:
-
Injection Site Reactions:
-
Rotate injection sites to minimize local irritation.
-
Use a smaller injection volume by preparing a more concentrated this compound solution, if possible.
-
Ensure the vehicle solution is sterile and has a physiological pH.
-
-
Flushing:
-
This is often a transient effect related to the vasodilatory properties of calcitonins. Acclimatize animals to the handling and injection procedures to reduce stress-induced exacerbation. Monitor the duration and severity of the flushing; it should typically resolve within a short period.
-
-
Gastrointestinal Issues:
-
Administer this compound with a small amount of palatable food if oral gavage is the route of administration. For injections, ensure animals have free access to food and water post-administration.
-
-
Hypocalcemia:
-
Carefully titrate the dose of this compound to achieve the desired therapeutic effect without causing severe hypocalcemia.
-
Regularly monitor serum calcium levels throughout the study.
-
Provide a diet with adequate calcium content.
-
Issue 3: Formulation and Stability
Potential Problems:
-
Degradation: this compound, being a peptide, is susceptible to proteolytic degradation and chemical modifications, especially in solution.
-
Aggregation: Peptides can form aggregates, reducing their solubility and bioactivity.
-
Adsorption: this compound may adsorb to the surface of storage vials or syringes, leading to a lower effective concentration.
Troubleshooting and Best Practices:
-
Storage:
-
Store lyophilized this compound at or below -20°C.
-
After reconstitution, store the solution at 2-8°C for short-term use (days) and aliquot and freeze at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Formulation:
-
Reconstitute this compound in a sterile, buffered solution at a slightly acidic pH (e.g., pH 4-5) to improve stability.
-
Consider the use of excipients such as albumin or specific amino acids to prevent adsorption and aggregation, though their compatibility with the in vivo model must be verified.
-
-
Handling:
-
Use low-protein-binding microcentrifuge tubes and pipette tips to minimize loss due to adsorption.
-
Visually inspect the solution for any signs of precipitation or cloudiness before each use.
-
Quantitative Data Summary
While specific incidence rates for adverse events in preclinical studies are not widely published, data from clinical trials can provide an indication of the potential for these effects.
| Adverse Event | Reported Incidence in Clinical Trials (Qualitative) | Notes |
| Nausea | Common, generally mild to moderate and transient. | Often occurs shortly after administration. |
| Flushing | Frequently observed, typically harmless and temporary. | Sensation of warmth, particularly in the face and upper body. |
| Injection Site Reactions | Can occur, usually mild and self-limiting. | Includes redness, swelling, or pain. |
| Headache and Dizziness | Reported in some patients, ranging from mild to moderate. | Tends to diminish over time. |
| Hypocalcemia | A potential metabolic effect. | Can manifest as muscle cramps or tingling. Regular monitoring is advised. |
| Antibody Formation | Occurs in some individuals with prolonged use. | May lead to reduced efficacy (tachyphylaxis). |
A systematic review and network meta-analysis of 16 randomized controlled trials in postmenopausal women found that monotherapy with this compound had a significantly higher rate of complications compared to placebo.
Experimental Protocols
Protocol 1: ELISA for Anti-Elcatonin Antibodies (Immunogenicity Assessment)
This protocol provides a general framework for a sandwich ELISA to detect anti-elcatonin antibodies in serum or plasma.
Materials:
-
High-binding 96-well ELISA plates
-
This compound
-
Coating Buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 5% non-fat dry milk or BSA in Wash Buffer)
-
Serum/plasma samples from treated and control animals
-
Biotinylated this compound
-
Streptavidin-HRP conjugate
-
TMB substrate
-
Stop Solution (e.g., 2 N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Coat the wells of a 96-well plate with this compound (1-10 µg/mL in Coating Buffer) overnight at 4°C.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Blocking: Block non-specific binding sites by adding Blocking Buffer to each well and incubating for 1-2 hours at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Sample Incubation: Add diluted serum or plasma samples to the wells and incubate for 2 hours at room temperature. Include positive and negative controls.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Biotinylated this compound Incubation: Add biotinylated this compound to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 3 times with Wash Buffer.
-
Streptavidin-HRP Incubation: Add streptavidin-HRP conjugate to each well and incubate for 1 hour at room temperature.
-
Washing: Wash the plate 5 times with Wash Buffer.
-
Substrate Development: Add TMB substrate and incubate in the dark until a color develops (typically 15-30 minutes).
-
Stopping the Reaction: Add Stop Solution to each well.
-
Reading: Read the absorbance at 450 nm using a plate reader.
Protocol 2: Calcitonin Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to assess the binding of this compound to its receptor.
Materials:
-
Cell membranes prepared from cells expressing the calcitonin receptor (e.g., T47D cells)
-
Binding Buffer (e.g., Tris-HCl buffer with MgCl₂, BSA, and protease inhibitors)
-
Radiolabeled calcitonin (e.g., ¹²⁵I-salmon calcitonin)
-
Unlabeled this compound (for competition)
-
Glass fiber filters
-
Filtration apparatus
-
Scintillation fluid and counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes, combine the cell membranes, radiolabeled calcitonin at a fixed concentration (below its Kd), and varying concentrations of unlabeled this compound in Binding Buffer.
-
Incubation: Incubate the mixture for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 4°C or room temperature) to reach binding equilibrium.
-
Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters using a filtration apparatus. The filters will trap the cell membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of unlabeled this compound. This will generate a competition curve from which the IC₅₀ (the concentration of unlabeled ligand that inhibits 50% of specific binding) can be determined.
Visualizations
Caption: this compound signaling pathway in osteoclasts.
References
- 1. What are the side effects of this compound? [synapse.patsnap.com]
- 2. The safety and efficacy of long-term use of calcitonin analogs in the treatment of osteoporosis in the elderly: a pharmacovigilance and RCT meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Salmon calcitonin: conformational changes and stabilizer effects [aimspress.com]
Validation & Comparative
A Comparative Analysis of Elcatonin and Salmon Calcitonin for the Management of Hypercalcemia
This guide provides a detailed, objective comparison of elcatonin and salmon calcitonin, two polypeptide hormones used in the therapeutic management of hypercalcemia. The analysis is intended for researchers, scientists, and drug development professionals, focusing on the mechanism of action, comparative efficacy based on experimental data, and relevant pharmacological parameters.
Introduction and Mechanism of Action
Hypercalcemia, an elevation of calcium levels in the blood, requires prompt medical intervention to prevent severe complications. Calcitonin-based therapies are a cornerstone of acute management due to their rapid onset of action.[1][2] Both this compound, a synthetic analogue of eel calcitonin, and salmon calcitonin (sCT) exert their hypocalcemic effects by targeting the calcitonin receptor (CTR), primarily on osteoclasts.[3][4][5]
Salmon calcitonin is noted for its high potency, which can be 40-50 times greater than human calcitonin, due to a higher affinity for the human calcitonin receptor. This compound is a synthetic derivative designed for enhanced stability and a longer duration of action.
The primary mechanism for both drugs involves:
-
Inhibition of Osteoclast-Mediated Bone Resorption : Binding to the CTR on osteoclasts disrupts their cytoskeletal structure and inhibits their bone-resorbing activity, thus reducing the efflux of calcium from bone into the bloodstream.
-
Promotion of Renal Calcium Excretion : Calcitonins also act on the kidneys to increase the urinary excretion of calcium, phosphate, sodium, and magnesium by decreasing tubular reabsorption.
Signaling Pathway
Upon binding to the calcitonin receptor, a G protein-coupled receptor (GPCR), a signaling cascade is initiated. This predominantly involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). This pathway ultimately leads to the acute quiescence of osteoclast motility and the inhibition of bone resorption.
Comparative Efficacy and Pharmacodynamics
Direct clinical comparisons in the context of hypercalcemia are limited. However, preclinical studies provide valuable insights into their relative potency and duration of effect. A key comparative study evaluated this compound, salmon calcitonin, and a novel analogue (SB 205614) in various in vitro and in vivo models.
In Vitro Potency
In assays measuring the inhibition of bone resorption, both this compound and salmon calcitonin demonstrated high potency, with salmon calcitonin showing slightly greater activity in inhibiting pit formation by isolated rat osteoclasts.
| Parameter | Salmon Calcitonin (sCT) | This compound (ELC) |
| IC₅₀ (Pit Formation Assay) | 0.003 pg/ml | 0.015 pg/ml |
| IC₅₀ (PTH-Stimulated ⁴⁵Ca Release) | 5.5 pM | 4.8 pM |
| Data sourced from a preclinical comparative study. |
In Vivo Hypocalcemic Effect
In vivo studies in rats are crucial for determining the overall hypocalcemic effect. Following intravenous administration, this compound and the novel analogue showed greater potency than salmon calcitonin in lowering serum calcium.
| Parameter | Salmon Calcitonin (sCT) | This compound (ELC) |
| Dose for 15% Serum Calcium Reduction | 33.9 mg/kg | 25.2 mg/kg |
| Data sourced from a preclinical comparative study in rats. |
For salmon calcitonin, the onset of action in treating hypercalcemia is typically within 2 hours, with a peak effect at 24-48 hours. The hypocalcemic effect is maintained for approximately 5 to 8 days with regular administration. A known limitation for all calcitonins is the "escape phenomenon," where effectiveness diminishes after a few days despite continued use, partly due to the down-regulation of calcitonin receptors.
Pharmacokinetics and Stability
Pharmacokinetic properties, particularly duration of action and stability, are critical differentiators. This compound was developed to have enhanced stability compared to naturally derived calcitonins.
| Parameter | Salmon Calcitonin (sCT) | This compound (ELC) |
| Source | Synthetic or Recombinant Salmon Peptide | Synthetic Eel Calcitonin Analogue |
| Elimination Half-life | ~43 minutes | Generally considered longer than sCT |
| Duration of Action (Hypercalcemia) | 6-8 hours post-dose | Reported longer duration of action |
| Metabolism | Primarily in the kidneys | Primarily in the kidneys |
Experimental Protocols
To assess and compare the efficacy of hypocalcemic agents like this compound and salmon calcitonin, a rigorous experimental design is essential. Below is a representative protocol for an in vivo animal study.
Protocol: Assessment of Hypocalcemic Effect in a Rat Model
-
Animal Model : Male Sprague-Dawley rats are used. Animals are acclimatized and maintained under standard laboratory conditions.
-
Induction of Hypercalcemia : While not always performed for basic potency assessment, a model of hypercalcemia (e.g., via vitamin D intoxication or continuous PTH infusion) could be used to simulate a disease state.
-
Randomization and Grouping : Animals are randomly assigned to several groups:
-
Vehicle Control (e.g., saline)
-
Salmon Calcitonin (multiple dose levels)
-
This compound (multiple dose levels)
-
-
Drug Administration : The compounds are administered via a specific route, typically intravenous (IV) or subcutaneous (SC), to ensure complete bioavailability.
-
Blood Sampling : Blood samples are collected from a cannulated vessel (e.g., carotid artery or tail vein) at baseline (pre-dose) and at multiple time points post-administration (e.g., 1, 2, 4, 6, 8, and 24 hours).
-
Biochemical Analysis : Serum is separated, and total or ionized calcium levels are measured using a calcium-specific electrode or colorimetric assay.
-
Data Analysis : The percentage change in serum calcium from baseline is calculated for each animal at each time point. Dose-response curves are generated to determine key parameters like the dose required to achieve a specific reduction in calcium (e.g., 15% reduction). The area over the curve (AOC) for the hypocalcemic effect is also calculated to assess the duration of action.
Summary and Conclusion
Both this compound and salmon calcitonin are effective, rapid-acting agents for the treatment of hypercalcemia, functioning through the inhibition of osteoclastic bone resorption and enhancement of renal calcium clearance.
-
Salmon Calcitonin is highly potent and has been a standard of care for decades. Its primary limitation is a relatively short duration of action and the potential for rapid development of tolerance (escape phenomenon).
-
This compound , as a synthetic analogue, was designed for greater stability and a potentially longer duration of action, which may offer a clinical advantage. Preclinical data suggests it may have greater in vivo hypocalcemic potency compared to salmon calcitonin on a weight basis.
The choice between these agents may depend on factors such as desired duration of effect, patient-specific factors, and regional availability. For drug development professionals, the enhanced stability and prolonged action of this compound-like analogues represent a promising avenue for creating next-generation calcitonin therapies with improved pharmacokinetic profiles.
References
- 1. Salmon calcitonin in the acute management of hypercalcemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. Calcitonin and calcitonin receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is this compound used for? [synapse.patsnap.com]
Elcatonin for Bone Pain: A Comparative Analysis of Analgesic Efficacy
For Immediate Release
This guide provides a comprehensive comparison of elcatonin's analgesic effects in bone pain against other common analgesics. It is intended for researchers, scientists, and drug development professionals, offering a detailed look at the supporting experimental data, methodologies, and underlying mechanisms of action.
Introduction to this compound
This compound is a synthetic analogue of eel calcitonin, a polypeptide hormone that plays a crucial role in calcium and bone metabolism. While primarily known for its anti-resorptive properties through the inhibition of osteoclast activity, this compound has also demonstrated significant analgesic effects in various bone pain conditions, including osteoporotic vertebral fractures and metastatic bone disease.[1][2] This guide delves into the evidence validating these analgesic properties and compares its performance with nonsteroidal anti-inflammatory drugs (NSAIDs), bisphosphonates, and the context of opioid use.
Mechanism of Analgesic Action
This compound's analgesic mechanism is believed to be multifactorial and distinct from its effects on bone resorption. The primary pathways implicated are:
-
Central Nervous System Modulation: The analgesic properties of this compound are thought to be mediated through its action on the central nervous system.[3] Evidence suggests the involvement of the central serotonergic and noradrenergic systems.[4][5] Calcitonin has been shown to increase the levels of β-endorphin, an endogenous opioid peptide, in the blood, suggesting an endorphin-mediated mechanism of pain relief.
-
Modulation of Ion Channels and Receptors: Studies suggest that calcitonin may alleviate pain by altering the expression of sodium channels and serotonin receptors, which are involved in nociceptive transmission.
Below is a diagram illustrating the proposed analgesic signaling pathway of this compound.
Caption: Proposed central analgesic mechanism of this compound.
Comparative Clinical Efficacy
Clinical trials have evaluated the analgesic efficacy of this compound in patients with bone pain, primarily from osteoporotic vertebral fractures and bone metastases. The following tables summarize the quantitative data from these studies, comparing this compound to other analgesics.
Table 1: this compound vs. NSAIDs for Pain in Osteoporotic Vertebral Fractures
| Study / Parameter | This compound Group | NSAID Group | Timepoint | Key Findings |
| Endo et al. | Weekly intramuscular injections of 20 units of this compound | Oral NSAID | 4 and 6 weeks | This compound was more effective than NSAIDs for treating acute lumbar pain and improving mobility. |
| Visual Analog Scale (VAS) Score | Mean difference favored this compound by -11.3 | - | 4 weeks | Statistically significant reduction in pain with this compound. |
| Mean difference favored this compound by -11.5 | - | 6 weeks | Continued significant pain reduction with this compound. | |
| Roland-Morris Disability Questionnaire (RDQ) | Mean difference favored this compound by -1.3 | - | 4 weeks | Improved functional outcome with this compound. |
| Mean difference favored this compound by -2.6 | - | 6 weeks | Greater improvement in function with this compound. | |
| Tanaka et al. | Intramuscular injections of this compound | Oral NSAID + active vitamin D3 analogue | 1 month and later | This compound group had significantly lower VAS scores. |
| Visual Analog Scale (VAS) Score | Significantly lower | Higher | 1 month | This compound showed superior pain relief. |
Table 2: this compound in Metastatic Bone Pain
| Study / Parameter | This compound Group | Control/Placebo Group | Timepoint | Key Findings |
| Indian J Palliat Care (2020) | Subcutaneous salmon calcitonin | Placebo | 14 and 30 days | Significant reduction in pain in the calcitonin group for refractory bone metastasis pain where opioids had failed. |
| Rescue Analgesia | Not required after 18 hours | Required | During hospitalization | Statistically significant difference in the need for rescue analgesics. |
| Cochrane Review (2015) | Calcitonin | Placebo | 1 month | No statistically significant difference in complete pain relief, but a trend favoring calcitonin was observed. |
Note: Data on direct head-to-head trials of this compound versus opioids for initial treatment of bone pain is limited. The available evidence primarily assesses calcitonin in patients with pain refractory to standard treatments, including opioids.
Experimental Protocols
The validation of this compound's analgesic effects relies on robust preclinical and clinical experimental designs. Below are representative protocols for assessing bone pain.
Preclinical Assessment in Animal Models
A common approach to studying bone pain in animal models, such as rats or mice with induced bone cancer, involves the following steps:
-
Induction of Bone Pain:
-
Tumor cells (e.g., Walker 256 carcinosarcoma cells) are injected into the intramedullary cavity of a long bone, typically the femur or tibia, to induce bone cancer pain.
-
-
Drug Administration:
-
This compound or a control substance is administered, often via subcutaneous or intramuscular injection, at specified doses and time intervals.
-
-
Pain Behavior Assessment:
-
Mechanical Allodynia: The von Frey filament test is used to measure the paw withdrawal threshold in response to a non-noxious mechanical stimulus. A decrease in the threshold indicates increased pain sensitivity.
-
Spontaneous Pain: Behaviors such as flinching, guarding, and licking of the affected limb are observed and quantified.
-
Thermal Hyperalgesia: The response to a thermal stimulus (e.g., heat or cold) is measured to assess changes in pain sensitivity.
-
The following diagram outlines a typical experimental workflow for preclinical evaluation.
Caption: Experimental workflow for preclinical bone pain studies.
Clinical Trial Protocol
Clinical trials assessing this compound for bone pain typically employ a randomized controlled design:
-
Patient Population:
-
Patients with a confirmed diagnosis of bone pain, for instance, due to osteoporotic vertebral compression fractures.
-
-
Randomization:
-
Participants are randomly assigned to receive either this compound or a comparator (e.g., NSAID, placebo).
-
-
Intervention:
-
This compound is administered at a specified dose and frequency (e.g., 20 units intramuscularly per week).
-
-
Outcome Measures:
-
Primary Endpoint: Change in pain intensity from baseline, commonly measured using a Visual Analog Scale (VAS), where patients rate their pain on a scale of 0-100.
-
Secondary Endpoints: Functional improvement assessed by questionnaires like the Roland-Morris Disability Questionnaire (RDQ), quality of life surveys, and the use of rescue medication.
-
-
Follow-up:
-
Patients are followed for a predetermined period (e.g., 6 weeks), with assessments at regular intervals.
-
Conclusion
The available evidence indicates that this compound is an effective analgesic for certain types of bone pain, particularly those associated with osteoporotic vertebral fractures. Clinical data suggests that this compound may offer superior pain relief and functional improvement compared to NSAIDs in this patient population. While direct comparative data against opioids is lacking, studies on calcitonin in refractory bone pain suggest a potential role for this class of drugs when other analgesics have failed. The central mechanism of action, distinct from its effects on bone metabolism, makes this compound a noteworthy option in the management of bone pain. Further research is warranted to fully elucidate its central analgesic pathways and to establish its comparative efficacy against a broader range of analgesics.
References
- 1. Effect of this compound versus nonsteroidal anti-inflammatory medications for acute back pain in patients with osteoporotic vertebral fracture: a multiclinic randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effectiveness of this compound for alleviating pain and inhibiting bone resorption in patients with osteoporotic vertebral fractures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Calcitonin as an analgesic agent: review of mechanisms of action and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Involvement of central serotonergic pathways in analgesia elicited by salmon calcitonin in the mouse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Role of serotonin in the analgesic activity of calcitonin - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Elcatonin and Human Calcitonin Binding to the Human Calcitonin Receptor
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of elcatonin and human calcitonin, focusing on their binding characteristics and functional potency at the human calcitonin receptor (CTR). The information presented is supported by experimental data to aid in research and drug development decisions.
Introduction
Calcitonin is a 32-amino acid peptide hormone crucial for calcium homeostasis, primarily by inhibiting osteoclast-mediated bone resorption. Human calcitonin (hCT) is the endogenous ligand for the human calcitonin receptor (CTR), a member of the G protein-coupled receptor (GPCR) family. This compound, a synthetic analogue of eel calcitonin, has been developed for therapeutic use, leveraging the observation that calcitonins from fish species often exhibit higher potency in mammals compared to hCT. This guide delves into the comparative binding affinities and functional responses of these two peptides at the human CTR.
Quantitative Comparison of Binding Affinity
Experimental data demonstrates a significant difference in the binding affinity of this compound (represented by eel calcitonin) and human calcitonin to the human calcitonin receptor. Eel calcitonin shows a substantially higher affinity for the receptor.
| Ligand | Receptor | Binding Affinity (Ki) |
| Eel Calcitonin | Calcitonin Receptor 2 (CTR2) | 0.01 nM[1] |
| Human Calcitonin | Calcitonin Receptor 2 (CTR2) | 2.95 nM[1] |
Note: this compound is a stable synthetic analogue of eel calcitonin. The data for eel calcitonin is used here as a direct proxy for this compound's binding affinity.
Signaling Pathways and Functional Potency
Upon binding to the calcitonin receptor, both this compound and human calcitonin initiate a cascade of intracellular signaling events. The CTR primarily couples to Gs alpha subunit of the G protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). The receptor can also couple to Gq, activating the phospholipase C (PLC) pathway, which results in the mobilization of intracellular calcium.
Experimental Methodologies
The following sections outline the typical experimental protocols used to determine the binding affinity and functional potency of ligands like this compound and human calcitonin.
Receptor Binding Assay (Competition Assay)
This assay quantifies the affinity of a ligand for a receptor by measuring its ability to compete with a radiolabeled ligand for binding sites.
cAMP Functional Assay
This assay measures the ability of a ligand to stimulate the production of intracellular cyclic AMP (cAMP), a key second messenger in the calcitonin receptor signaling pathway.
Conclusion
The available experimental data indicates that this compound, represented by its natural counterpart eel calcitonin, possesses a significantly higher binding affinity for the human calcitonin receptor compared to human calcitonin. This difference in affinity is substantial, with eel calcitonin demonstrating a Ki in the picomolar range, while human calcitonin's affinity is in the nanomolar range. This disparity in binding affinity is the molecular basis for the observed higher potency of fish-derived calcitonins in therapeutic applications. Researchers and drug developers should consider this marked difference in receptor binding when designing experiments and developing novel therapeutics targeting the calcitonin receptor. Further head-to-head studies focusing on the functional consequences, such as cAMP production and downstream signaling events, would provide a more complete picture of the pharmacological differences between this compound and human calcitonin.
References
A Head-to-Head Clinical Trial Comparison: Elcatonin for Osteoporosis-Related Pain and Bone Health
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elcatonin with other key osteoporosis treatments, focusing on data from head-to-head clinical trials. This compound, a synthetic analog of eel calcitonin, has been evaluated for its effects on bone mineral density, fracture risk, and, notably, for its analgesic properties in patients with osteoporosis. This document summarizes the available quantitative data, details the experimental protocols employed in these studies, and visualizes the underlying pharmacological pathways.
Comparative Efficacy and Safety of this compound
This compound has been clinically tested against several other osteoporosis therapies, including bisphosphonates (alendronate, risedronate) and a bone anabolic agent (teriparatide). The following tables summarize the quantitative outcomes from these head-to-head trials.
This compound vs. Alendronate
A randomized controlled trial compared the short-term effects of weekly intramuscular this compound (20 units) and weekly oral alendronate (35 mg) over 6 months in postmenopausal women with osteoporosis and back pain.[1]
| Outcome Measure | This compound (20 units/week IM) | Alendronate (35 mg/week) | Key Findings |
| Back Pain (Face Scale Score) | Significant improvement at 1, 3, and 6 months | Significant improvement at 1, 3, and 6 months | Alendronate showed significantly greater improvement in back pain scores compared to this compound at all time points.[1] |
| Quality of Life (SF-8) | Significant improvement at 1, 3, and 6 months | Significant improvement at 1, 3, and 6 months | Alendronate led to more marked improvements in quality of life scores than this compound.[1] |
| Bone Turnover Markers | No significant change in urinary NTX; significant decrease in serum ALP at 6 months | Significant decrease in urinary NTX at 3 months; greater reduction in serum ALP at 6 months | Alendronate demonstrated a more potent suppression of bone turnover markers.[1] |
This compound in Combination with Risedronate vs. Risedronate Alone
A prospective study evaluated the additive effect of weekly intramuscular this compound (20 units) to weekly oral risedronate (17.5 mg) over 8 weeks in postmenopausal women with osteoporosis and back pain.[2] Another randomized controlled trial assessed a 6-month combination therapy in a similar patient population with chronic back pain.
| Outcome Measure | Risedronate + this compound | Risedronate Alone | Key Findings |
| Back Pain at Movement (VAS) | Significant reduction from baseline | Significant reduction from baseline | The combination therapy resulted in a significantly greater reduction in pain on movement compared to risedronate monotherapy, with effects seen as early as 2 weeks. |
| Back Pain at Rest (VAS) | Marked decrease | Marked decrease | No significant difference was observed between the two groups for pain at rest. |
| Functional Disability (RDQ) | Marked decrease | Marked decrease | No significant difference in the improvement of functional disability was noted between the groups. |
| Bone Mineral Density | Significant increase | Significant increase | Both groups showed a significant increase in bone mineral density over 6 months, with no significant difference between the combination and monotherapy groups. |
| Quality of Life (SF-36) | Significant improvements in mental health, back pain, and general health domains | Significant improvement only in the back pain domain of the JOQOL | Combination therapy showed broader improvements in quality of life. |
This compound vs. Teriparatide
A network meta-analysis of randomized controlled trials included studies comparing this compound with other osteoporosis treatments, providing indirect comparisons with agents like teriparatide (rhPTH(1-34)).
| Outcome Measure | This compound | Teriparatide (rhPTH(1-34)) | Key Findings from Indirect Comparisons |
| Lumbar Spine BMD Change (18 months) | 2.9% increase | 9.5% increase | Teriparatide demonstrated a significantly greater increase in lumbar spine bone mineral density. |
| Pain Score | Significantly lower pain scores compared to non-elcatonin medications | Similar pain relief effect to this compound | Both this compound monotherapy and combination therapies showed significant pain reduction. |
| Bone Turnover Markers (BSAP & CTX/Cr) | Decrease in bone turnover markers | Significant increase in bone formation and resorption markers | The mechanisms of action are distinct, with teriparatide being a bone anabolic agent and this compound being an anti-resorptive. |
| Clinical Fracture Incidence | 5.36% | 3.2% | No statistically significant difference in clinical fracture incidence was observed between the groups. |
Experimental Protocols
Detailed methodologies for the key experiments cited in the head-to-head clinical trials are outlined below.
Bone Mineral Density (BMD) Measurement
-
Technique: Dual-energy X-ray absorptiometry (DXA) is the standard method used for BMD assessment in these clinical trials.
-
Measurement Sites: BMD is typically measured at the lumbar spine (L1-L4) and the femoral neck.
-
Procedure:
-
The patient is positioned on the DXA table. For lumbar spine measurements, the patient lies supine with their legs elevated on a padded box to flatten the pelvis and lumbar spine. For femoral neck measurements, the patient's leg is positioned with internal rotation to obtain a clear view of the femoral neck.
-
A low-dose X-ray scanner passes over the area of interest, emitting two distinct X-ray beams with different energy levels.
-
The detector measures the amount of X-ray that passes through the bone. The difference in absorption between the two beams allows for the calculation of bone mineral content.
-
BMD is calculated as bone mineral content (in grams) divided by the area of the scanned region (in square centimeters).
-
-
Data Analysis: Changes in BMD from baseline are calculated at specified follow-up intervals (e.g., 6, 12, 18 months).
Pain Assessment
-
Tool: The Visual Analog Scale (VAS) is a common instrument for assessing pain intensity.
-
Description: The VAS consists of a 10 cm (or 100 mm) horizontal line with "no pain" at the left end (score of 0) and "worst possible pain" at the right end (score of 10 or 100).
-
Procedure:
-
Patients are asked to mark a point on the line that corresponds to their current level of back pain.
-
The score is determined by measuring the distance in millimeters from the "no pain" end to the patient's mark.
-
-
Application: Pain is often assessed under different conditions, such as at rest and during movement, to provide a more comprehensive evaluation.
Quality of Life (QOL) Assessment
-
Tool: The Medical Outcomes Study 36-Item Short-Form Health Survey (SF-36) is a widely used generic QOL questionnaire.
-
Domains: The SF-36 assesses eight health domains: physical functioning, role limitations due to physical health, bodily pain, general health perceptions, vitality, social functioning, role limitations due to emotional problems, and mental health.
-
Procedure:
-
The questionnaire is self-administered by the patient.
-
It consists of 36 questions, and the recall period is typically the preceding four weeks.
-
-
Scoring: Raw scores for each domain are converted to a 0-100 scale, with higher scores indicating a better quality of life. Two summary scores, the Physical Component Summary (PCS) and the Mental Component Summary (MCS), are also calculated.
Measurement of Bone Turnover Markers
-
Markers of Bone Resorption: Urinary N-terminal telopeptide of type I collagen (NTX) and serum C-terminal telopeptide of type I collagen (CTX) are commonly measured.
-
Markers of Bone Formation: Serum bone-specific alkaline phosphatase (BSALP) and procollagen type I N-terminal propeptide (PINP) are frequently assessed.
-
Sample Collection: Blood and urine samples are collected from patients, often in the morning after an overnight fast, to minimize diurnal variations.
-
Analysis: Enzyme-linked immunosorbent assays (ELISAs) or automated immunoassays are used to quantify the concentration of these markers in the collected samples.
Signaling Pathways and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound and its comparators, as well as a typical workflow for a clinical trial in osteoporosis.
Caption: this compound's anti-resorptive mechanism of action.
Caption: Bisphosphonates' mechanism via the mevalonate pathway.
Caption: Teriparatide's anabolic mechanism of action.
Caption: A generalized workflow for osteoporosis clinical trials.
References
Elcatonin in Postmenopausal Osteoporosis: A Comparative Meta-Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of elcatonin's performance in the treatment of postmenopausal osteoporosis, drawing upon a meta-analysis of clinical trial data. The information is intended to support research, scientific evaluation, and drug development efforts in the field of osteoporosis management.
Comparative Efficacy and Safety of this compound
A systematic review and network meta-analysis of 16 randomized controlled trials, encompassing 2754 postmenopausal women with osteoporosis, provides the most robust comparative data for this compound. The analysis evaluated this compound as both a monotherapy (M-E) and in combination with other treatments (C-E), comparing it against non-elcatonin medications and placebo. The primary outcomes assessed were fracture rates, changes in bone mineral density (BMD), pain scores, and the incidence of complications.[1]
Key Findings:
-
Fracture Rates and Bone Mineral Density: this compound therapies demonstrated comparable fracture rates and changes in bone mineral density when compared to other anti-osteoporosis medications and calcium supplements.[1]
-
Pain Relief: Both combination therapy with this compound (C-E) and this compound monotherapy (M-E) were associated with a significant reduction in pain scores compared to non-elcatonin treatments. The weighted mean difference (WMD) in pain scores was -18.93 (95% CI, -23.97 to -13.89) for C-E and -13.72 (95% CI, -19.51 to -7.94) for M-E.[1]
-
Complications: this compound monotherapy (M-E) showed a significantly higher rate of complications compared to placebo, with a Peto odds ratio (POR) of 8.413 (95% CI, 2.031 to 34.859). Non-elcatonin medications also had a higher complication rate than placebo (POR 7.450; 95% CI, 1.479 to 37.530).[1]
Based on this meta-analysis, combination therapy with this compound (C-E) is suggested as a viable treatment option for postmenopausal osteoporosis, offering benefits in pain relief with a comparable safety profile to other active treatments.[1]
Quantitative Data Summary
The following tables summarize the key quantitative findings from the network meta-analysis.
Table 1: Comparison of Pain Score Reduction (Weighted Mean Difference)
| Treatment Comparison | Weighted Mean Difference (WMD) | 95% Confidence Interval (CI) |
| Combination this compound (C-E) vs. Non-Elcatonin | -18.93 | -23.97 to -13.89 |
| Monotherapy this compound (M-E) vs. Non-Elcatonin | -13.72 | -19.51 to -7.94 |
Table 2: Comparison of Complication Rates (Peto Odds Ratio)
| Treatment Comparison | Peto Odds Ratio (POR) | 95% Confidence Interval (CI) |
| Monotherapy this compound (M-E) vs. Placebo | 8.413 | 2.031 to 34.859 |
| Non-Elcatonin Medication vs. Placebo | 7.450 | 1.479 to 37.530 |
Experimental Protocols
The findings presented are based on a network meta-analysis of randomized controlled trials. The general methodology employed in these underlying trials is outlined below.
Study Design:
The included studies were randomized controlled trials (RCTs), many of which were double-blind and placebo-controlled.
Participant Population:
The studies enrolled postmenopausal women diagnosed with primary osteoporosis.
Interventions:
-
This compound: Administered intramuscularly, with a common dosage being 20 units once weekly.
-
Comparators: Included placebo, nonsteroidal anti-inflammatory drugs (NSAIDs), and other osteoporosis treatments such as calcium and vitamin D supplements.
Outcome Measures:
-
Fracture Incidence: The primary endpoint in many trials was the incidence of new vertebral fractures, assessed at various time points.
-
Bone Mineral Density (BMD): Changes in lumbar spine, total hip, and femoral neck BMD were measured using dual-energy X-ray absorptiometry (DXA).
-
Pain Assessment: Pain intensity was evaluated using validated scales such as the Visual Analog Scale (VAS) and questionnaires like the Roland-Morris Disability Questionnaire (RDQ) and the Japan Questionnaire for Osteoporotic Pain (JQ22).
-
Adverse Events: The incidence of adverse drug reactions was systematically recorded.
Statistical Analysis:
The network meta-analysis utilized Peto odds ratio (POR) for dichotomous outcomes (like complications) and weighted mean difference (WMD) for continuous data (like pain scores), both with 95% confidence intervals.
Signaling Pathway of this compound
This compound, a synthetic analog of eel calcitonin, exerts its effects by binding to the calcitonin receptor (CTR), a G-protein coupled receptor (GPCR). The primary signaling pathway involves the activation of Gs alpha subunit, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). This cascade ultimately modulates osteoclast activity, inhibiting bone resorption.
Caption: this compound's signaling pathway via the calcitonin receptor.
Experimental Workflow: Network Meta-Analysis
The process of conducting the network meta-analysis on this compound clinical trials involved several key stages, from systematic literature searching to statistical analysis, to synthesize evidence from multiple studies.
Caption: Workflow of the network meta-analysis for this compound trials.
References
Elcatonin Cross-Reactivity with Peptide Hormones: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cross-reactivity of elcatonin with other structurally related peptide hormones, namely human calcitonin (hCT), salmon calcitonin (sCT), and calcitonin gene-related peptide (CGRP). This compound, a synthetic analog of eel calcitonin, is utilized for the treatment of hypercalcemia and Paget's disease of bone. Its therapeutic effects are primarily mediated through the calcitonin receptor (CTR). However, due to the high degree of homology within the calcitonin family of peptides, understanding the cross-reactivity profile of this compound at the CGRP and amylin receptors is crucial for a comprehensive pharmacological characterization and for anticipating potential off-target effects.
This document summarizes available quantitative data on the binding affinities and functional potencies of these peptides at their respective receptors, provides detailed experimental protocols for key assays, and visualizes the relevant signaling pathways and experimental workflows.
Data Presentation: Comparative Receptor Activity
The following tables summarize the binding affinities (IC50) and functional potencies (EC50) of this compound and other calcitonin family peptides at the calcitonin, CGRP, and amylin 1 (AMY1) receptors. It is important to note that direct comparative studies for this compound across all receptor types and assays are limited in the publicly available literature. The presented data is compiled from various sources, and experimental conditions may differ.
| Peptide | Receptor | Assay Type | Parameter | Value | Cell Line/Tissue |
| This compound | Calcitonin Receptor | Bone Resorption Inhibition | IC50 | 0.015 pg/mL[1] | Disaggregated rat osteoclasts |
| Salmon Calcitonin (sCT) | Calcitonin Receptor | Bone Resorption Inhibition | IC50 | 0.003 pg/mL[1] | Disaggregated rat osteoclasts |
| Human Calcitonin (hCT) | Calcitonin Receptor | Bone Resorption Inhibition | IC50 | > sCT | Disaggregated rat osteoclasts |
| CGRP | Calcitonin Receptor | cAMP Accumulation | EC50 | 0.22 µM | Rabbit medullary thick ascending limb |
| Salmon Calcitonin (sCT) | Calcitonin Receptor | cAMP Accumulation | EC50 | 0.41 nM | Rabbit medullary thick ascending limb |
| CGRP | CGRP Receptor | cAMP Accumulation | EC50 | 0.5 nM | Rabbit glomeruli |
| CGRP | CGRP Receptor | Calcium Mobilization | EC50 | ~0.30 nM | Human MG-63 cells |
| CGRP | Amylin 1 (AMY1) Receptor | cAMP Accumulation | pEC50 | High potency | Transfected cells |
Note: pEC50 is the negative logarithm of the EC50 value. A higher pEC50 value indicates greater potency. Direct binding affinity data (Ki or IC50) and cAMP functional data (EC50) for this compound at the CGRP and amylin receptors were not available in the reviewed literature.
Signaling Pathways
The calcitonin and CGRP receptors are both Class B G protein-coupled receptors (GPCRs) that primarily signal through the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP). The calcitonin receptor can also couple to phospholipase C (PLC), leading to an increase in intracellular calcium.
Experimental Protocols
Radioligand Receptor Binding Assay
This protocol is a generalized procedure for determining the binding affinity of a test compound (e.g., this compound) by measuring its ability to compete with a radiolabeled ligand for binding to a specific receptor.
a. Membrane Preparation:
-
Culture cells expressing the receptor of interest (e.g., HEK293 cells transfected with the human calcitonin receptor).
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in a suitable assay buffer.
-
Determine the protein concentration of the membrane preparation.
b. Competitive Binding Assay:
-
In a multi-well plate, add a constant concentration of the radiolabeled ligand (e.g., [¹²⁵I]-salmon calcitonin) to each well.
-
Add increasing concentrations of the unlabeled competitor (e.g., this compound, salmon calcitonin, CGRP).
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
c. Data Analysis:
-
Plot the percentage of specific binding of the radioligand as a function of the log concentration of the competitor.
-
Determine the concentration of the competitor that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radiolabeled ligand and Kd is its dissociation constant.
Functional Assay: cAMP Accumulation
This protocol measures the functional potency of a test compound by quantifying the production of intracellular cyclic AMP (cAMP) following receptor activation.
a. Cell Culture and Plating:
-
Culture cells expressing the receptor of interest (e.g., CHO or HEK293 cells).
-
Seed the cells into a multi-well plate and allow them to adhere overnight.
b. Agonist Stimulation:
-
Wash the cells with a pre-warmed assay buffer.
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist (e.g., this compound, salmon calcitonin, CGRP).
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
c. cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Quantify the cAMP concentration in the cell lysates using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
d. Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of the agonist.
-
Determine the concentration of the agonist that produces 50% of the maximal response (EC50).
-
The pEC50 (-logEC50) is often reported to compare the potencies of different agonists.
Experimental Workflow Visualization
Discussion and Conclusion
The available data indicates that this compound is a potent agonist at the calcitonin receptor, with its primary therapeutic effects attributed to the inhibition of osteoclast-mediated bone resorption. Its potency in this regard is comparable to that of salmon calcitonin. The cross-reactivity of CGRP at the calcitonin receptor is significantly lower, suggesting that CGRP is unlikely to exert physiological effects through this receptor.
A significant gap in the current literature is the lack of comprehensive, direct comparative studies of this compound's binding affinity and functional potency at the CGRP and amylin receptors. Given the high degree of structural similarity within the calcitonin peptide family and the known cross-reactivity of other members, it is plausible that this compound may interact with these receptors. For instance, CGRP is a potent agonist at the AMY1 receptor, which is a complex of the calcitonin receptor and RAMP1. Further investigation into this compound's activity at these receptors is warranted to fully elucidate its pharmacological profile.
The experimental protocols and workflows provided in this guide offer a standardized framework for conducting such comparative studies. Future research employing these methodologies will be invaluable for drug development professionals seeking to design more selective and potent calcitonin receptor agonists with minimized off-target effects. A thorough understanding of the cross-reactivity of this compound and other calcitonin analogs is essential for optimizing their therapeutic applications and ensuring patient safety.
References
Assessing the Long-Term Safety Profile of Elcatonin: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the long-term safety and efficacy of elcatonin against other osteoporosis treatments. The information is supported by experimental data from clinical trials and systematic reviews, with a focus on quantitative data, detailed methodologies, and visual representations of key biological pathways.
This compound, a synthetic analogue of eel calcitonin, has been utilized in the treatment of osteoporosis, particularly for its analgesic effects in patients with painful vertebral fractures.[1][2] Its primary mechanism of action involves binding to calcitonin receptors on osteoclasts, the cells responsible for bone resorption. This interaction inhibits osteoclast activity, thereby reducing bone breakdown and contributing to the maintenance of bone density.[3] However, its long-term safety and efficacy profile, especially in comparison to other established osteoporosis therapies, warrants a detailed examination.
Comparative Efficacy and Safety Data
The following tables summarize key quantitative data from long-term studies and meta-analyses, comparing this compound with placebo and other active treatments for osteoporosis.
Table 1: Long-Term (3-Year) Efficacy of Once-Weekly this compound (20 units) vs. Placebo in Postmenopausal Women with Primary Osteoporosis
| Outcome | This compound Group (n=433) | Placebo Group (n=436) | p-value |
| Incidence of New Vertebral Fractures | Not significantly different from placebo | Not significantly different from this compound | NS |
| Percentage Change in Lumbar BMD | Significant increase from baseline | Loss from baseline | <0.05 (between groups) |
| Percentage Change in Total Hip BMD | Tendency toward smaller decrease | Decrease from baseline | NS |
| Percentage Change in Femoral Neck BMD | Tendency toward smaller decrease | Decrease from baseline | NS |
BMD: Bone Mineral Density; NS: Not Significant. Data from Sugimoto, T., et al. (2019).[4]
Table 2: Comparative Safety of this compound Monotherapy vs. Placebo and Other Non-Elcatonin Medications
| Comparison | Peto Odds Ratio (95% CI) for Complications |
| This compound Monotherapy vs. Placebo | 8.413 (2.031 to 34.859) |
| Non-Elcatonin Medication vs. Placebo | 7.450 (1.479 to 37.530) |
Data from a network meta-analysis of 16 randomized controlled trials by Chen, W. C., et al. (2019).[5]
Table 3: Long-Term Cancer Risk with Once-Weekly this compound (20 units) vs. Placebo (5-Year Follow-up)
| Outcome | This compound Group (n=433) | Placebo Group (n=437) |
| Average Cancer Incidence Rate (per 100 person-years) | 1.02 | 1.08 |
Data from a follow-up study of a randomized, double-blind, placebo-controlled trial by Okamoto, H., et al. (2020).
Experimental Protocols
Key Experiment 1: Long-Term Efficacy and Safety of Once-Weekly this compound (Sugimoto, T., et al., 2019)
-
Study Design: A multicenter, randomized, double-blind, placebo-controlled study conducted over 144 weeks (3 years).
-
Participants: Postmenopausal women diagnosed with primary osteoporosis.
-
Intervention: Participants were randomized to receive either 20 units of this compound (EL group, n=433) or a matching placebo (P group, n=436) administered intramuscularly once a week.
-
Primary Endpoint: The incidence of new vertebral fractures, assessed at 24, 48, 72, 96, 120, and 144 weeks.
-
Secondary Endpoints: Incidence of non-vertebral fractures, changes in lumbar, total hip, and femoral neck bone mineral density (BMD), and the incidence of adverse drug reactions (ADRs).
Key Experiment 2: Combination Therapy of this compound and Risedronate for Chronic Back Pain (Hongo, M., et al., 2014)
-
Study Design: A randomized controlled trial with a 6-month study period.
-
Participants: 45 postmenopausal women with osteoporosis and chronic back pain persisting for more than 3 months (excluding those with vertebral fractures within the last 6 months).
-
Intervention: Patients were randomly allocated to a risedronate group (risedronate alone, n=22) or a combined group (risedronate and this compound, n=23).
-
Outcome Measures: Pain was evaluated using a visual analogue scale (VAS) and the Roland-Morris Disability Questionnaire (RDQ). Back extensor strength, bone mineral density, and quality of life (SF-36 and Japanese Osteoporosis Quality of Life Score) were also assessed.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the signaling pathways of this compound and its alternatives, teriparatide and bisphosphonates.
Discussion of Long-Term Safety Profile
The long-term safety of this compound, and calcitonin analogs in general, has been a subject of debate. The most frequently reported adverse events in clinical trials are generally mild and include nausea, flushing, and local reactions at the injection site. A systematic review and network meta-analysis found that this compound monotherapy had a significantly higher rate of complications compared to placebo.
A significant concern that has emerged is a potential increased risk of malignancies with long-term calcitonin use. However, a 5-year follow-up study of a randomized, double-blind, placebo-controlled trial in Japan found no clear difference in the average cancer incidence rate between the this compound and placebo groups. The study authors suggest that the once-weekly, lower dosage regimen of this compound may be a factor in this finding. It is important to note that the number of cancer cases in this study was small, and therefore a carcinogenic risk cannot be completely ruled out.
Comparison with Alternatives
Teriparatide: As a recombinant form of parathyroid hormone, teriparatide has an anabolic effect on bone, directly stimulating bone formation. This contrasts with the anti-resorptive mechanism of this compound. Clinical trials have generally shown teriparatide to be more effective than calcitonin analogs in increasing bone mineral density.
Bisphosphonates: This class of drugs, including alendronate and risedronate, are potent inhibitors of bone resorption. They work by inducing osteoclast apoptosis through the inhibition of the mevalonate pathway. In terms of efficacy, bisphosphonates are generally considered more potent than calcitonin in increasing bone mineral density and reducing fracture risk.
Conclusion
This compound demonstrates a modest effect on increasing lumbar bone mineral density over the long term, but its efficacy in fracture reduction has not been consistently demonstrated in large-scale trials. Its primary clinical utility may lie in its analgesic properties for patients with painful osteoporotic fractures.
The long-term safety profile is characterized by a higher incidence of minor adverse events compared to placebo. While a major Japanese study did not find an increased cancer risk with a once-weekly regimen, this remains a point of consideration for long-term use.
In comparison, teriparatide offers a distinct anabolic mechanism with generally greater improvements in BMD. Bisphosphonates are well-established as potent anti-resorptive agents. The choice of therapy for osteoporosis should be individualized based on the patient's specific clinical characteristics, fracture risk, and a thorough assessment of the benefit-risk profile of each available treatment. Further long-term, large-scale studies are warranted to definitively clarify the long-term safety of this compound, particularly concerning the risk of malignancy.
References
- 1. Improvement of Quality of Life (QOL) in Osteoporotic Patients by this compound Treatment: A Trial Taking the Participants’ Preference into Account - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Nociceptive Effects of this compound Injection for Postmenopausal Women with Back Pain: A Randomized Controlled Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of this compound versus nonsteroidal anti-inflammatory medications for acute back pain in patients with osteoporotic vertebral fracture: a multiclinic randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A randomized, double-blind, placebo-controlled study of once weekly this compound in primary postmenopausal osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Efficacy and safety of this compound in postmenopausal women with osteoporosis: a systematic review with network meta-analysis of randomized clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Elcatonin and Parathyroid Hormone in Bone Metabolism
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of elcatonin, a synthetic calcitonin analogue, and parathyroid hormone (PTH), focusing on their mechanisms of action, effects on bone physiology, and therapeutic applications, supported by experimental data.
Introduction: Two Sides of Calcium Homeostasis
This compound and parathyroid hormone represent two distinct classes of hormonal regulators of calcium and bone metabolism. This compound, a synthetic derivative of eel calcitonin, is an anti-resorptive agent that primarily inhibits the activity of osteoclasts, the cells responsible for bone breakdown[1][2]. In contrast, parathyroid hormone (PTH) is an endogenous peptide hormone that has a dual role; continuous high levels promote bone resorption, while intermittent administration has a paradoxical anabolic effect, stimulating bone formation[3][4]. This fundamental difference in their primary mechanism—anti-resorptive versus anabolic—underpins their distinct therapeutic profiles, particularly in the management of osteoporosis.
Mechanism of Action and Signaling Pathways
The divergent effects of this compound and PTH on bone tissue originate from their unique interactions with distinct cellular receptors and downstream signaling cascades.
This compound: As a calcitonin analogue, this compound binds to the calcitonin receptor (CTR), a G-protein coupled receptor (GPCR) found predominantly on the surface of osteoclasts.
-
Primary Action: Upon binding, this compound inhibits osteoclast activity, reducing bone resorption and the subsequent release of calcium from the bone matrix into the bloodstream.
-
Renal Effects: It also enhances the excretion of calcium and phosphate by the kidneys.
-
Analgesic Properties: this compound has demonstrated pain-relieving effects, which are beneficial for patients with bone pain, though the exact central nervous system mechanism is not fully understood.
The signaling pathway for this compound is depicted below.
Parathyroid Hormone (PTH): PTH also binds to a GPCR, the PTH receptor 1 (PTH1R), which is expressed on osteoblasts (bone-forming cells) and kidney tubule cells. Its effect on osteoclasts is indirect.
-
Indirect Osteoclast Stimulation: PTH binds to osteoblasts, stimulating them to increase the expression of RANKL (Receptor Activator of Nuclear factor Kappa-B Ligand) and decrease the secretion of osteoprotegerin (OPG). RANKL then binds to its receptor on osteoclast precursors, promoting their maturation and activity, which leads to bone resorption.
-
Anabolic Effect (Intermittent Dosing): When administered intermittently (e.g., once-daily injections), PTH preferentially stimulates osteoblastic activity over osteoclastic activity, leading to a net increase in bone formation and mass.
-
Renal and Intestinal Effects: In the kidneys, PTH increases calcium reabsorption and phosphate excretion. It also stimulates the production of the active form of vitamin D (1,25-dihydroxyvitamin D), which in turn increases intestinal absorption of calcium.
The complex signaling pathway for PTH is illustrated below.
Comparative Efficacy in Osteoporosis: Experimental Data
Clinical trials directly comparing recombinant human PTH (1-34), also known as teriparatide, with this compound for the treatment of primary and postmenopausal osteoporosis have provided valuable insights into their relative efficacy.
Table 1: Comparison of Effects on Bone Mineral Density (BMD)
| Parameter | rhPTH (1-34) | This compound | Key Findings | Citations |
|---|---|---|---|---|
| Lumbar Spine BMD | Significant increase at 6, 12, and 18 months | Significant increase at 12 months | rhPTH (1-34) demonstrates a superior and more rapid increase in vertebral BMD compared to this compound. | |
| Femoral Neck BMD | Significant increase at 18 months | Significant increase at 12 and 18 months | This compound showed a better or comparable effect on femoral neck BMD in some studies. |
| Mechanism | Anabolic (stimulates bone formation) | Anti-resorptive (inhibits bone resorption) | The different primary mechanisms lead to varied effects at different skeletal sites. | |
Table 2: Comparison of Effects on Bone Turnover Markers
| Marker | rhPTH (1-34) | This compound | Key Findings | Citations |
|---|---|---|---|---|
| Bone Formation Markers | ||||
| BSAP (Bone-specific alkaline phosphatase) | Significantly increased | Significantly decreased or no change | rhPTH (1-34) strongly stimulates bone formation, while this compound suppresses overall bone turnover. | |
| Bone Resorption Markers |
| uCTX-I/Cr (Urinary C-telopeptide of type I collagen/creatinine) | Significantly increased | No significant change or decreased | The increase with rhPTH (1-34) reflects a coupled increase in bone remodeling, with formation outweighing resorption. This compound directly suppresses resorption. | |
Experimental Protocols
The following provides a generalized methodology based on clinical trials comparing rhPTH (1-34) and this compound for osteoporosis.
Objective: To evaluate and compare the efficacy and safety of subcutaneously administered rhPTH (1-34) versus intramuscularly administered this compound in treating patients with primary or postmenopausal osteoporosis.
Study Design:
-
Type: Multicenter, randomized, active-controlled trial.
-
Duration: 6 to 18 months.
-
Patient Population: Postmenopausal women or men with diagnosed primary osteoporosis, defined by low bone mineral density (e.g., T-score ≤ -2.5) or presence of fragility fractures.
Treatment Arms:
-
PTH Group: Subcutaneous injection of rhPTH (1-34) 20 µg, administered once daily.
-
This compound Group: Intramuscular injection of this compound 20 U, administered weekly.
Primary and Secondary Endpoints:
-
Primary: Percent change in Bone Mineral Density (BMD) at the lumbar spine (L1-L4 or L2-L4) from baseline to the end of the study.
-
Secondary:
-
Percent change in BMD at the femoral neck.
-
Changes in serum bone turnover markers (BSAP for formation, uCTX-I/Cr for resorption).
-
Incidence of new vertebral and non-vertebral fractures.
-
Assessment of back pain relief.
-
Safety and tolerability, monitored through adverse event reporting and laboratory tests (serum calcium, phosphorus, liver and renal function).
-
Measurement Schedule:
-
Baseline: Collection of all demographic, clinical, BMD, and biochemical data.
-
Follow-up Visits (e.g., 3, 6, 12, 18 months): BMD measurements, collection of blood and urine for biomarker analysis, and assessment of adverse events.
The workflow for such a clinical trial is outlined below.
Summary and Conclusion
This compound and parathyroid hormone operate through fundamentally different mechanisms to modulate bone health.
-
This compound is an anti-resorptive agent that directly inhibits osteoclast function, thereby reducing bone loss and having a notable analgesic effect. It is effective in increasing bone mineral density, particularly at the femoral neck.
-
Parathyroid Hormone (rhPTH 1-34) , when used intermittently, is a potent anabolic (bone-forming) agent. It stimulates osteoblasts, leading to significant increases in bone turnover and substantial gains in lumbar spine BMD.
For drug development professionals, the choice between these pathways—or the potential for sequential therapy—depends on the specific therapeutic goal. rhPTH (1-34) is superior for rapidly building bone mass in patients with severe vertebral osteoporosis. This compound offers a valuable anti-resorptive strategy with the added benefit of pain relief. The data clearly indicate that for robust bone formation, an anabolic agent like rhPTH (1-34) is more effective than an anti-resorptive agent like this compound.
References
Safety Operating Guide
Navigating the Disposal of Elcatonin: A Guide for Laboratory Professionals
The proper disposal of Elcatonin, a synthetic analogue of eel calcitonin, is a critical component of laboratory safety and environmental responsibility. While specific disposal protocols for this compound are not explicitly detailed in publicly available regulatory documents, established guidelines for pharmaceutical and hazardous waste provide a comprehensive framework for its safe management. Researchers, scientists, and drug development professionals must adhere to these general principles to ensure compliance and safety.
At the forefront of pharmaceutical waste management are the regulations set forth by the Environmental Protection Agency (EPA) and guidelines from the National Institute for Occupational Safety and Health (NIOSH). These frameworks categorize pharmaceutical waste, including potentially hazardous drugs, and dictate the appropriate disposal pathways. A crucial first step in disposing of any pharmaceutical, including this compound, is to determine if it is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA). This classification will determine the required disposal method.
General Procedures for Pharmaceutical Waste Disposal
For unused or expired this compound, the primary recommendation is to use a pharmaceutical returns vendor or a registered hazardous waste disposal contractor.[1] This ensures that the drug is managed and disposed of in accordance with all federal and state regulations. It is imperative to avoid disposing of any hazardous pharmaceutical waste by flushing it down the drain or toilet, a practice prohibited by the EPA to prevent water contamination.[2][3]
Contaminated materials, such as personal protective equipment (PPE), empty vials, syringes, and items used for spill cleanup, also require careful handling. These items, even with trace amounts of this compound, should be segregated and disposed of in designated hazardous drug waste containers. These containers must be clearly labeled, leak-proof, and sealable to prevent exposure during handling and transport.
For spills, immediate containment is crucial to prevent migration into sewers or streams. The spill should be cleaned up using appropriate absorbent materials, which are then placed in a suitable, sealed container for disposal as hazardous waste.
Quantitative Data on Pharmaceutical Waste
While specific quantitative data for this compound disposal is not available, the following table summarizes the general handling and disposal procedures for different types of pharmaceutical waste, which can be applied to this compound.
| Waste Type | Handling and Segregation | Disposal Method |
| Unused/Expired this compound | Segregate from other waste streams. | Turn in to a pharmaceutical returns vendor or a licensed hazardous waste contractor. |
| Empty Vials and Syringes | Dispose of in a designated NIOSH HD (Hazardous Drug) waste container. | Incineration through a permitted medical waste disposal company. |
| Contaminated PPE (Gloves, Gowns) | Place in a designated NIOSH HD waste container. | Incineration through a permitted medical waste disposal company. |
| Spill Residue | Contain with absorbent material and place in a sealed, leak-proof container labeled as hazardous waste. | Dispose of as hazardous waste through a licensed contractor. |
Experimental Protocols
This compound Disposal Workflow
The following diagram illustrates the general decision-making and handling workflow for the proper disposal of this compound in a laboratory setting. This process ensures that all waste streams are appropriately managed from the point of generation to final disposal.
It is crucial for all laboratory personnel to handle this compound and its associated waste with care, utilizing appropriate personal protective equipment (PPE) such as gloves, lab coats, and eye protection to prevent exposure. Ultimately, the responsibility for proper disposal lies with the generating facility, which must ensure adherence to all institutional, local, state, and federal regulations.
References
Personal protective equipment for handling Elcatonin
For Researchers, Scientists, and Drug Development Professionals
This guide provides crucial safety and logistical information for the handling and disposal of Elcatonin, a synthetic calcitonin analogue. Adherence to these procedures is vital for ensuring laboratory safety and minimizing occupational exposure.
Personal Protective Equipment (PPE) Summary
Proper personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact with the peptide. |
| Eye Protection | Safety goggles or a face shield | Protects eyes from splashes or aerosols. |
| Body Protection | A buttoned lab coat | Protects against skin contact and contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area. If aerosols may be generated or ventilation is inadequate, use an approved respirator. | Prevents inhalation of the lyophilized powder or aerosols. |
Operational Plan for Safe Handling
Follow these step-by-step procedures for the safe handling of this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Lyophilized this compound should be stored at -20°C or colder for long-term stability.[3]
-
Before use, allow the container to equilibrate to room temperature before opening to prevent moisture uptake.
2. Reconstitution and Handling:
-
All handling of this compound powder and solutions should be conducted in a designated area, such as a chemical fume hood or a biological safety cabinet, to minimize aerosol generation.
-
To reconstitute, use a sterile, high-purity solvent such as sterile distilled water or sterile dilute acetic acid (0.1%).
-
Prepare a stock solution at a higher concentration than required for your experiment. This stock can then be further diluted with your assay buffer.
-
Avoid creating dust or aerosols when handling the lyophilized powder.
3. During Experimentation:
-
Always wear the recommended PPE as outlined in the table above.
-
Avoid eating, drinking, or smoking in the laboratory.
-
Wash hands thoroughly with soap and water after handling this compound and before leaving the laboratory.
4. Spill Management:
-
In the event of a spill, immediately alert others in the area.
-
For small spills of liquid, absorb the material with an inert absorbent material and place it in a sealed container for disposal.
-
For spills of lyophilized powder, carefully cover the spill with a damp paper towel to avoid raising dust, then gently scoop the material into a container for disposal.
-
Clean the spill area with a suitable disinfectant or detergent.
Disposal Plan
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and potential biological effects.
1. Waste Segregation:
-
All solid waste contaminated with this compound, such as pipette tips, gloves, and empty vials, must be collected in a clearly labeled, leak-proof hazardous waste container.
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container.
2. Waste Inactivation (for Liquid Waste):
-
For liquid waste, chemical inactivation is the preferred method before disposal. This process denatures the peptide, rendering it biologically inactive.
-
Inactivation Protocol:
-
Work in a chemical fume hood.
-
Choose an appropriate inactivation reagent such as a 10% bleach solution (to achieve a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (NaOH), or 1 M hydrochloric acid (HCl).
-
Carefully add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.
-
Allow the mixture to sit for a sufficient time to ensure complete inactivation (e.g., at least 30 minutes).
-
If using a strong acid or base, neutralize the solution to a pH between 5.5 and 9.0.
-
3. Final Disposal:
-
All this compound waste, both solid and inactivated liquid, should be disposed of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
Experimental Workflow and Safety Protocols
The following diagram illustrates the logical workflow for safely handling this compound, from preparation to disposal.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
